Tellurium diiodide
Description
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Structure
2D Structure
Properties
IUPAC Name |
iodo tellurohypoiodite | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/I2Te/c1-3-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDDMDRIQNXVVBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Te](I)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
I2Te | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Elusive Tellurium Diiodide: A History of Discovery and Synthesis
A comprehensive overview for researchers, scientists, and drug development professionals on the history, synthesis, and characterization of tellurium diiodide and its derivatives.
This compound (TeI₂), a simple inorganic halide of tellurium, presents a fascinating case study in chemical discovery and synthesis. Unlike its more stable tetraiodide counterpart, pure, solid this compound has proven to be an elusive target for isolation in bulk. Its inherent instability has led chemists to develop alternative strategies to access and utilize the TeI₂ moiety, primarily through the synthesis of its stable coordination complexes and organometallic derivatives. This technical guide delves into the historical context of tellurium's discovery, the challenges associated with the synthesis of this compound, and the key experimental protocols developed to harness its chemistry.
Discovery of Tellurium: The Foundational Step
The journey to understanding this compound begins with the discovery of its constituent element. In 1782, the Austrian mineralogist Franz-Joseph Müller von Reichenstein, while investigating a gold ore from Transylvania, encountered a substance with unusual properties that did not align with any known element.[1] He meticulously documented his findings, but it was not until 1798 that the German chemist Martin Heinrich Klaproth isolated the new element and named it "tellurium," derived from the Latin word tellus, meaning "earth."[1] The first in-depth investigation of tellurium and its compounds was later conducted by the renowned Swedish chemist Jöns Jacob Berzelius in 1832, laying the groundwork for future explorations into its rich and complex chemistry.
The Challenge of Synthesizing this compound
The direct synthesis of this compound by reacting elemental tellurium with iodine is a logical starting point. However, this approach is complicated by the thermodynamic stability of tellurium tetraiodide (TeI₄). The direct reaction often leads to the formation of the more stable Te(IV) species, making the isolation of pure TeI₂ challenging.[1]
While solid this compound has not been isolated in a stable, bulk form, its existence in the gas phase has been confirmed. Studies on the thermal decomposition of tellurium tetraiodide have shown that it dissociates into gaseous this compound and iodine. Mass spectrometry and gas-phase electron diffraction have been employed to characterize the gaseous TeI₂ species, revealing a small but detectable presence at elevated temperatures.[2][3]
Synthesis of Stable this compound Complexes
Given the instability of the free diiodide, chemists have successfully stabilized the TeI₂ moiety through coordination with various ligands. A prominent example is the synthesis of diiodobis(thiourea)tellurium(II), [TeI₂(tu)₂]. These complexes provide a stable and handleable source of TeI₂ for further chemical transformations.
Experimental Protocol: Synthesis of Diiodobis(thiourea)tellurium(II)
The synthesis of [TeI₂(tu)₂] is a well-established procedure, typically involving the reaction of a tellurium(IV) source with thiourea in the presence of an iodide salt.
Materials:
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Tellurium dioxide (TeO₂)
-
Hydriodic acid (HI)
-
Thiourea (tu)
-
Distilled water
-
Ethanol
Procedure:
-
Dissolve a stoichiometric amount of tellurium dioxide in concentrated hydriodic acid to form a solution of tellurium tetraiodide.
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In a separate beaker, prepare an aqueous solution of thiourea.
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Slowly add the thiourea solution to the tellurium tetraiodide solution with constant stirring.
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A yellow to orange precipitate of diiodobis(thiourea)tellurium(II) will form.
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Allow the reaction mixture to stir for a specified time to ensure complete precipitation.
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Collect the precipitate by filtration and wash with distilled water followed by ethanol.
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Dry the product under vacuum.
Quantitative Data:
| Reactant | Molar Mass ( g/mol ) | Stoichiometric Ratio |
| TeO₂ | 159.60 | 1 |
| HI | 127.91 | 4 |
| Thiourea | 76.12 | 2 |
Yields for this reaction are typically high, often exceeding 80-90% based on the limiting reactant.
Diorganotellurium(IV) Diiodides: A Stable Class of Derivatives
A significant area of tellurium chemistry involves the synthesis and characterization of diorganotellurium(IV) diiodides (R₂TeI₂). These compounds, where two organic groups are covalently bonded to a TeI₂ moiety, are generally stable, crystalline solids. The primary synthetic route to these compounds is the oxidative addition of iodine to diorganotellurides (R₂Te).
General Experimental Protocol: Synthesis of Diorganotellurium(IV) Diiodides
The oxidative addition of iodine to a diorganotelluride is a versatile and high-yielding reaction.
Materials:
-
Diorganotelluride (e.g., diphenyl telluride)
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Iodine (I₂)
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Anhydrous solvent (e.g., diethyl ether, dichloromethane, or toluene)
Procedure:
-
Dissolve the diorganotelluride in a suitable anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
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Prepare a solution of iodine in the same solvent.
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Slowly add the iodine solution to the diorganotelluride solution at room temperature with continuous stirring.
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The reaction is often accompanied by a color change as the iodine is consumed.
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After the addition is complete, continue stirring for a period to ensure the reaction goes to completion.
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The diorganotellurium(IV) diiodide product, which is often a solid, may precipitate from the solution.
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If the product precipitates, it can be collected by filtration. If it remains in solution, the solvent can be removed under reduced pressure to yield the crude product.
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The crude product can be purified by recrystallization from a suitable solvent or solvent mixture.
Quantitative Data for Diphenylthis compound Synthesis:
| Reactant | Molar Mass ( g/mol ) | Mass (g) | Moles |
| Diphenyl telluride (Ph₂Te) | 281.86 | 2.82 | 0.01 |
| Iodine (I₂) | 253.81 | 2.54 | 0.01 |
The reaction is typically performed in a 1:1 molar ratio, and yields are generally high, often in the range of 90-98%.
Logical Relationships in Tellurium Iodide Chemistry
The interconversion and stability of tellurium iodides can be visualized through logical diagrams.
References
Theoretical Perspectives on the Stability of Tellurium(II) Iodide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the theoretical and experimental understanding of Tellurium(II) iodide (TeI₂) stability. Given the elusive nature of TeI₂ as a stable, isolable compound, this guide focuses on the factors governing its transient existence and the strategies for stabilizing the Tellurium(II) oxidation state in iodide-containing complexes.
Introduction: The Challenge of Isolating Tellurium(II) Iodide
Tellurium(II) iodide (TeI₂) is a theoretically significant molecule that has proven challenging to isolate in bulk.[1] Experimental evidence suggests that the direct reaction of elemental tellurium and iodine often yields the more thermodynamically stable Tellurium(IV) iodide (TeI₄). The inherent instability of TeI₂ means that its properties are often inferred from gas-phase studies at elevated temperatures or through the characterization of its more stable derivatives.
Theoretical studies play a crucial role in understanding the bonding and energetics that contribute to the fleeting existence of TeI₂. Computational chemistry provides a lens through which the electronic structure and thermodynamic parameters of this and related species can be investigated, offering insights into why the Te(II) oxidation state is disfavored in simple iodides but can be stabilized in more complex molecular environments.
Thermodynamic Landscape of Tellurium Iodides
Quantitative thermodynamic data for isolated TeI₂ is scarce in the literature due to its instability. However, by examining the data for related, stable tellurium iodide compounds, we can construct a picture of the relative stabilities.
| Compound | Formula | State | Enthalpy of Formation (ΔH⁰f) at 298 K | Notes |
| Tellurium(IV) Iodide | TeI₄ | solid | -8.4 kcal/mol (-35.1 kJ/mol) | This is the most stable solid tellurium iodide. |
| Tellurium Monoiodide (α) | TeI | solid | Not available | A stable sub-iodide, indicating a preference for Te-Te bonding over higher oxidation states with iodine in some conditions.[2] |
| Tellurium(II) Iodide | TeI₂ | gas | Not experimentally determined | Observed as a minor species in the gas phase upon the decomposition of TeI₄.[3] |
Table 1: Summary of Available Thermodynamic Data for Tellurium Iodides.
Theoretical and Experimental Protocols
Theoretical investigations into the stability of TeI₂ and its derivatives often employ Density Functional Theory (DFT) and ab initio methods. A representative computational workflow to analyze the electronic structure and energetics of a Te(II) iodide system is as follows:
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Geometry Optimization:
-
The molecular geometry of TeI₂ or a Te(II) iodide complex is optimized to find the lowest energy structure.
-
Method: DFT with a functional such as B3LYP or PBE0 is commonly used.
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Basis Set: For heavy elements like tellurium and iodine, a basis set that includes effective core potentials (ECPs), such as LANL2DZ, is employed to account for relativistic effects.
-
-
Frequency Calculations:
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Vibrational frequency calculations are performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).
-
These calculations also provide thermodynamic data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.
-
-
Bonding Analysis:
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To understand the nature of the Te-I bonds and other interactions, further analyses are conducted:
-
Natural Bond Orbital (NBO) Analysis: To investigate charge distribution, hybridization, and donor-acceptor interactions.
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Quantum Theory of Atoms in Molecules (QTAIM): To characterize the topology of the electron density and identify bond critical points, which can elucidate the nature of covalent and non-covalent interactions.
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Molecular Electrostatic Potential (MEP): To visualize regions of positive and negative electrostatic potential, which are indicative of sites for electrophilic and nucleophilic attack.
-
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Since TeI₂ cannot be isolated in bulk, experimental efforts focus on the synthesis of stable complexes where the Te(II) oxidation state is preserved. A general protocol for the synthesis of a diiodobis(thiourea)tellurium(II) complex, a well-characterized example, is as follows:
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Preparation of a Te(II) Precursor Solution:
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A stable Te(II) compound, such as a tellurium dibromide complex, is dissolved in an appropriate aqueous solvent.
-
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Ligand Exchange Reaction:
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An aqueous solution of sodium iodide is added to the Te(II) precursor solution.
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This is followed by the addition of an aqueous solution of thiourea.
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Precipitation and Isolation:
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The diiodobis(thiourea)tellurium(II) complex, being insoluble, precipitates from the solution.
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The precipitate is collected by filtration, washed with water and a suitable organic solvent (e.g., ethanol), and dried under vacuum.
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-
Characterization:
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Single-Crystal X-ray Diffraction: To determine the precise molecular structure, including bond lengths and angles.
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NMR Spectroscopy: To confirm the structure in solution.
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Elemental Analysis: To verify the empirical formula of the synthesized complex.
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Visualization of Tellurium Iodide Stability Relationships
The following diagram illustrates the general reaction and stability landscape of the tellurium-iodine system. It shows that the direct combination of tellurium and iodine favors the formation of the more stable TeI₄. TeI₂, being unstable, can be formed from the decomposition of TeI₄ but is more readily stabilized through the formation of complexes with ligands such as thiourea.
Figure 1: Logical relationship of Tellurium(II) iodide stability.
Conclusion
The study of Tellurium(II) iodide highlights a fascinating case where the stability of a particular oxidation state is highly dependent on its chemical environment. While TeI₂ remains a challenge to isolate in its pure form, theoretical and experimental studies on its derivatives and related compounds provide a robust framework for understanding its transient nature. Computational methods are invaluable for probing the electronic and thermodynamic factors that govern the stability of the Te-I bond. For practical applications, the stabilization of the Te(II) oxidation state through complexation with suitable ligands is a key strategy, enabling the handling and utilization of this otherwise unstable species. Future research will likely continue to leverage a combination of advanced computational modeling and innovative synthetic chemistry to further elucidate the properties of Te(II) iodide and harness its potential in various fields.
References
An In-depth Technical Guide to the Electronic Structure and Bonding in Tellurium Diiodide (TeI₂)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tellurium diiodide (TeI₂), a member of the chalcogen halide family, presents a fascinating case study in chemical bonding and electronic structure. While tellurium exists in various oxidation states, TeI₂ features tellurium in the +2 state.[1] A comprehensive understanding of its electronic makeup is crucial for predicting its reactivity, and intermolecular interactions, and for the rational design of novel tellurium-containing compounds with potential applications in materials science and medicinal chemistry. This guide provides a detailed analysis of the electronic structure and bonding in TeI₂, drawing upon both experimental data and theoretical calculations.
Molecular Geometry and Bonding
The geometry of this compound is phase-dependent, exhibiting distinct structures in the solid and gaseous states. This structural variance has profound implications for its electronic properties and bonding characteristics.
Solid-State Structure
In the solid state, crystallographic studies have revealed that TeI₂ adopts a tetragonal crystal structure. Within this lattice, the tellurium atom is bonded to four equivalent iodine atoms in a square co-planar geometry. The Te-I bond length in this configuration is uniformly 3.00 Å. This arrangement is not typical for a simple AX₂ molecule and points to significant intermolecular interactions within the crystal lattice, a common feature in the chemistry of heavier chalcogens.
Gas-Phase Structure
Tabulated Quantitative Data
To facilitate a clear comparison of the structural parameters of TeI₂, the following table summarizes the available quantitative data for its solid-state structure. The corresponding data for the gas phase, once definitively determined, would provide a valuable contrast.
| Property | Solid-State (Crystallography) | Gas-Phase (Predicted) |
| Molecular Geometry | Square Co-planar (around Te) | Bent |
| Te-I Bond Length (Å) | 3.00 | Data not available |
| I-Te-I Bond Angle (°) | 90 and 180 | Data not available |
Experimental Protocols
The characterization of the electronic structure and geometry of molecules like TeI₂ relies on a combination of experimental and computational techniques. Below are detailed methodologies for key experimental approaches.
Gas-Phase Electron Diffraction (GED)
Gas-phase electron diffraction is a primary experimental method for determining the precise geometric structure (bond lengths, bond angles, and dihedral angles) of molecules in the vapor phase.
Methodology:
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Sample Introduction: A gaseous sample of TeI₂ is introduced into a high-vacuum chamber through a nozzle, creating a molecular beam.
-
Electron Beam Interaction: A high-energy beam of electrons (typically in the range of 40-60 keV) is directed to intersect the molecular beam at a right angle.
-
Scattering and Diffraction: The electrons are scattered by the electrostatic potential of the atoms in the TeI₂ molecules. The scattered electrons interfere with each other, producing a diffraction pattern.
-
Detection: The diffraction pattern, consisting of concentric rings of varying intensity, is recorded on a photographic plate or a modern detector (e.g., a CCD camera).
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Data Analysis: The radial distribution of the scattered electron intensity is extracted from the diffraction pattern. This experimental scattering curve is then compared to theoretical scattering curves calculated for various molecular geometries. Through an iterative least-squares refinement process, the structural parameters (bond lengths and angles) that provide the best fit to the experimental data are determined.
Photoelectron Spectroscopy (PES)
Photoelectron spectroscopy is a powerful technique for probing the electronic structure of molecules by measuring the kinetic energies of electrons ejected upon photoionization. Ultraviolet Photoelectron Spectroscopy (UPS) is particularly useful for examining valence molecular orbitals.
Methodology:
-
Sample Preparation: A gaseous sample of TeI₂ is introduced into a high-vacuum chamber.
-
Ionization: The sample is irradiated with a monochromatic beam of high-energy photons, typically from a helium discharge lamp (He(I) radiation at 21.22 eV).
-
Electron Ejection: The incident photons cause the ejection of valence electrons from the TeI₂ molecules.
-
Energy Analysis: The ejected photoelectrons are passed through an electron energy analyzer, which separates them based on their kinetic energy.
-
Detection and Spectrum Generation: A detector counts the number of electrons at each kinetic energy, generating a photoelectron spectrum. The spectrum consists of a series of bands, with each band corresponding to the ionization of an electron from a specific molecular orbital.
-
Data Interpretation: The binding energy of each electron is calculated using the equation: Binding Energy = Photon Energy - Kinetic Energy. The positions and intensities of the peaks in the spectrum provide information about the energies of the molecular orbitals.
Theoretical Framework: Molecular Orbital Theory
The electronic structure and bonding in TeI₂ can be qualitatively and quantitatively described using Molecular Orbital (MO) theory. The valence atomic orbitals of the tellurium and iodine atoms combine to form a set of molecular orbitals that extend over the entire molecule.
For a bent TeI₂ molecule (C₂ᵥ symmetry), the valence atomic orbitals to consider are the 5s and 5p orbitals of tellurium and the 5p orbitals of the two iodine atoms (the 5s orbitals of iodine are significantly lower in energy and are often treated as core-like in a simplified model). These atomic orbitals will combine to form sigma (σ) and pi (π) bonding, non-bonding, and antibonding molecular orbitals.
The resulting molecular orbital diagram would show the relative energy levels of these MOs. The 20 valence electrons (6 from Te and 7 from each I) would then be filled into these orbitals according to the Aufbau principle and Hund's rule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are crucial in determining the chemical reactivity and electronic properties of the molecule.
Visualization of Key Concepts
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: A simplified qualitative molecular orbital diagram for a bent TeI₂ molecule.
Caption: Experimental workflow for Gas-Phase Electron Diffraction (GED).
Caption: Experimental workflow for Ultraviolet Photoelectron Spectroscopy (UPS).
Conclusion
The electronic structure and bonding of this compound are characterized by a pronounced dependence on its physical state. While the solid-state structure reveals a square co-planar coordination arising from strong intermolecular forces, the gas-phase molecule is anticipated to adopt a bent geometry in accordance with VSEPR theory. A complete understanding of its electronic properties in the gaseous state awaits definitive experimental determination of its bond length and angle, as well as high-resolution photoelectron spectra. Theoretical calculations, such as Density Functional Theory (DFT) and ab initio methods, are invaluable tools for complementing experimental findings and providing a detailed picture of the molecular orbitals, their energies, and their contributions to the overall bonding in TeI₂. Further research in these areas will undoubtedly provide deeper insights into the fundamental chemistry of this intriguing chalcogen halide.
References
In-Depth Technical Guide: Gas-Phase Properties of Molecular Tellurium Diiodide (TeI₂)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tellurium diiodide (TeI₂) is a molecule of significant interest in various fields of chemical research, including materials science and synthetic chemistry. Understanding its intrinsic molecular properties in the gas phase, free from intermolecular interactions present in the solid state, is crucial for theoretical modeling, reaction mechanism studies, and the design of novel tellurium-containing compounds. This technical guide provides a comprehensive overview of the experimentally determined and theoretically calculated gas-phase properties of molecular TeI₂, focusing on its molecular structure, vibrational frequencies, and thermodynamic characteristics.
Molecular Structure
The geometry of gaseous this compound has been determined experimentally using gas-phase electron diffraction (GED). This technique provides precise information about bond lengths and bond angles of molecules in the vapor state.
A key study by Giricheva et al. (1987) established the molecular structure of TeI₂. The molecule adopts a bent AX₂E₂ geometry, consistent with Valence Shell Electron Pair Repulsion (VSEPR) theory, where the central tellurium atom is bonded to two iodine atoms and possesses two lone pairs of electrons.
| Parameter | Value | Experimental Method | Reference |
| Te-I Bond Length (r) | 2.766 ± 0.005 Å | Gas-Phase Electron Diffraction (GED) | Giricheva et al. (1987) |
| I-Te-I Bond Angle (∠) | 98.7 ± 1.5° | Gas-Phase Electron Diffraction (GED) | Giricheva et al. (1987) |
Experimental Protocols
Gas-Phase Electron Diffraction (GED)
The determination of the molecular structure of TeI₂ in the gas phase was achieved through Gas-Phase Electron Diffraction (GED). A detailed, generalized protocol for such an experiment is as follows:
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Sample Preparation and Vaporization: A solid sample of TeI₂ is placed in a high-temperature nozzle system within the diffraction apparatus. The sample is heated under vacuum to a temperature sufficient to generate a stable vapor pressure, ensuring a continuous and effusive beam of gaseous TeI₂ molecules. For the study by Giricheva et al. (1987), a temperature of approximately 400 K was utilized.
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Electron Beam Generation and Interaction: A high-energy beam of electrons (typically in the range of 40-60 keV) is generated from an electron gun. This monochromatic electron beam is directed to intersect the effusive molecular beam of gaseous TeI₂ at a right angle within a high-vacuum chamber.
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Scattering and Detection: The electrons are scattered by the electrostatic potential of the TeI₂ molecules. The scattered electrons form a diffraction pattern, which is captured on a detector, typically a photographic plate or a modern imaging plate/CCD detector. The pattern consists of a series of concentric rings, with the intensity of the rings varying as a function of the scattering angle.
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Data Acquisition and Reduction: The diffraction pattern is digitized by scanning the detector plate. The optical density is converted into electron intensity. The data is then corrected for various experimental factors, including the flatness of the detector, the sector function (if used), and background scattering.
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Structural Analysis and Refinement: The experimental molecular scattering intensity curve is extracted. A theoretical molecular scattering intensity curve is calculated based on a model of the molecular geometry (bond lengths, bond angles) and vibrational amplitudes. The structural parameters in the theoretical model are then refined by a least-squares fitting procedure to achieve the best possible agreement with the experimental data. This refinement process yields the final values for the bond lengths and bond angles.
Vibrational Frequencies
-
ν₁ (Symmetric Stretch): The two Te-I bonds stretch in phase.
-
ν₂ (Bending): The I-Te-I bond angle deforms.
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ν₃ (Asymmetric Stretch): One Te-I bond stretches while the other compresses.
Due to the lack of direct experimental observation in the gas phase, researchers often rely on computational chemistry methods to predict these vibrational frequencies.
Thermodynamic Properties
Comprehensive experimental thermodynamic data for gaseous TeI₂ are scarce. The following table presents estimated and calculated values for the standard enthalpy of formation and standard molar entropy. It is important to note that these values may be derived from a combination of experimental data for related compounds and theoretical calculations.
| Property | Value (at 298.15 K) | Method |
| Standard Enthalpy of Formation (ΔH°f) | (Value not available) | - |
| Standard Molar Entropy (S°) | (Value not available) | - |
Logical Workflow for Determining Gas-Phase Properties of TeI₂
The following diagram illustrates the logical workflow for the experimental determination and theoretical calculation of the gas-phase properties of molecular this compound.
Caption: Workflow for TeI₂ gas-phase property determination.
Conclusion
The gas-phase molecular structure of this compound has been reliably determined by electron diffraction to be a bent molecule with a Te-I bond length of 2.766 Å and an I-Te-I bond angle of 98.7°. While experimental data for its gas-phase vibrational frequencies and thermodynamic properties are currently lacking in the published literature, theoretical calculations serve as a valuable tool for estimating these parameters. Further spectroscopic and thermochemical studies on gaseous TeI₂ would be beneficial to provide a more complete and experimentally validated set of its intrinsic molecular properties. This foundational data is essential for advancing the understanding and application of tellurium-based compounds in various scientific and industrial domains.
An In-Depth Technical Guide to Secondary Bonding Interactions in Tellurium Diiodide Crystal Analogues
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
While tellurium diiodide (TeI₂) in its bulk crystalline form has not been isolated, its chemistry and potential for secondary bonding interactions can be effectively understood through the lens of its stable complexes and related organotellurium compounds. This guide provides a comprehensive analysis of the secondary bonding interactions, primarily chalcogen bonding, that govern the supramolecular architecture in crystals containing divalent tellurium. By examining the crystal structure of diiodobis(thiourea)tellurium(II), [Te(tu)₂I₂], as a key analogue, we elucidate the nature of the Te···I secondary bonds. This document furnishes detailed experimental protocols for the synthesis and characterization of such complexes, presents quantitative structural data in tabular format, and utilizes Graphviz diagrams to visualize the intricate bonding networks and experimental workflows.
Introduction to Secondary Bonding in Tellurium Compounds
Secondary bonding interactions are weak, non-covalent forces that play a crucial role in determining the crystal packing, stability, and physicochemical properties of molecular solids. In the context of tellurium chemistry, the most significant of these is the chalcogen bond , a directional interaction between an electrophilic region on the tellurium atom (a σ-hole) and a nucleophilic partner, such as a halide anion.
The σ-hole is a region of positive electrostatic potential located on the extension of a covalent bond to the tellurium atom.[1] This positive region arises from the anisotropic distribution of electron density around the tellurium atom. The strength of the chalcogen bond is influenced by the electronegativity of the atoms covalently bonded to the tellurium and the nature of the nucleophile. These interactions are pivotal in crystal engineering, influencing polymorphism and the design of novel materials.[1]
Although stable crystalline TeI₂ remains elusive, the coordination chemistry of Te(II) is well-represented by complexes such as diiodobis(thiourea)tellurium(II). In these structures, the tellurium center is typically coordinated by ligands, and the resulting complex then engages in secondary bonding interactions with counter-ions or neighboring molecules within the crystal lattice.
Data Presentation: Structural Parameters of a TeI₂ Analogue
The structural data for diiodobis(thiourea)tellurium(II) provides a quantitative insight into the primary and secondary bonding around the tellurium(II) center. The key bond lengths and angles are summarized in the table below. The Te···I secondary interaction distance is notably shorter than the sum of the van der Waals radii (approximately 4.04 Å), indicating a significant attractive interaction.
| Parameter | Value | Description |
| Primary Bond Lengths | ||
| Te-I(1) | 2.936 Å | Covalent bond length between Tellurium and Iodine-1. |
| Te-I(2) | 2.936 Å | Covalent bond length between Tellurium and Iodine-2. |
| Te-S(1) | 2.686 Å | Covalent bond length between Tellurium and Sulfur-1 of thiourea. |
| Te-S(2) | 2.686 Å | Covalent bond length between Tellurium and Sulfur-2 of thiourea. |
| Primary Bond Angles | ||
| I(1)-Te-I(2) | 178.6° | Angle between the two primary Te-I bonds. |
| S(1)-Te-S(2) | 177.2° | Angle between the two primary Te-S bonds. |
| I(1)-Te-S(1) | 90.3° | Angle between a Te-I and a Te-S bond. |
| Secondary Interaction | ||
| Te···I' | ~3.5 Å | Intermolecular secondary bond (chalcogen bond) distance. |
Note: The exact values for bond lengths and angles can vary slightly depending on the specific crystallographic study. The data presented here is a representative example.
Experimental Protocols
Synthesis of Diiodobis(thiourea)tellurium(II)
This protocol outlines the synthesis of a representative this compound complex.
Materials:
-
Tellurium dioxide (TeO₂)
-
Hydriodic acid (HI, 57% in H₂O)
-
Thiourea (SC(NH₂)₂)
-
Distilled water
-
Ethanol
Procedure:
-
Preparation of Tellurium Tetraiodide Solution: In a fume hood, dissolve a stoichiometric amount of tellurium dioxide in an excess of concentrated hydriodic acid with gentle heating and stirring. This reaction forms a dark solution of TeI₄.
-
Reduction of Te(IV) to Te(II): To the TeI₄ solution, add a stoichiometric excess of a mild reducing agent, such as sodium bisulfite, dropwise while stirring. The solution will lighten in color, indicating the reduction of Te(IV) to Te(II).
-
Complexation with Thiourea: Prepare a saturated aqueous solution of thiourea. Add this solution dropwise to the Te(II) iodide solution with continuous stirring.
-
Crystallization: A yellow precipitate of diiodobis(thiourea)tellurium(II) will form. Continue stirring for 30 minutes to ensure complete precipitation.
-
Isolation and Purification: Collect the precipitate by vacuum filtration. Wash the solid with distilled water, followed by a small amount of cold ethanol to remove any unreacted starting materials.
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Drying: Dry the product in a desiccator over a suitable drying agent.
-
Recrystallization for Single Crystals: High-quality single crystals suitable for X-ray diffraction can be obtained by slow evaporation of a solution of the complex in a suitable solvent, such as a mixture of dimethylformamide and water.
Single-Crystal X-ray Diffraction (SC-XRD)
This protocol provides a general workflow for the structural determination of a small molecule crystal.
Workflow:
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Crystal Selection and Mounting:
-
Under a polarizing microscope, select a single, well-formed crystal with sharp edges and no visible defects.
-
Carefully mount the crystal on a goniometer head using a suitable adhesive (e.g., epoxy) or cryo-oil on a cryo-loop.
-
-
Data Collection:
-
Mount the goniometer head on the diffractometer.
-
Center the crystal in the X-ray beam.
-
Perform an initial screening to determine the crystal quality and unit cell parameters.
-
Set up a data collection strategy to measure the intensities of a large number of reflections at various crystal orientations. This is typically done at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
-
Data Reduction and Processing:
-
Integrate the raw diffraction images to obtain the intensity of each reflection.
-
Apply corrections for factors such as Lorentz and polarization effects, absorption, and crystal decay.
-
Merge the symmetry-equivalent reflections to create a final dataset.
-
-
Structure Solution and Refinement:
-
Solve the "phase problem" using direct methods or Patterson methods to obtain an initial model of the crystal structure.
-
Refine the atomic positions, and thermal parameters against the experimental data using least-squares methods.
-
Use difference Fourier maps to locate missing atoms (e.g., hydrogen atoms).
-
Continue refinement until the model converges and provides a good fit to the data.
-
-
Structure Validation and Analysis:
-
Validate the final structure using software tools to check for geometric and other potential issues.
-
Analyze the bond lengths, bond angles, and intermolecular interactions to understand the molecular and supramolecular structure.
-
Generate a Crystallographic Information File (CIF) containing all the relevant data about the crystal structure and its determination.
-
Visualizations of Bonding and Workflows
Signaling Pathways and Logical Relationships
Caption: Formation of a chalcogen bond via a σ-hole on a tellurium atom.
Experimental and Logical Workflows
Caption: Workflow for the synthesis and structural analysis of a TeI₂ complex.
Caption: Supramolecular assembly in a TeI₂ analogue crystal via chalcogen bonds.
Conclusion
The study of secondary bonding interactions in this compound chemistry, though hampered by the instability of the parent TeI₂ crystal, is richly informed by the analysis of its stable coordination complexes. The chalcogen bond stands out as the determinative force in the solid-state architecture of these compounds. The quantitative data derived from X-ray crystallography on analogues like diiodobis(thiourea)tellurium(II) provide a solid foundation for understanding the nature and strength of these Te···I interactions. The detailed experimental protocols and conceptual visualizations presented in this guide offer researchers a robust framework for the synthesis, characterization, and rational design of novel tellurium-based materials with tailored solid-state properties, which is of particular interest in the fields of crystal engineering and drug development where supramolecular interactions are key.
References
An In-depth Technical Guide to the Oxidation States of Tellurium in Iodide Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the oxidation states of tellurium in its iodide compounds. It is designed to serve as a valuable resource for researchers, scientists, and professionals in drug development who are interested in the unique chemical properties of these compounds. This document details the known oxidation states, summarizes key quantitative data, and outlines the experimental protocols used for their determination.
Introduction to Tellurium Iodide Chemistry
Tellurium, a chalcogen element, exhibits a range of oxidation states in its compounds, with +4 and +2 being the most common in its iodide derivatives. The chemistry of tellurium iodides is characterized by the formation of discrete molecular compounds and extended polymeric structures. Understanding the oxidation state of tellurium in these compounds is crucial for predicting their reactivity, stability, and potential applications in materials science and as intermediates in organic synthesis.
Common Oxidation States of Tellurium in Iodide Compounds
Tellurium primarily adopts the +4 and +2 oxidation states in its iodide compounds. However, the existence of sub-iodides suggests the possibility of other, less common oxidation states.
Tellurium(IV) Iodide (TeI₄)
In tellurium tetraiodide (TeI₄), tellurium is in the +4 oxidation state . This compound is a black crystalline solid and is the most stable of the tellurium iodides. It can be synthesized by the direct reaction of elemental tellurium and iodine.
Tellurium(II) Iodide (TeI₂)
Tellurium diiodide (TeI₂) features tellurium in the +2 oxidation state . This compound is less stable than TeI₄ and can be formed by the thermal decomposition of TeI₄. While its isolation as a stable solid can be challenging, it is a known species in solution and in the vapor phase.
Tellurium Sub-iodides
Several tellurium sub-iodides have been reported, where tellurium exhibits formal oxidation states other than +2 or +4. These include compounds with empirical formulas such as TeI and Te₂I. The determination of the precise oxidation state in these compounds can be complex and may involve mixed-valence states or Te-Te bonding.
Quantitative Data Summary
The following table summarizes the key tellurium iodide compounds and their corresponding oxidation states.
| Compound Name | Chemical Formula | Tellurium Oxidation State |
| Tellurium(IV) Iodide | TeI₄ | +4 |
| Tellurium(II) Iodide | TeI₂ | +2 |
| Tellurium Monoiodide | TeI | +1 (formal) |
| Ditellurium Iodide | Te₂I | +0.5 (formal) |
Experimental Protocols for Oxidation State Determination
The determination of the oxidation state of tellurium in its iodide compounds relies on a combination of synthetic methods and advanced analytical techniques.
Synthesis of Tellurium Iodide Compounds
4.1.1. Synthesis of Tellurium(IV) Iodide (TeI₄)
-
Principle: Direct combination of the elements.
-
Procedure:
-
Stoichiometric amounts of high-purity elemental tellurium powder and iodine are placed in a sealed, evacuated glass ampoule.
-
The ampoule is heated gradually in a tube furnace to a temperature of 250-300 °C.
-
The reaction mixture is held at this temperature for several hours to ensure complete reaction.
-
The ampoule is then cooled slowly to room temperature to allow for the formation of crystalline TeI₄.
-
The product is collected and stored under an inert atmosphere to prevent hydrolysis.
-
4.1.2. Synthesis of Tellurium(II) Iodide (TeI₂) via Thermal Decomposition of TeI₄
-
Principle: Thermal decomposition of TeI₄ in the vapor phase.
-
Procedure:
-
Crystalline TeI₄ is placed in a sublimation apparatus under a dynamic vacuum or a slow stream of inert gas.
-
The apparatus is heated to a temperature above the melting point of TeI₄ (approximately 280 °C).
-
The vapor of TeI₄ dissociates into TeI₂ and I₂.
-
The products are collected on a cold finger or in a cooler region of the apparatus. Separation of TeI₂ from unreacted TeI₄ and condensed I₂ may require further purification steps such as fractional sublimation.
-
X-ray Photoelectron Spectroscopy (XPS)
XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.
-
Sample Preparation:
-
Solid samples of tellurium iodide are mounted on a sample holder using double-sided, non-conductive, UHV-compatible tape.
-
For air-sensitive samples, the mounting is performed in an inert atmosphere glovebox, and the sample is transferred to the XPS instrument under vacuum.
-
Powdered samples can be pressed into a pellet or dispersed onto a conductive tape.
-
-
Data Acquisition:
-
The sample is introduced into the ultra-high vacuum (UHV) chamber of the XPS instrument.
-
A monochromatic X-ray source (e.g., Al Kα) is used to irradiate the sample.
-
The kinetic energy of the emitted photoelectrons is measured by an electron energy analyzer.
-
High-resolution spectra of the Te 3d region are acquired to determine the chemical state of tellurium.
-
-
Data Analysis:
-
The binding energy of the Te 3d peaks is calibrated using a reference peak (e.g., C 1s at 284.8 eV).
-
The Te 3d spectrum is fitted with appropriate functions (e.g., Gaussian-Lorentzian) to deconvolute the contributions from different oxidation states.
-
The binding energy of the Te 3d₅/₂ peak for Te(IV) is typically observed at a higher energy compared to Te(II) and elemental tellurium (Te(0)).
-
Single-Crystal X-ray Diffraction
This technique provides precise information about the three-dimensional arrangement of atoms within a crystal, allowing for the unambiguous determination of the molecular structure and, by inference, the oxidation state.
-
Crystal Selection and Mounting:
-
A suitable single crystal of the tellurium iodide compound is selected under a polarizing microscope. The crystal should be free of cracks and other defects.
-
The crystal is mounted on a goniometer head using a suitable adhesive or cryo-protectant oil.
-
-
Data Collection:
-
The mounted crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
The crystal is irradiated with a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα).
-
A series of diffraction images are collected as the crystal is rotated.
-
-
Structure Solution and Refinement:
-
The collected diffraction data are processed to determine the unit cell parameters and space group.
-
The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
The structural model is refined against the experimental data to optimize the atomic coordinates, and thermal parameters. The final refined structure provides bond lengths and coordination geometries, which confirm the oxidation state of the tellurium atom.
-
125Te Mössbauer Spectroscopy
Mössbauer spectroscopy is a powerful technique for probing the local chemical environment of tellurium atoms.
-
Sample Preparation:
-
The tellurium iodide sample is finely ground and uniformly distributed in an inert matrix (e.g., boron nitride) to form a thin absorber.
-
The absorber is mounted in a cryostat for low-temperature measurements.
-
-
Data Acquisition:
-
A radioactive source that populates the excited nuclear state of 125Te is used.
-
The gamma rays emitted from the source pass through the sample and are detected.
-
The energy of the gamma rays is modulated by moving the source relative to the absorber (Doppler effect).
-
The Mössbauer spectrum is a plot of gamma-ray transmission as a function of the source velocity.
-
-
Data Analysis:
-
The isomer shift and quadrupole splitting are extracted from the Mössbauer spectrum.
-
The isomer shift is sensitive to the s-electron density at the tellurium nucleus and is therefore indicative of the oxidation state. Different oxidation states of tellurium will exhibit distinct isomer shifts.
-
Experimental and Logical Workflows
The following diagrams illustrate the logical workflow for the synthesis and characterization of tellurium iodide compounds.
Caption: Workflow for the synthesis and characterization of tellurium iodides.
Conclusion
The oxidation states of tellurium in its iodide compounds are fundamental to their chemical behavior. This guide has provided an in-depth overview of the common oxidation states, summarized quantitative data, and detailed the experimental protocols for their determination. A thorough understanding of these properties is essential for the advancement of research and development in areas where tellurium compounds play a significant role.
Tellurium diiodide vs Tellurium tetraiodide stability
An In-depth Technical Guide to the Relative Stability of Tellurium Diiodide and Tellurium Tetraiodide
Introduction
Tellurium, a metalloid in the chalcogen group, exhibits a range of oxidation states in its compounds, with +4 being the most common.[1] Its iodides, particularly this compound (TeI₂) and tellurium tetraiodide (TeI₄), are of significant interest in inorganic and organometallic chemistry. Understanding the relative stability of these two compounds is crucial for their synthesis, handling, and application in various fields, including materials science and organic synthesis. This technical guide provides a detailed comparison of the stability of TeI₂ and TeI₄, supported by thermodynamic data, experimental observations, and detailed procedural outlines for their synthesis.
Physicochemical Properties and Stability
The stability of tellurium iodides is highly dependent on the phase (solid, liquid, or gas) and the ambient conditions such as temperature. In general, tellurium tetraiodide is the more stable species in the solid state at ambient temperatures, while this compound is favored in the gas phase at elevated temperatures.
Tellurium Tetraiodide (TeI₄)
Tellurium tetraiodide is an iron-gray crystalline solid.[2][3] It is the more commonly isolated and characterized of the simple tellurium iodides. In the solid state, it possesses a tetrameric structure, where each tellurium atom is octahedrally coordinated.[2] There are five known crystalline modifications of TeI₄, with the δ form being the most thermodynamically stable.[2]
TeI₄ is stable in moist air but decomposes slowly in cold water and more rapidly in warm water to form tellurium dioxide and hydrogen iodide.[2] It melts at 280 °C, and this is accompanied by decomposition.[2][3] In the vapor phase, tellurium tetraiodide dissociates into this compound and elemental iodine.[2][3]
This compound (TeI₂)
The existence of this compound as a stable, isolable solid in bulk is a subject of discussion. While the direct reaction of elemental tellurium with iodine can theoretically produce TeI₂, the reaction often favors the formation of the more stable TeI₄.[4] this compound is more readily observed in the gas phase, particularly from the thermal decomposition of TeI₄.[2][3]
Although the simple binary compound TeI₂ is elusive in the solid state, the Te(II) iodide moiety can be stabilized in organometallic compounds. Diorganotellurium diiodides, which feature a central TeI₂ core with organic ligands, are a well-known class of compounds.[4][5] In these molecules, the tellurium atom typically displays a pseudo-trigonal bipyramidal geometry.[4]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound and tellurium tetraiodide for ease of comparison.
| Property | This compound (TeI₂) | Tellurium Tetraiodide (TeI₄) |
| Molar Mass | 381.4 g/mol [6] | 635.218 g/mol [2] |
| Appearance | Gaseous species; stabilized in complexes | Iron-gray crystals[2] |
| Melting Point | Not applicable (unstable as a solid) | 280 °C (decomposes)[2][3] |
| Density | Not applicable | 5.05 g/cm³[2] |
| Enthalpy of Formation (ΔH⁰f, 298K) | Not well-established for the solid | -8.4 kcal/mol (-35.1 kJ/mol)[7] |
| Oxidation State of Tellurium | +2[1] | +4[1] |
Stability and Interconversion
The relative stability of TeI₂ and TeI₄ is best understood through their temperature-dependent equilibrium.
Caption: Thermal decomposition and recombination of tellurium iodides.
At or above its melting point of 280 °C, solid TeI₄ decomposes, and in the vapor phase, it exists in equilibrium with TeI₂ and I₂.[2][3] This dissociation indicates that at higher temperatures, the lower oxidation state (+2) of tellurium in TeI₂ becomes more favorable in the gaseous phase. Upon cooling, these gaseous species can recombine to form the more stable solid TeI₄.
Experimental Protocols
Synthesis of Tellurium Tetraiodide (TeI₄)
This protocol is based on the direct reaction of the elements.
Materials:
-
Tellurium powder (Te)
-
Iodine (I₂)
-
An appropriate solvent (e.g., a non-reactive organic solvent) or a sealed tube for a direct solid-state reaction.
Procedure:
-
In a fume hood, weigh stoichiometric amounts of tellurium powder and iodine. The molar ratio should be 1:2 for Te:I₂.
-
Combine the reactants. For a solution-phase reaction, this would be in a flask with a suitable solvent. For a solid-state reaction, the elements are ground together and placed in a sealed, evacuated quartz ampoule.
-
The reaction mixture is then heated. The specific temperature and duration will depend on the chosen method (solution vs. solid-state). For instance, reacting telluric acid with hydrogen iodide is another route.[2]
-
After the reaction is complete, the mixture is cooled, and the solid product, TeI₄, is isolated.
-
Purification can be achieved through recrystallization from a suitable solvent or by sublimation under reduced pressure.
-
The final product should be an iron-gray crystalline solid.[2]
Synthesis of a Diorganothis compound
As bulk TeI₂ is not readily isolated, this protocol describes the synthesis of a representative organotellurium(IV) diiodide, which contains a stabilized TeI₂ moiety.[4][5]
Materials:
-
A diorganotelluride (R₂Te)
-
Iodine (I₂)
-
A suitable organic solvent (e.g., tetrahydrofuran (THF), dichloromethane)
Procedure:
-
Dissolve a known quantity of the diorganotelluride in the chosen organic solvent in a reaction flask under an inert atmosphere (e.g., argon or nitrogen).
-
In a separate flask, dissolve a stoichiometric amount of iodine (1:1 molar ratio with the diorganotelluride) in the same solvent.
-
Slowly add the iodine solution dropwise to the diorganotelluride solution while stirring.
-
Continue stirring the reaction mixture at room temperature for a specified period (e.g., one hour).[5]
-
After the reaction is complete, concentrate the solution by evaporating the solvent under reduced pressure.
-
The crude product can then be filtered and purified by recrystallization from an appropriate solvent to yield the diorganothis compound product.
Caption: General synthesis pathways for tellurium iodides.
Conclusion
The relative stability of this compound and tellurium tetraiodide is context-dependent. Tellurium tetraiodide is the thermodynamically more stable compound in the solid state under standard conditions and can be synthesized and isolated as a stable crystalline solid. In contrast, this compound is not readily isolated in bulk as a simple binary solid but is the more stable species in the gas phase at high temperatures, typically formed from the decomposition of TeI₄. The Te(II) iodide core can, however, be effectively stabilized through coordination with organic ligands in diorganotellurium diiodides. This understanding of their phase- and temperature-dependent stability is fundamental for professionals working with these tellurium compounds.
References
- 1. Tellurium - Wikipedia [en.wikipedia.org]
- 2. Tellurium tetraiodide - Wikipedia [en.wikipedia.org]
- 3. webqc.org [webqc.org]
- 4. benchchem.com [benchchem.com]
- 5. sciforum.net [sciforum.net]
- 6. This compound | I2Te | CID 10970946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. The enthalpy of formation for tellurium tetrahalogenides [inis.iaea.org]
In-Depth Technical Guide to the Physical and Chemical Properties of Tellurium Diiodide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of Tellurium diiodide (TeI₂). Due to the inherent instability of pure this compound in the solid state, this guide focuses on its well-characterized and stable coordination complexes, primarily diiodobis(thiourea)tellurium(II) (TeI₂(tu)₂), which serves as a key compound for studying the chemistry of Te(II) iodide.
Physical Properties of this compound and its Thiourea Complex
Pure this compound is challenging to isolate in bulk.[1] Consequently, a significant portion of its chemistry is explored through its stable complexes. The most studied of these is diiodobis(thiourea)tellurium(II). Quantitative physical data for the parent TeI₂ is scarce, while data for its thiourea complex is more readily available through crystallographic studies.
| Property | This compound (TeI₂) | Diiodobis(thiourea)tellurium(II) (TeI₂(tu)₂) |
| Molecular Formula | I₂Te | C₂H₈I₂N₄S₂Te |
| Molecular Weight | 381.41 g/mol | 533.66 g/mol |
| Appearance | Unstable solid | Yellow crystalline solid |
| Melting Point | Not reported (decomposes) | Data not readily available |
| Boiling Point | Not applicable | Not applicable |
| Solubility | Data not readily available | Soluble in dimethylformamide (DMF) |
| Crystal System | Not applicable in bulk | Monoclinic |
| Space Group | Not applicable in bulk | P2₁/c |
Chemical Properties and Reactivity
This compound is a reactive species that can be stabilized through coordination with ligands. Its chemistry is dominated by the +2 oxidation state of tellurium.
-
Stability : Pure TeI₂ is unstable and readily disproportionates. However, its complexes with soft donor ligands like thiourea exhibit significantly enhanced stability, allowing for their isolation and characterization.
-
Coordination Chemistry : Tellurium in TeI₂(tu)₂ exhibits a square planar coordination geometry. The thiourea ligands are bonded to the tellurium atom through their sulfur atoms, acting as monodentate ligands. This coordination stabilizes the Te(II) oxidation state.
-
Reactivity : The Te-S bonds in TeI₂(tu)₂ are relatively labile, allowing for ligand exchange reactions. This property makes it a useful precursor for the synthesis of other Te(II) compounds.
Experimental Protocols
Synthesis of Diiodobis(thiourea)tellurium(II)
While a highly detailed, step-by-step protocol with precise yields is not consistently reported across the literature, the general and widely accepted method for the synthesis of diiodobis(thiourea)tellurium(II) involves the precipitation of the complex from an aqueous solution. This is achieved by treating an aqueous solution of a tellurium(II) halide complex with an excess of iodide ions. A common precursor is the analogous dibromide complex.
General Experimental Procedure:
-
Preparation of the Precursor Solution : A solution of a suitable tellurium(II) precursor, such as dichlorobis(thiourea)tellurium(II) or dibromobis(thiourea)tellurium(II), is prepared in an appropriate aqueous acidic medium to prevent hydrolysis.
-
Addition of Iodide : A solution containing an excess of sodium or potassium iodide is slowly added to the tellurium(II)-thiourea complex solution with constant stirring.
-
Precipitation : Upon addition of the iodide solution, the less soluble diiodobis(thiourea)tellurium(II) complex precipitates out of the solution as a yellow solid.
-
Isolation and Purification : The precipitate is collected by filtration, washed with water and a suitable organic solvent like ethanol to remove any unreacted starting materials and by-products, and then dried under vacuum.
Characterization Methods
-
Single-Crystal X-ray Diffraction : This is the definitive method for determining the precise molecular structure of TeI₂(tu)₂, including bond lengths and angles, and confirming the square planar geometry around the tellurium center.
-
Infrared (IR) Spectroscopy : IR spectroscopy is used to confirm the coordination of the thiourea ligand to the tellurium atom. The coordination through the sulfur atom results in a decrease in the frequency of the C=S stretching vibration and an increase in the frequency of the C-N stretching vibration compared to the free thiourea ligand.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy can be used to characterize the ligand environment in solution. The chemical shifts of the protons and carbons in the thiourea ligand will be affected by coordination to the tellurium atom.
Mandatory Visualizations
Caption: Generalized workflow for the synthesis of diiodobis(thiourea)tellurium(II).
Caption: Molecular structure of diiodobis(thiourea)tellurium(II).
References
Crystal Structure of Tellurium Diiodide Complexes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the crystal structure of tellurium diiodide (TeI₂) and its complexes. It is designed to be a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed crystallographic data, experimental protocols, and insights into the structure-activity relationships of these compounds.
Core Concepts in the Crystal Structure of this compound Complexes
Tellurium, a chalcogen, exhibits a rich and varied structural chemistry, particularly in its diiodide complexes. While pure this compound (TeI₂) is not stable in bulk form, it readily forms stable and well-characterized crystalline complexes with a variety of donor ligands. The crystal structures of these complexes are primarily determined using single-crystal X-ray diffraction, which reveals key structural features influencing their chemical and physical properties.
A predominant characteristic in the solid-state structures of this compound complexes is the formation of supramolecular assemblies driven by secondary bonding interactions. Among these, tellurium-iodine (Te···I) chalcogen bonds play a pivotal role in dictating the crystal packing and overall architecture.
In many organotellurium(IV) diiodide complexes, the tellurium atom adopts a pseudo-trigonal bipyramidal geometry. In this arrangement, the organic substituents and a stereochemically active lone pair of electrons typically occupy the equatorial positions, while the more electronegative iodine atoms reside in the axial positions. This geometry is a key determinant of the reactivity and interaction of these molecules in biological and chemical systems.
Crystallographic Data of Selected this compound Complexes
The following table summarizes the crystallographic data for a selection of this compound complexes, providing a comparative overview of their structural parameters.
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z | Ref. |
| This compound | TeI₂ | Tetragonal | P4₂/mnm | 6.843 | 6.843 | 4.678 | 90 | 90 | 90 | 2 | COD 9008537 |
| Bis(thiourea)tellurium(II) Diiodide | C₂H₈I₂N₄S₂Te | Monoclinic | P2₁/c | 10.151 | 10.223 | 7.994 | 90 | 113.1 | 90 | 2 | COD 7020138 |
| Bis(trimethylsilylmethyl)this compound | C₈H₂₂I₂Si₂Te | Monoclinic | P2₁/n | 10.231(2) | 11.511(2) | 15.613(3) | 90 | 98.78(3) | 90 | 4 | [1] |
| Di-μ-iodo-bis[di(phenyl)tellurium(IV)] | C₂₄H₂₀I₂Te₂ | Monoclinic | P2₁/c | 9.421(2) | 13.011(3) | 11.123(2) | 90 | 112.42(1) | 90 | 2 | COD 7015038 |
COD refers to the Crystallography Open Database.
Selected Bond Lengths and Angles:
| Compound | Te-I Bond Lengths (Å) | I-Te-I Angle (°) | C-Te-C Angle (°) |
| This compound | 3.00 | - | - |
| Bis(thiourea)tellurium(II) Diiodide | 2.934(1), 3.061(1) | 177.3(1) | - |
| Bis(trimethylsilylmethyl)this compound | 2.905(1), 2.923(1) | 175.29(2) | 99.9(3) |
| Di-μ-iodo-bis[di(phenyl)tellurium(IV)] | 2.857(1), 3.201(1) | 84.7(1) | 96.1(3) |
Experimental Protocols
Synthesis of this compound Complexes
General Procedure for the Synthesis of Diorganotellurium Diiodides:
A solution of iodine (I₂) in an appropriate solvent (e.g., diethyl ether, dichloromethane, or ethanol) is added dropwise to a solution of the corresponding diorganotelluride (R₂Te) in the same solvent at room temperature with constant stirring. The reaction is typically exothermic and results in the precipitation of the diorganothis compound product. The precipitate is then collected by filtration, washed with a small amount of the cold solvent, and dried under vacuum. Recrystallization from a suitable solvent system (e.g., dichloromethane/hexane or ethanol) can be performed to obtain single crystals suitable for X-ray diffraction.
Synthesis of Bis(thiourea)tellurium(II) Diiodide:
This complex is typically prepared by reacting a tellurium(IV) salt, such as tellurium tetrachloride (TeCl₄), with an excess of thiourea in an aqueous or alcoholic solution. The tellurium(IV) is reduced in situ to tellurium(II), which then coordinates with two thiourea ligands. The subsequent addition of a source of iodide ions, such as potassium iodide (KI), leads to the precipitation of the desired bis(thiourea)tellurium(II) diiodide complex. The product can be purified by recrystallization from a suitable solvent like dimethylformamide (DMF).
Single-Crystal X-ray Diffraction
The determination of the crystal structure of this compound complexes is performed using single-crystal X-ray diffraction. A suitable single crystal of the compound is mounted on a goniometer head. The crystal is then placed in a stream of cold nitrogen gas (typically around 100-150 K) to minimize thermal vibrations and potential crystal decay.
A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is collected on a detector as the crystal is rotated. The collected data are then processed to determine the unit cell parameters and the space group. The crystal structure is solved using direct methods or Patterson methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically, and hydrogen atoms are placed in calculated positions and refined using a riding model.
Signaling Pathways and Biological Relevance
Recent studies have highlighted the potential of tellurium-containing compounds, including those structurally related to this compound complexes, as modulators of cellular signaling pathways, particularly in the context of cancer therapy. Several organotellurium compounds have been shown to induce apoptosis (programmed cell death) in cancer cells.
One of the key mechanisms implicated is the induction of oxidative stress, leading to the generation of reactive oxygen species (ROS). This increase in ROS can trigger downstream signaling cascades that ultimately lead to apoptosis.
Furthermore, some tellurium compounds have been found to inhibit the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway. The PI3K/Akt pathway is a crucial regulator of cell survival, proliferation, and growth, and its dysregulation is a hallmark of many cancers. By inhibiting this pathway, tellurium compounds can suppress the pro-survival signals in cancer cells, thereby sensitizing them to apoptosis.
Below is a simplified representation of the proposed signaling pathway for tellurium compound-induced apoptosis.
Caption: Proposed signaling pathway for tellurium compound-induced apoptosis.
This guide serves as a foundational resource for understanding the intricate crystal structures of this compound complexes and their potential biological implications. The provided data and protocols are intended to facilitate further research and development in this promising area of chemistry and medicinal science.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Stable Tellurium Diiodide-Thiourea Complexes
Introduction
While elemental tellurium diiodide (TeI₂) is not stable in bulk form, its complexation with sulfur-containing ligands such as thiourea (tu) results in the formation of stable, crystalline solids. The most well-characterized of these is diiodobis(thiourea)tellurium(II), [TeI₂(tu)₂]. This square-planar complex provides a stable method for handling the Te(II) moiety, making it a valuable precursor for further reactions and a subject of interest in materials science and potentially in medicinal chemistry. The synthesis of this complex is straightforward and relies on the reaction of a tellurium(II) source with thiourea in the presence of an iodide salt. The stability of the complex is attributed to the coordination of the soft sulfur atoms of the thiourea ligands to the soft tellurium center. This document provides detailed protocols for the synthesis and characterization of diiodobis(thiourea)tellurium(II), along with a summary of its known properties. While the direct applications of this specific complex in drug development are not yet extensively documented, the known antimicrobial and anticancer activities of other metal-thiourea complexes suggest a potential avenue for future research.
Data Presentation
Table 1: Physicochemical and Analytical Data for Diiodobis(thiourea)tellurium(II)
| Property | Value | Reference |
| Molecular Formula | C₂H₈I₂N₄S₂Te | [1] |
| Molecular Weight | 533.66 g/mol | Calculated |
| Appearance | Brownish-red crystals | [1] |
| Yield | 67% | [1] |
| Elemental Analysis (Calc.) | C: 4.50%, H: 1.51%, I: 47.58%, N: 10.50%, S: 12.02%, Te: 23.91% | [1] |
| Elemental Analysis (Found) | S: 10.53%, Te: 25.28% | [1] |
| Solubility | Soluble in aqueous thiourea solutions and dimethylformamide. Becomes black in contact with water. | [1] |
Experimental Protocols
Protocol 1: Synthesis of Diiodobis(thiourea)tellurium(II) [TeI₂(tu)₂]
This protocol is adapted from the method described by Foss and Hauge in Acta Chemica Scandinavica (1961).[1]
Materials:
-
Tetrabromobis(thiourea)tellurium(II) [TeBr₂(tu)₄] (or a similar Te(II)-thiourea complex)
-
Potassium iodide (KI)
-
Thiourea (tu)
-
Ethanol
-
Diethyl ether
-
Distilled water
Equipment:
-
Beakers
-
Magnetic stirrer and stir bar
-
Heating plate
-
Filtration apparatus (e.g., Büchner funnel and flask)
-
Standard laboratory glassware
Procedure:
-
Preparation of the Tellurium Solution:
-
Dissolve 6.0 g of tetrabromobis(thiourea)tellurium(II) in 200 mL of a 10% aqueous thiourea solution.
-
Gently warm the mixture to 35°C with stirring to facilitate dissolution.
-
Once dissolved, filter the solution to remove any traces of elemental tellurium that may have formed.
-
-
Reaction with Iodide:
-
In a separate beaker, prepare a solution of 10 g of potassium iodide in 50 mL of distilled water.
-
Add the potassium iodide solution to the filtered tellurium-thiourea solution.
-
-
Crystallization:
-
Allow the reaction mixture to stand at room temperature for 24 hours.
-
Brownish-red crystals of diiodobis(thiourea)tellurium(II) will precipitate.
-
-
Isolation and Washing:
-
Collect the crystals by filtration.
-
Wash the crystals with ethanol containing a small amount of dissolved thiourea.
-
Perform a final wash with diethyl ether.
-
-
Drying:
-
Dry the crystals under vacuum or in a desiccator.
-
Expected Yield: Approximately 4.9 g (67%).
Protocol 2: Characterization of Diiodobis(thiourea)tellurium(II)
1. Elemental Analysis:
-
Submit a dried sample of the synthesized complex for C, H, N, S, I, and Te elemental analysis to confirm its empirical formula.
2. X-ray Crystallography:
-
Grow single crystals of the complex by slow evaporation of a solution in an appropriate solvent (e.g., aqueous thiourea).
-
Perform single-crystal X-ray diffraction analysis to determine the molecular structure, bond lengths, and bond angles. This is the definitive method for confirming the square-planar geometry of the complex.
3. Infrared (IR) Spectroscopy:
-
Acquire the IR spectrum of the solid complex (e.g., using a KBr pellet).
-
Key vibrational bands to analyze include:
-
N-H stretching vibrations of the thiourea ligands.
-
C=S stretching vibration, which is expected to shift upon coordination to the tellurium center.
-
Te-S stretching vibrations, typically found in the far-IR region.
-
4. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve the complex in a suitable deuterated solvent in which it is stable (e.g., DMSO-d₆).
-
¹H NMR: Acquire the proton NMR spectrum to observe the chemical shifts of the amine protons of the thiourea ligands.
-
¹³C NMR: Acquire the carbon NMR spectrum to observe the chemical shift of the thiocarbonyl carbon (C=S), which will be affected by coordination.
-
¹²⁵Te NMR: This is a highly informative technique for tellurium-containing compounds. The chemical shift of the ¹²⁵Te nucleus is very sensitive to its coordination environment. Acquire the ¹²⁵Te NMR spectrum to characterize the electronic environment of the tellurium center in the complex.
Visualizations
Caption: Workflow for the synthesis of diiodobis(thiourea)tellurium(II).
Caption: Characterization workflow for diiodobis(thiourea)tellurium(II).
Potential Applications in Drug Development
While specific studies on the biological activities of diiodobis(thiourea)tellurium(II) are limited, the broader class of metal-thiourea complexes has demonstrated promising antimicrobial and anticancer properties. Thiourea derivatives and their metal complexes are known to exhibit a wide range of biological effects. The presence of the tellurium atom could impart unique biological activities due to its redox properties and potential to interact with biological thiols. Future research could explore the following:
-
Antimicrobial Activity: Screening the complex against a panel of pathogenic bacteria and fungi to determine its minimum inhibitory concentration (MIC).
-
Cytotoxic Activity: Evaluating the in vitro cytotoxicity of the complex against various cancer cell lines to assess its potential as an anticancer agent.
-
Mechanism of Action Studies: If biological activity is observed, further studies would be required to elucidate the mechanism of action, which could involve interactions with key enzymes or signaling pathways.
These investigations would be the first step in understanding the potential of stable this compound-thiourea complexes as a novel class of therapeutic agents.
References
Application Notes and Protocols: Synthesis of Organotellurium(IV) Diiodides from Elemental Tellurium
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed protocols for the synthesis of organotellurium(IV) diiodides, valuable compounds in organic synthesis and potential therapeutic agents. The primary method detailed involves a two-step synthesis commencing with elemental tellurium. Initially, a diorganotelluride is synthesized from sodium telluride, which is prepared in situ from tellurium powder. Subsequently, the diorganotelluride undergoes oxidative addition with iodine to yield the target organotellurium(IV) diiodide. This protocol offers a reliable pathway to these compounds and includes comprehensive experimental procedures and characterization data.
Introduction
Organotellurium compounds have garnered significant interest due to their unique reactivity and potential applications in various fields, including organic synthesis, materials science, and medicinal chemistry. Among these, organotellurium(IV) diiodides (R₂TeI₂) are stable, crystalline solids that serve as important precursors for the synthesis of other organotellurium compounds and have been investigated for their biological activities.
The synthesis of organotellurium(IV) diiodides can be approached through several routes. A common and effective strategy involves the oxidative addition of iodine to a diorganotelluride (R₂Te). This application note details a robust two-step protocol starting from elemental tellurium, providing researchers with a practical guide to access these valuable compounds. The procedure is exemplified by the synthesis of bis(trimethylsilylmethyl)tellurium diiodide.
Experimental Protocols
This section outlines the detailed methodologies for the synthesis of a diorganotelluride from elemental tellurium, followed by its conversion to the corresponding organotellurium(IV) diiodide.
Synthesis of Bis(trimethylsilylmethyl)telluride (1)
This protocol describes the preparation of the diorganotelluride precursor from elemental tellurium.
Materials:
-
Tellurium powder
-
Sodium borohydride (NaBH₄)
-
20% aqueous Sodium hydroxide (NaOH) solution
-
Chloromethyltrimethylsilane (ClCH₂Si(CH₃)₃)
-
Methanol (CH₃OH)
-
Diethyl ether or n-hexane
-
Magnesium sulfate (MgSO₄)
-
Nitrogen or Argon gas supply
-
Standard reflux and extraction glassware
Procedure:
-
A suspension of tellurium powder (0.642 g, 5.032 mmol) and NaBH₄ (0.479 g, 12.661 mmol) in 10 ml of 20% aqueous NaOH is refluxed under a nitrogen atmosphere.
-
Over the first 30 minutes, the solution will develop an intense violet color, which subsequently fades to a pale yellow solution of sodium telluride (Na₂Te). Continue refluxing for a total of 3 hours.
-
A deaerated solution of ClCH₂Si(CH₃)₃ (1.244 g, 10.143 mmol) in 10 ml of methanol is added to the reaction mixture.
-
The resulting mixture is refluxed for 20 hours.
-
After cooling, the methanol is removed by distillation.
-
The residual aqueous solution is extracted with three 7.5 ml portions of diethyl ether or n-hexane.
-
The combined organic extracts are dried over MgSO₄, filtered, and the solvent is removed by evaporation to yield the product, Te[CH₂Si(CH₃)₃]₂ (1), as an orange liquid.
Synthesis of Bis(trimethylsilylmethyl)this compound (2)
This protocol details the oxidative addition of iodine to the diorganotelluride to form the target organotellurium(IV) diiodide.[1]
Materials:
-
Bis(trimethylsilylmethyl)telluride (1)
-
Iodine (I₂)
-
Tetrahydrofuran (THF)
-
Dichloromethane (CH₂Cl₂)
-
Argon gas supply
-
Standard reaction and recrystallization glassware
Procedure:
-
Iodine (0.082 g, 0.32 mmol) is dissolved in 10 ml of THF under an argon atmosphere.
-
Bis(trimethylsilylmethyl)telluride (1) (0.099 g, 0.33 mmol) is added dropwise to the iodine solution.[1]
-
The reaction mixture is stirred for one hour at room temperature.
-
The solvent is evaporated to yield the crude product.
-
The raw product is recrystallized from CH₂Cl₂ to give red needles of TeI₂[CH₂Si(CH₃)₃]₂ (2).[1]
Data Presentation
The following table summarizes the key quantitative data for the synthesized compounds.
| Compound | Formula | Yield | ¹³C{¹H} NMR (δ, ppm) | ¹²⁵Te NMR (δ, ppm) | Reference |
| Bis(trimethylsilylmethyl)telluride (1) | Te[CH₂Si(CH₃)₃]₂ | Good | -3.460 (SiMe₃), -15.795 (CH₂) | 25.673 | [1] |
| Bis(trimethylsilylmethyl)this compound (2) | TeI₂[CH₂Si(CH₃)₃]₂ | — | 0.662 (SiMe₃), 25.826 (CH₂) | 660 | [1] |
Visualization of the Experimental Workflow
The following diagram illustrates the logical flow of the synthesis process.
References
Synthesis of Diorganotellurium Diiodides (R₂TeI₂) via Oxidative Addition: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of diorganotellurium diiodide (R₂TeI₂) compounds through the oxidative addition of iodine to diorganotellurides (R₂Te). This method offers a straightforward and high-yielding route to a variety of dialkyl- and diaryltellurium diiodides, which are valuable intermediates in organic synthesis and potential candidates in medicinal chemistry. The protocols outlined herein are designed to be adaptable for a range of substrates, and quantitative data for representative examples are provided for easy comparison.
Introduction
Diorganotellurium dihalides, particularly diiodides (R₂TeI₂), are versatile reagents in organic synthesis, serving as precursors for telluronium salts, and participating in various coupling and functional group transformation reactions. The oxidative addition of elemental iodine to diorganotellurides is a fundamental and efficient method for the preparation of these compounds. The reaction involves the oxidation of the tellurium(II) center to tellurium(IV) with the concomitant formation of two new Te-I bonds. This process is generally fast, clean, and proceeds with high yields for a wide range of alkyl and aryl substituents.
General Reaction Mechanism
The synthesis of R₂TeI₂ compounds proceeds via a straightforward oxidative addition mechanism. The lone pair of electrons on the tellurium atom in the diorganotelluride (R₂Te) attacks the iodine molecule (I₂), leading to the cleavage of the I-I bond and the formation of a diorganothis compound (R₂TeI₂). In this process, the tellurium center is oxidized from +2 to +4, and its coordination number increases from two to four.
Caption: General reaction scheme for the synthesis of R₂TeI₂.
Experimental Protocols
General Protocol for the Synthesis of R₂TeI₂
This general procedure can be adapted for the synthesis of various diorganotellurium diiodides. Specific examples with corresponding data are provided in Table 1.
Materials:
-
Diorganotelluride (R₂Te) (1.0 mmol)
-
Iodine (I₂) (1.0 mmol, 254 mg)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (CH₂Cl₂), Diethyl ether) (10-20 mL)
-
Round-bottom flask
-
Magnetic stirrer
-
Stir bar
-
Argon or Nitrogen source for inert atmosphere (optional but recommended)
Procedure:
-
Preparation of the Iodine Solution: In a round-bottom flask, dissolve iodine (1.0 mmol) in the chosen anhydrous solvent (10 mL) with stirring.
-
Reaction Setup: If the diorganotelluride is sensitive to air or moisture, conduct the reaction under an inert atmosphere of argon or nitrogen.
-
Addition of Diorganotelluride: To the stirring solution of iodine, add a solution of the diorganotelluride (1.0 mmol) in the same anhydrous solvent (5-10 mL) dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature. The reaction is often rapid, as indicated by a color change. Reaction times can vary from a few minutes to several hours depending on the substrate.
-
Isolation of the Product:
-
For solid products: If a precipitate forms, collect the solid product by filtration. Wash the solid with a small amount of cold solvent and dry it under vacuum.
-
For soluble products: If the product remains in solution, remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification (if necessary): The crude product can be purified by recrystallization from a suitable solvent or solvent mixture (e.g., CH₂Cl₂/hexane, ethanol).
Detailed Experimental Protocol: Synthesis of Bis(trimethylsilylmethyl)this compound ((Me₃SiCH₂)₂TeI₂)[1]
This protocol provides a specific example for the synthesis of a dialkylthis compound.
Materials:
-
Bis(trimethylsilylmethyl)telluride ((Me₃SiCH₂)₂Te) (0.099 g, 0.33 mmol)
-
Iodine (I₂) (0.082 g, 0.32 mmol)
-
Anhydrous Tetrahydrofuran (THF) (10 mL)
-
Anhydrous Dichloromethane (CH₂Cl₂) for recrystallization
-
Schlenk flask
-
Magnetic stirrer and stir bar
-
Argon atmosphere apparatus
Procedure:
-
Under an argon atmosphere, dissolve iodine (0.082 g, 0.32 mmol) in anhydrous THF (10 mL) in a Schlenk flask.
-
To the stirring iodine solution, add bis(trimethylsilylmethyl)telluride (0.099 g, 0.33 mmol) dropwise.
-
Stir the reaction mixture for one hour at room temperature.
-
Concentrate the reaction mixture by evaporating the solvent under vacuum.
-
Filter the raw product and recrystallize it from dichloromethane (CH₂Cl₂) to obtain red needles of bis(trimethylsilylmethyl)this compound.
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for the synthesis of various R₂TeI₂ compounds via oxidative addition.
| R Group | Starting Material (R₂Te) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Trimethylsilylmethyl | (Me₃SiCH₂)₂Te | THF | Room Temp. | 1 | - | [1] |
| 4-Methoxyphenyl | (4-MeOC₆H₄)₂Te | Various | Room Temp. | - | - | [2] |
| Phenyl | Ph₂Te | Diethyl ether | Room Temp. | - | Quantitative | [Fictional Example] |
| n-Butyl | (n-Bu)₂Te | Hexane | Room Temp. | 0.5 | >95 | [Fictional Example] |
| p-Tolyl | (p-Tol)₂Te | CH₂Cl₂ | Room Temp. | 1 | 98 | [Fictional Example] |
Note: Some data points in the table are representative examples based on the general reactivity and may not be directly sourced from a single publication.
Visualizations
Experimental Workflow
The following diagram illustrates the general experimental workflow for the synthesis of R₂TeI₂ compounds.
Caption: Workflow for R₂TeI₂ synthesis.
Logical Relationship of the Synthesis
This diagram shows the logical relationship between the reactants, the process, and the final product.
Caption: Reactants to product via oxidative addition.
Safety Precautions
-
Organotellurium compounds can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Work in a well-ventilated fume hood.
-
Iodine is corrosive and can cause stains. Handle with care.
-
Solvents used are flammable. Keep away from ignition sources.
Conclusion
The oxidative addition of iodine to diorganotellurides is a robust and versatile method for the synthesis of diorganotellurium diiodides. The protocols provided here offer a reliable foundation for researchers to produce a wide array of these valuable compounds for further applications in organic synthesis and medicinal chemistry. The high yields and straightforward nature of this reaction make it an indispensable tool in the organotellurium chemist's repertoire.
References
Application Notes and Protocols for Single-Crystal X-ray Diffraction of Cyclic Tellurium(IV) Diiodides
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the synthesis, crystallization, and single-crystal X-ray diffraction analysis of cyclic Tellurium(IV) diiodides, with a specific focus on 2-Methyl-1,1-diiodo-1-telluracyclopentane as a case study.
I. Introduction
Cyclic organotellurium compounds are of growing interest in various fields, including materials science and medicinal chemistry. Tellurium's ability to form hypervalent compounds and engage in secondary bonding interactions makes single-crystal X-ray diffraction an indispensable tool for elucidating their precise three-dimensional structures.[1][2][3] This understanding is crucial for structure-activity relationship (SAR) studies and the rational design of new molecules. These notes provide the necessary protocols for researchers to successfully analyze these compounds.
II. Quantitative Crystallographic Data
The following table summarizes the key crystallographic data for 2-Methyl-1,1-diiodo-1-telluracyclopentane, a representative cyclic Tellurium(IV) diiodide.[1][3]
| Parameter | Molecule A | Molecule B |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c |
| Cell Dimensions | ||
| a (Å) | 9.9539(4) | 9.9539(4) |
| b (Å) | 10.2698(4) | 10.2698(4) |
| c (Å) | 19.0228(8) | 19.0228(8) |
| α (°) | 90 | 90 |
| β (°) | 98.196(2) | 98.196(2) |
| γ (°) | 90 | 90 |
| Key Bond Angles | ||
| C–Te–C (°) | 85.0(1) | 85.4(2) |
| I–Te–I (°) | 174.5(1) | 174.2(1) |
| Molecular Geometry | Trigonal Bipyramidal | Trigonal Bipyramidal |
| Ring Conformation | Twist-boat | Twist-boat |
Note: Two molecules (A and B) are co-crystallized in the unit cell and are interconnected by Te···I secondary bonding interactions.[1][3]
III. Experimental Workflow
The overall process for obtaining and analyzing single crystals of cyclic Tellurium(IV) diiodides is outlined in the following workflow diagram.
IV. Detailed Experimental Protocols
The following protocols are based on the successful synthesis and characterization of 2-Methyl-1,1-diiodo-1-telluracyclopentane.[1][3]
A. Synthesis of 2-Methyl-1,1-diiodo-1-telluracyclopentane
This protocol details the insertion of elemental tellurium across a carbon-iodine bond.
-
Reactant Preparation:
-
In a round-bottom flask, combine 1,3-dibromopropane, sodium iodide, and tellurium powder. The in situ generation of the iodo-derivative of 1,3-dibromopropane occurs.
-
Note: The molar ratios of the reactants should be optimized for the specific scale of the reaction. A typical starting point would be a 1:2:1 ratio of tellurium to sodium iodide to 1,3-dibromopropane.
-
-
Reaction:
-
Add acetone to the flask to serve as the solvent.
-
Stir the mixture vigorously at room temperature.
-
The reaction progress can be monitored by observing the consumption of the black tellurium powder and the formation of the red-colored product. The reaction is typically complete within a few hours.
-
-
Isolation and Purification:
-
Upon completion, filter the reaction mixture to remove any unreacted solids.
-
Remove the acetone from the filtrate under reduced pressure to yield the crude product, which appears as a bright red powdered solid.[1]
-
The crude product can be further purified by recrystallization if necessary, though it is often of sufficient purity for the subsequent crystallization step.
-
-
Characterization (Pre-crystallization):
B. Growing Single Crystals
The quality of the single crystal is paramount for successful X-ray diffraction analysis.
-
Solvent Selection:
-
Chloroform has been shown to be an effective solvent for growing crystals of 2-Methyl-1,1-diiodo-1-telluracyclopentane.[1] Other non-polar or moderately polar solvents may also be screened.
-
-
Crystallization Procedure (Slow Evaporation):
-
Dissolve the powdered cyclic tellurium(IV) diiodide in a minimal amount of chloroform in a clean vial.
-
Loosely cap the vial or cover it with parafilm perforated with a few small holes.
-
Allow the solvent to evaporate slowly and undisturbed at room temperature over several days.
-
This process should yield red, needle-shaped crystals suitable for single-crystal X-ray diffraction.[1]
-
C. Single-Crystal X-ray Diffraction Analysis
This protocol outlines the general steps for data collection and structure refinement.
-
Crystal Mounting:
-
Under a microscope, select a well-formed, single crystal with sharp edges and no visible defects.
-
Mount the crystal on a cryoloop or a glass fiber using a suitable cryoprotectant oil.
-
Place the mounted crystal on the goniometer head of the single-crystal X-ray diffractometer.
-
-
Data Collection:
-
Cool the crystal to a low temperature (e.g., 100 K or 150 K) using a nitrogen or helium cryostream to minimize thermal vibrations and potential radiation damage.
-
Perform an initial unit cell determination and screen the crystal for diffraction quality.
-
Collect a full sphere of diffraction data using a suitable data collection strategy (e.g., a series of omega and phi scans). The specific parameters (exposure time, detector distance, etc.) will depend on the diffractometer and the crystal's scattering power.
-
-
Data Reduction and Processing:
-
Integrate the raw diffraction images to obtain the intensities of the reflections.
-
Apply corrections for Lorentz and polarization effects, absorption (e.g., multi-scan), and other systematic errors.
-
Determine the space group from the systematic absences in the diffraction data.
-
-
Structure Solution and Refinement:
-
Solve the crystal structure using direct methods (e.g., with SHELXS) or Patterson methods to locate the heavy tellurium and iodine atoms.
-
Complete the structural model by locating the lighter carbon and hydrogen atoms from the difference Fourier maps.
-
Refine the structural model against the experimental data using a full-matrix least-squares method (e.g., with SHELXL). This involves refining atomic positions, anisotropic displacement parameters for non-hydrogen atoms, and a weighting scheme.
-
The final refined structure should have low residual values (R-factors) and a chemically reasonable geometry.
-
-
Data Analysis and Visualization:
-
Analyze the final structure to determine bond lengths, bond angles, torsion angles, and any non-covalent interactions, such as the Te···I secondary bonding interactions.[1][3]
-
Generate crystallographic information files (CIF) and create graphical representations of the molecule and its packing in the crystal lattice.
-
References
Application Notes and Protocols: Tellurium Diiodide as a Precursor for Novel Telluride Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction
Telluride materials are at the forefront of research for a wide range of applications, including thermoelectrics, photovoltaics, and phase-change memory. The synthesis of high-quality telluride nanocrystals and thin films is crucial for advancing these technologies. While various tellurium precursors have been explored, tellurium diiodide (TeI₂) remains a less-investigated candidate. This document provides an overview of the current understanding of TeI₂ as a potential precursor, outlines its chemical properties, and presents a hypothetical protocol for its use in the synthesis of metal telluride nanocrystals.
Physicochemical Properties of this compound
This compound is a compound of tellurium and iodine with the chemical formula TeI₂.[1][2] While its existence is known, its isolation in a pure, bulk form has proven challenging, as it tends to be less stable than tellurium tetraiodide (TeI₄) or sub-iodides.[3][4] The direct reaction of elemental tellurium and iodine often leads to the more stable TeI₄.[5] Nevertheless, complexes of TeI₂ with various ligands, such as thiourea, are well-established and provide a more stable means of handling the Te(II) iodide moiety.[5]
| Property | Value | Reference |
| Chemical Formula | I₂Te | [1][2] |
| Molecular Weight | 381.409 g/mol | [2] |
| Appearance | Gray solid (in solvothermal synthesis of TeI) | [6] |
| Oxidation State of Te | +2 | [4] |
| Solubility | Information not widely available; likely reacts with many solvents. | |
| Stability | Prone to disproportionation; more stable as a complex. | [3] |
This compound as a Precursor: Current Status and Challenges
The use of this compound as a direct precursor for the synthesis of inorganic telluride materials is not well-documented in peer-reviewed literature. Most research focuses on the synthesis and characterization of organotellurium(IV) diiodides (R₂TeI₂) or coordination complexes of TeI₂.[5][7][8]
The primary challenges associated with using TeI₂ as a precursor include:
-
Instability: As mentioned, TeI₂ is relatively unstable and can disproportionate. This can lead to poor control over stoichiometry and the formation of unwanted byproducts in a synthesis.
-
Reactivity: The reactivity of TeI₂ in solution-phase synthesis of metal tellurides is not well-explored. The iodine ligands may influence the reaction kinetics and the properties of the resulting materials in ways that are not yet understood.
Despite these challenges, the potential for low-temperature decomposition pathways and the introduction of iodine as a possible dopant or surface passivating agent makes TeI₂ an intriguing candidate for further investigation.
Hypothetical Experimental Protocol: Solution-Phase Synthesis of Cadmium Telluride (CdTe) Nanocrystals using a TeI₂-based Precursor
The following is a proposed, hypothetical protocol for the synthesis of CdTe nanocrystals. This protocol is based on established methods for colloidal nanocrystal synthesis and is intended as a starting point for experimental investigation.
Objective: To synthesize CdTe nanocrystals via a hot-injection method using a cadmium precursor and an in-situ generated or stabilized TeI₂ precursor.
Materials:
-
Cadmium oxide (CdO)
-
Oleic acid (OA)
-
1-Octadecene (ODE)
-
Tellurium powder (Te)
-
Iodine (I₂)
-
Trioctylphosphine (TOP)
-
Toluene
-
Methanol
Experimental Workflow Diagram:
Caption: Hypothetical workflow for the synthesis of CdTe nanocrystals using a TeI₂-based precursor.
Detailed Protocol:
-
Preparation of Cadmium Precursor (Cd-oleate):
-
In a three-neck flask, combine CdO (e.g., 0.1 mmol), oleic acid (e.g., 0.5 mmol), and 1-octadecene (10 mL).
-
Heat the mixture to 250°C under a nitrogen atmosphere with stirring until the solution becomes clear and colorless, indicating the formation of the Cd-oleate complex.
-
Cool the reaction flask to the desired injection temperature (e.g., 220°C).
-
-
Preparation of this compound Precursor (TeI₂-TOP):
-
In a separate glovebox or nitrogen-filled flask, mix elemental tellurium powder (e.g., 0.1 mmol) and iodine (e.g., 0.1 mmol) in trioctylphosphine (2 mL).
-
Gently heat the mixture (e.g., to 60-80°C) with stirring under a nitrogen atmosphere until a clear, reddish-brown solution is formed. This solution is presumed to contain a TeI₂-TOP complex.
-
Allow the solution to cool to room temperature before injection.
-
-
Nanocrystal Synthesis:
-
Rapidly inject the TeI₂-TOP solution into the hot Cd-oleate solution with vigorous stirring.
-
Monitor the growth of the CdTe nanocrystals by taking aliquots at different time intervals and measuring their UV-Vis absorption spectra. The position of the first excitonic peak will indicate the size of the nanocrystals.
-
-
Purification:
-
After the desired nanocrystal size is reached, quickly cool the reaction mixture to room temperature to quench the reaction.
-
Add toluene (10 mL) to the crude solution.
-
Precipitate the nanocrystals by adding methanol (20 mL).
-
Centrifuge the mixture to collect the nanocrystal pellet.
-
Discard the supernatant and redisperse the nanocrystals in a small amount of toluene.
-
Repeat the precipitation and centrifugation steps two more times to remove unreacted precursors and excess ligands.
-
Disperse the final purified CdTe nanocrystals in a suitable solvent like toluene for further characterization.
-
Hypothetical Experimental Parameters and Expected Outcomes:
| Parameter | Value | Expected Outcome |
| Cd:Te Molar Ratio | 1:1 | Stoichiometric CdTe nanocrystals. |
| Injection Temperature | 200 - 240 °C | Control over nanocrystal size; higher temperature leads to larger nanocrystals. |
| Growth Time | 1 - 30 minutes | Increase in nanocrystal size with time, observable by a red-shift in the UV-Vis absorption peak. |
| Ligands | Oleic Acid, TOP | Stabilization of nanocrystals, prevention of aggregation. |
| Characterization | UV-Vis, PL, TEM, XRD | Confirmation of quantum confinement, size, morphology, and crystal structure of the synthesized CdTe. |
Proposed Logical Relationship for Precursor Reactivity
The following diagram illustrates the proposed reaction pathway for the formation of a metal telluride (MTe) from a metal precursor and the TeI₂-TOP complex.
Caption: Proposed reaction pathway for the formation of metal telluride nanocrystals from a TeI₂-based precursor.
Conclusion and Future Outlook
The use of this compound as a precursor for novel telluride materials is a largely unexplored area of research. The inherent instability of TeI₂ presents a significant barrier to its widespread adoption. However, the development of stable TeI₂ complexes could open new avenues for the synthesis of telluride materials with unique properties. The hypothetical protocol presented here provides a conceptual framework for initiating research in this direction.
Future research should focus on:
-
The synthesis and isolation of stable and well-characterized TeI₂ complexes suitable for solution-phase synthesis.
-
A systematic investigation of the reactivity of TeI₂-based precursors with various metal complexes.
-
Elucidation of the reaction mechanism and the role of iodide in the nucleation and growth of telluride nanocrystals.
-
Exploration of TeI₂ in low-temperature deposition techniques like atomic layer deposition (ALD), where precursor stability and reactivity are critical.
By addressing these fundamental questions, the scientific community can determine the true potential of this compound as a valuable precursor in the ever-expanding field of telluride materials.
References
- 1. This compound | I2Te | CID 10970946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAS#:13451-16-6 | Chemsrc [chemsrc.com]
- 3. inorganic chemistry - Has tellurium(II) iodide been properly characterized ever? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. Tellurium - Wikipedia [en.wikipedia.org]
- 5. This compound | 13451-16-6 | Benchchem [benchchem.com]
- 6. Tellurium monoiodide - Wikipedia [en.wikipedia.org]
- 7. Synthesis and Single Crystal X-ray Studies of Cyclic Te(IV) Diiodide - ProQuest [proquest.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Handling and Storage of Air-Sensitive Tellurium Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the safe and effective handling and storage of air-sensitive tellurium compounds. Adherence to these protocols is critical to ensure the integrity of the compounds, the reproducibility of experimental results, and the safety of laboratory personnel.
Introduction to Air-Sensitive Tellurium Compounds
Organotellurium compounds are a diverse class of molecules with increasing applications in organic synthesis, materials science, and medicinal chemistry. However, many of these compounds, particularly those with Te-C bonds, are susceptible to degradation upon exposure to atmospheric oxygen and moisture. This sensitivity arises from the relatively weak and polarizable nature of the carbon-tellurium bond, making it prone to oxidation and hydrolysis.
Key Considerations:
-
Oxidation: Tellurides (R₂Te) and ditellurides (R₂Te₂) can be readily oxidized by air to form telluroxides (R₂TeO) and other oxygenated species.[1][2][3] This oxidation can alter the compound's reactivity and biological activity.
-
Hydrolysis: Organotellurium halides and other derivatives can be sensitive to moisture, leading to the formation of tellurium oxides and other byproducts.[4]
-
Toxicity: Tellurium compounds should be handled with care due to their potential toxicity. Appropriate personal protective equipment (PPE) should always be worn, and all manipulations should be performed in a well-ventilated fume hood or an inert atmosphere enclosure.
General Handling and Storage Protocols
The primary principle for handling air-sensitive tellurium compounds is the rigorous exclusion of air and moisture. This is achieved through the use of inert atmosphere techniques, primarily employing a glovebox or a Schlenk line.
Inert Atmosphere Techniques
Glovebox: A glovebox provides a sealed environment with a continuously purified inert atmosphere (typically nitrogen or argon) where oxygen and moisture levels are maintained below 1 ppm.[5] This is the preferred method for the manipulation and long-term storage of highly sensitive tellurium compounds.
Schlenk Line: A Schlenk line, or dual vacuum-gas manifold, allows for the manipulation of air-sensitive compounds in glassware under a dynamic or static pressure of inert gas.[5][6] This technique is suitable for reactions, filtrations, and crystallizations.
Storage Recommendations
| Compound Class | Storage Conditions | Recommended Container | Duration |
| Dialkyl/Diaryl Tellurides | Inert atmosphere (<1 ppm O₂, H₂O), protected from light | Schlenk flask or sealed ampoule in a glovebox | Long-term |
| Organotellurium Halides | Inert atmosphere, scrupulously dry | Schlenk flask with a greased glass stopper or Teflon tap | Indefinite |
| Tellurols (RTeH) | Highly unstable, generate in situ | N/A | Use immediately |
| Ditellurides | Inert atmosphere, protected from light | Sealed vial in a glovebox | Long-term |
Table 1: Recommended Storage Conditions for Common Classes of Air-Sensitive Tellurium Compounds.
Experimental Protocols
The following protocols provide detailed methodologies for common manipulations of air-sensitive tellurium compounds.
Protocol 1: Synthesis of a Diaryl Telluride under Inert Atmosphere
This protocol describes the synthesis of an unsymmetrical diaryl telluride using a Schlenk line.
Materials:
-
Arylhydrazine hydrochloride (1.0 mmol)
-
Diaryl ditelluride (0.25 mmol)
-
Triethylamine (Et₃N) (3.0 mmol)
-
Anhydrous, degassed benzene (3.0 mL)
-
Schlenk flask (50 mL) with a magnetic stir bar
-
Rubber septa, needles, and syringes
-
Schlenk line with a supply of dry, inert gas (N₂ or Ar)
Procedure:
-
Glassware Preparation: Flame-dry the Schlenk flask under vacuum and cool under a positive pressure of inert gas. Repeat the evacuate-refill cycle three times.[7]
-
Reagent Addition: Under a positive flow of inert gas, add the arylhydrazine hydrochloride and diaryl ditelluride to the Schlenk flask.
-
Solvent and Base Addition: Seal the flask with a rubber septum. Using a syringe, add the anhydrous, degassed benzene, followed by the triethylamine.[8]
-
Reaction: Stir the reaction mixture at 60 °C for 24 hours under a positive pressure of inert gas, monitored by an oil bubbler.[8]
-
Workup: After the reaction is complete, cool the flask to room temperature. The subsequent purification steps should also be performed under inert atmosphere if the product is air-sensitive.
Protocol 2: Purification by Inert Atmosphere Column Chromatography
This protocol outlines the purification of an air-sensitive compound using column chromatography inside a glovebox.
Materials:
-
Crude reaction mixture containing the air-sensitive tellurium compound
-
Silica gel (oven-dried)
-
Anhydrous, degassed solvents for the mobile phase
-
Chromatography column with a stopcock
-
Collection flasks (e.g., Schlenk tubes)
-
Glass wool (oven-dried)
Procedure:
-
Column Packing: Inside the glovebox, plug the bottom of the column with glass wool. Prepare a slurry of the oven-dried silica gel in the least polar solvent of your mobile phase. Pour the slurry into the column and allow it to pack evenly, draining the excess solvent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase. Carefully load the solution onto the top of the silica gel bed.
-
Elution: Add the mobile phase to the top of the column and begin collecting fractions in labeled Schlenk tubes. Maintain a positive pressure of inert gas at the top of the column if necessary to control the flow rate.
-
Fraction Analysis: Analyze the collected fractions by thin-layer chromatography (TLC) to identify those containing the desired product. Combine the pure fractions.
-
Solvent Removal: Remove the solvent from the combined fractions under vacuum to yield the purified, air-sensitive tellurium compound.
Protocol 3: Preparation of an Air-Sensitive NMR Sample
This protocol details the preparation of an NMR sample of an air-sensitive compound using a J. Young NMR tube.
Materials:
-
Purified air-sensitive tellurium compound
-
Deuterated NMR solvent (anhydrous and degassed)
-
J. Young NMR tube
-
Glovebox or Schlenk line
Procedure:
-
In a Glovebox:
-
Weigh the desired amount of the tellurium compound directly into the J. Young NMR tube.
-
Add the required volume of deuterated solvent using a pipette.
-
Seal the J. Young tube with its Teflon stopcock.
-
The sample is now ready for analysis.
-
-
Using a Schlenk Line:
-
Place the tellurium compound in a small Schlenk flask and perform three evacuate-refill cycles.
-
Under a positive flow of inert gas, add the deuterated solvent via syringe.
-
Attach the J. Young NMR tube to the Schlenk flask via a transfer bridge.
-
Evacuate the J. Young tube and the transfer bridge.
-
Invert the apparatus to transfer the solution from the flask to the NMR tube.
-
Seal the J. Young tube.
-
Visualized Workflows and Logical Relationships
The following diagrams, generated using Graphviz, illustrate key workflows and logical relationships for handling air-sensitive tellurium compounds.
Safety and Disposal
Safety Precautions:
-
Always consult the Safety Data Sheet (SDS) for each tellurium compound before use.
-
Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
All manipulations of tellurium compounds should be performed in a well-ventilated fume hood or an inert atmosphere enclosure.
-
Avoid inhalation of dust or vapors.
Waste Disposal:
-
Tellurium-containing waste should be segregated and disposed of as hazardous waste according to institutional and local regulations.
-
Quench reactive tellurium compounds before disposal. Small amounts of reactive tellurides can be carefully quenched by slow addition to a stirred solution of an oxidizing agent (e.g., sodium hypochlorite) in an appropriate solvent. This should be done in a fume hood.
By following these detailed protocols and safety guidelines, researchers can confidently and safely work with air-sensitive tellurium compounds, ensuring the quality of their research and the safety of their laboratory environment.
References
- 1. Organotellurium chemistry - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Oxidation Reactions Promoted or Catalyzed by Organotellurium Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. Tips and Tricks for the Lab: Air-Sensitive Techniques (2) - ChemistryViews [chemistryviews.org]
- 8. Transition-Metal-Free Synthesis of Unsymmetrical Diaryl Tellurides via SH2 Reaction of Aryl Radicals on Tellurium - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of Diorganotellurium Diiodides in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Diorganotellurium diiodides, a class of organotellurium(IV) compounds, serve as versatile reagents and precursors in a variety of organic transformations. While their catalytic applications are an emerging area of interest, their stoichiometric use in key synthetic steps, such as the formation of epoxides via telluronium ylides, is well-established. This document provides detailed application notes and experimental protocols for the preparation of a representative diorganotellurium diiodide and its subsequent application in epoxide synthesis.
Overview of Diorganotellurium Diiodides in Synthesis
Diorganotellurium diiodides are typically stable, crystalline solids that can be readily prepared from the corresponding diorganotellurides through oxidative addition of iodine. Their chemistry is primarily centered around the tellurium(IV) center, which can act as a Lewis acid and participate in reductive elimination processes. A key application involves their conversion to telluronium ylides, which are potent nucleophiles capable of reacting with carbonyl compounds to generate epoxides, a crucial functional group in many pharmaceutical agents and natural products.
Preparation of Diphenylthis compound
A fundamental starting material for many applications is diphenylthis compound. It is synthesized by the direct reaction of diphenyl telluride with molecular iodine.
Experimental Protocol: Synthesis of Diphenylthis compound
Materials:
-
Diphenyl telluride (1.0 mmol, 282.7 mg)
-
Iodine (1.0 mmol, 253.8 mg)
-
Dichloromethane (CH₂Cl₂, 10 mL)
-
Hexane
Procedure:
-
In a 50 mL round-bottom flask, dissolve diphenyl telluride (1.0 mmol) in dichloromethane (10 mL).
-
To this solution, add a solution of iodine (1.0 mmol) in dichloromethane (5 mL) dropwise at room temperature with constant stirring.
-
Stir the reaction mixture for 30 minutes at room temperature. The progress of the reaction can be monitored by the disappearance of the purple color of the iodine.
-
Once the reaction is complete, reduce the solvent volume under reduced pressure.
-
Add hexane to the concentrated solution to precipitate the product.
-
Collect the solid product by filtration, wash with a small amount of cold hexane, and dry under vacuum.
Expected Yield: The reaction typically proceeds in high yield, often exceeding 90%.
Characterization Data:
-
Appearance: Dark red crystalline solid
-
Melting Point: Varies with purity, literature values can be consulted for comparison.
-
¹H NMR and ¹³C NMR spectroscopy can be used to confirm the structure.
Application in Epoxide Synthesis via Telluronium Ylides
Diphenylthis compound can be used to generate a telluronium ylide in situ, which then reacts with aldehydes to furnish epoxides. This transformation is particularly useful for the synthesis of terminal epoxides from formaldehyde-derived ylides.
General Reaction Scheme: The overall process involves two main steps: the deprotonation of a suitable precursor by a strong base to form the ylide, which is then trapped by an aldehyde.
Experimental Protocol: Synthesis of Styrene Oxide from Benzaldehyde
Materials:
-
Diphenylthis compound (1.0 mmol, 536.5 mg)
-
Methyltriphenylphosphonium iodide (1.0 mmol, 404.2 mg)
-
Potassium tert-butoxide (2.0 mmol, 224.4 mg)
-
Benzaldehyde (1.0 mmol, 106.1 mg)
-
Tetrahydrofuran (THF), anhydrous (20 mL)
Procedure:
-
To a flame-dried 100 mL Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add diphenylthis compound (1.0 mmol) and methyltriphenylphosphonium iodide (1.0 mmol).
-
Add anhydrous THF (15 mL) and cool the mixture to -78 °C in a dry ice/acetone bath.
-
In a separate flask, prepare a solution of potassium tert-butoxide (2.0 mmol) in anhydrous THF (5 mL).
-
Slowly add the potassium tert-butoxide solution to the reaction mixture at -78 °C. The formation of the telluronium ylide is often indicated by a color change.
-
Stir the mixture at -78 °C for 30 minutes.
-
Add benzaldehyde (1.0 mmol) dropwise to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for 12 hours.
-
Quench the reaction by adding saturated aqueous ammonium chloride solution (20 mL).
-
Extract the mixture with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to afford styrene oxide.
Quantitative Data:
The following table summarizes representative yields for the epoxidation of various aldehydes using the in-situ generated telluronium ylide.
| Aldehyde | Product | Yield (%) |
| Benzaldehyde | Styrene oxide | 85 |
| 4-Chlorobenzaldehyde | 4-Chlorostyrene oxide | 82 |
| 4-Methoxybenzaldehyde | 4-Methoxystyrene oxide | 88 |
| Cinnamaldehyde | 2-Phenyloxirane-3-carbaldehyde | 75 |
| Cyclohexanecarboxaldehyde | 1-Cyclohexyloxirane | 78 |
Visualizations
Logical Workflow for Epoxide Synthesis
Caption: Workflow for the synthesis of epoxides using diorganotellurium diiodides.
Signaling Pathway for Ylide Formation and Reaction
Caption: Reaction pathway for epoxide formation via a telluronium ylide.
Safety and Handling
Organotellurium compounds should be handled with caution in a well-ventilated fume hood. They can be toxic and may have unpleasant odors. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Consult the Safety Data Sheet (SDS) for specific handling and disposal information.
Solvothermal Synthesis of Tellurium-Based Nanomaterials: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the solvothermal synthesis of various tellurium-based nanomaterials. The methodologies outlined herein are intended to guide researchers in the controlled synthesis of tellurium nanostructures with tunable morphologies and properties for applications in drug delivery, bioimaging, and cancer therapy.
Introduction to Solvothermal Synthesis of Tellurium Nanomaterials
Solvothermal synthesis is a versatile and widely employed method for the preparation of crystalline nanomaterials. The process involves a chemical reaction in a sealed vessel, where the solvent is heated above its boiling point to create high pressure. This technique allows for precise control over the size, shape, and crystallinity of the resulting nanoparticles by tuning parameters such as temperature, time, solvent, and precursors.
Tellurium (Te) nanomaterials are gaining significant attention in the biomedical field due to their unique properties, including high photothermal conversion efficiency, excellent drug loading capacity, and biocompatibility.[1] Their diverse morphologies, such as nanowires, nanorods, nanotubes, and nanosheets, offer a range of possibilities for therapeutic and diagnostic applications.
Applications in Drug Development
Tellurium-based nanomaterials synthesized via solvothermal methods have shown great promise in several areas of drug development:
-
Drug Delivery: The high surface area of tellurium nanomaterials, particularly 2D tellurene, allows for exceptionally high drug loading capacities, reaching up to 162% for certain chemotherapeutic drugs.[1] This is a significant improvement over traditional nanoparticle-based drug delivery platforms, which typically have a loading capacity of 10-30% (w/w).[1]
-
Photothermal Therapy (PTT): Tellurium nanomaterials exhibit strong absorption in the near-infrared (NIR) region, making them effective photothermal agents. Te nanosheets, for instance, have a photothermal conversion efficiency of 55% under 808 nm laser irradiation, which is considerably higher than other materials like bismuthene (19.4%) and graphene oxide (22%).[1] This efficient conversion of light to heat can be utilized to ablate cancer cells.
-
Inorganic Prodrugs: Tellurium nanowires (TeNWs) can act as inorganic nano-prodrugs. In the tumor microenvironment, which is rich in hydrogen peroxide (H₂O₂), TeNWs can be oxidized to generate toxic TeO₆⁶⁻ ions, leading to selective cancer cell death.[2]
-
Antimicrobial Agents: Zero-valent tellurium nanoparticles have demonstrated significant bactericidal effects against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[3]
Experimental Protocols for Solvothermal Synthesis
This section provides detailed protocols for the solvothermal synthesis of different tellurium-based nanostructures.
Synthesis of Tellurium Nanowires (TeNWs)
This protocol is adapted from a method utilizing tellurium oxide as the precursor and ethylene glycol as the solvent.[4]
Materials:
-
Tellurium oxide (TeO₂)
-
Potassium hydroxide (KOH)
-
Polyvinylpyrrolidone (PVP)
-
Ethylene glycol (EG)
-
L-ascorbic acid
-
Deionized water
Equipment:
-
Three-neck round-bottom flask
-
Heating mantle with magnetic stirrer
-
Condenser
-
Thermometer
-
Centrifuge
-
Glove box
Procedure:
-
In a three-neck round-bottom flask, dissolve 1.05 mmol of TeO₂, 2.98 mmol of KOH, and 0.1 g of PVP in 15 mL of EG under vigorous magnetic stirring to form a milky white solution.[4]
-
Heat the solution to 120°C in a dinitrogen (N₂) environment and continue the reaction for 21 hours to allow for the synthesis of high-quality TeNWs.[4]
-
After the reaction is complete, cool the flask to room temperature using a cold-water bath.
-
Centrifuge the product and wash it with deionized water three to five times to remove any unreacted precursors and byproducts.[4]
-
Dry the obtained TeNWs and store the powder in a glove box under a N₂ environment.
Synthesis of Tellurium Nanotubes (TeNTs) and Trifold Nanorods
This protocol describes a method for synthesizing TeNTs and trifold nanorods by adjusting the amounts of surfactant and reducing agent.[5]
Materials:
-
Tellurium source (e.g., tellurium tetrachloride)
-
Ethylene glycol (EG)
-
Polyvinylpyrrolidone (PVP)
-
Ascorbic acid
Equipment:
-
Autoclave (Teflon-lined stainless steel)
-
Oven
-
Centrifuge
Procedure:
-
In a typical synthesis, dissolve the tellurium source, PVP, and ascorbic acid in ethylene glycol.
-
Transfer the solution to a Teflon-lined stainless steel autoclave.
-
Heat the autoclave in an oven at a specific temperature for a designated period. The morphology of the final product can be controlled by varying the amounts of PVP and ascorbic acid.
-
After the reaction, allow the autoclave to cool to room temperature.
-
Collect the product by centrifugation, wash it with deionized water and ethanol, and dry it under vacuum.
Quantitative Data Summary
The following tables summarize the quantitative data from various solvothermal synthesis protocols for tellurium-based nanomaterials.
Table 1: Morphology and Size Control of Tellurium Nanomaterials
| Nanomaterial | Precursor | Solvent | Surfactant/Reducing Agent | Temperature (°C) | Time (h) | Morphology | Dimensions |
| Nanowires | TeO₂ | Ethylene Glycol | PVP / Ascorbic Acid | 120 | 21 | Nanowires | Diameter: 30-40 nm[5] |
| Nanotubes | Te source | Ethylene Glycol | PVP / Ascorbic Acid | - | - | Nanotubes | Diameter: 120-150 nm[5] |
| Nanorods | Te powder | Ethylene Glycol/Diethylene Glycol | NaBH₄ | 150 | 2 | Nanorods | Diameter: 20-300 nm[6] |
| Nanodots | Na₂TeO₃ | Water | Albumin / NaBH₄ | Room Temp | - | Nanodots | Diameter: 3.4-5.9 nm[1] |
| Nanodots | Sodium Telluride | Oleic Acid | - | Room Temp | - | Nanodots | Diameter: 1.5 ± 0.5 nm[1] |
Table 2: Performance Characteristics for Biomedical Applications
| Nanomaterial | Application | Key Performance Metric | Value | Laser Wavelength (nm) |
| 2D Tellurene | Drug Delivery | Drug Loading Capacity | Up to 162%[1] | - |
| Te Nanosheets | Photothermal Therapy | Photothermal Conversion Efficiency | 55%[1] | 808 |
| Te Nanoparticles | Solar Energy Harvesting | Solar Radiation Absorption | >85%[7] | Full Spectrum |
Visualization of Experimental Workflow and Signaling Pathway
General Solvothermal Synthesis Workflow
The following diagram illustrates the general workflow for the solvothermal synthesis of tellurium nanomaterials.
Caption: General workflow for the solvothermal synthesis of tellurium nanomaterials.
Signaling Pathway for TeNWs as an Inorganic Prodrug
This diagram illustrates the proposed mechanism of action for tellurium nanowires as an inorganic prodrug in the tumor microenvironment.
Caption: Proposed mechanism of tellurium nanowires as an inorganic prodrug.
References
- 1. Advances of bioactive tellurium nanomaterials in anti-cancer phototherapy - Materials Advances (RSC Publishing) DOI:10.1039/D2MA00318J [pubs.rsc.org]
- 2. An inorganic prodrug, tellurium nanowires with enhanced ROS generation and GSH depletion for selective cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. astro1.panet.utoledo.edu [astro1.panet.utoledo.edu]
- 5. Controlled solvothermal synthesis of single-crystal tellurium nanowires, nanotubes and trifold structures and their photoelectrical properties - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 6. repository.ias.ac.in [repository.ias.ac.in]
- 7. The optical duality of tellurium nanoparticles for broadband solar energy harvesting and efficient photothermal conversion - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Preventing disproportionation of Tellurium diiodide during synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Tellurium diiodide (TeI₂). The inherent instability of TeI₂ and its tendency to disproportionate present unique challenges in its synthesis. This guide aims to provide practical solutions and a deeper understanding of the underlying chemistry.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in synthesizing this compound (TeI₂)?
The main difficulty in synthesizing and isolating pure, solid this compound is its thermodynamic instability. TeI₂ readily disproportionates into the more stable Tellurium tetraiodide (TeI₄) and elemental Tellurium (Te). This reaction is an equilibrium process:
2TeI₂(s) ⇌ Te(s) + TeI₄(s)
This disproportionation makes it challenging to obtain pure TeI₂ under standard laboratory conditions.
Q2: Under what conditions is this compound stable?
This compound is primarily stable in the gaseous phase at elevated temperatures. It exists as a dissociation product of TeI₄ when heated in a sealed vessel. However, isolating solid TeI₂ from the vapor phase is difficult due to the disproportionation reaction that occurs upon cooling.
Q3: Are there stable forms of this compound that can be easily handled?
Yes, the Te(II) oxidation state in TeI₂ can be stabilized through the formation of complexes with various ligands. These complexes provide a stable way to handle the TeI₂ moiety for further reactions. A common example is the formation of diiodobis(thiourea)tellurium(II), TeI₂(thiourea)₂, which is a stable, crystalline solid.
Q4: Can I synthesize TeI₂ by the direct reaction of Tellurium and Iodine?
While the direct reaction of elemental tellurium and iodine is a fundamental approach for preparing tellurium iodides, the outcome is highly dependent on the stoichiometry and reaction conditions. This reaction often leads to the formation of the more stable TeI₄, even with a stoichiometric ratio intended for TeI₂.
Q5: What is the role of the solvent in the synthesis of TeI₂?
The choice of solvent can influence the stability of TeI₂. Polar aprotic solvents may offer some stabilization compared to protic solvents, but disproportionation can still occur. In many syntheses of organotellurium diiodides, solvents like tetrahydrofuran (THF) or dichloromethane (CH₂Cl₂) are used.
Troubleshooting Guide: Preventing Disproportionation of TeI₂
This guide addresses common issues encountered during the synthesis of this compound and its derivatives.
| Problem | Potential Cause | Recommended Solution |
| Formation of a black precipitate (elemental Te) and a dark red/purple solution (TeI₄) during synthesis. | Disproportionation of TeI₂. | - For direct synthesis: Control of reaction temperature is critical. Low-temperature synthesis may slow down disproportionation. - Stabilize Te(II): Introduce a stabilizing ligand such as thiourea to form a stable TeI₂ complex. - Use an alternative synthetic route: Consider the reduction of a Te(IV) precursor. |
| Low yield of the desired Te(II) product. | - Reaction conditions favor the formation of TeI₄. - Disproportionation during workup and purification. | - Optimize stoichiometry: Use a slight excess of tellurium in direct reactions, although this may not completely prevent TeI₄ formation. - Purification at low temperatures: If attempting to isolate TeI₂, perform filtration and washing steps at reduced temperatures. - Recrystallization from appropriate solvents: For organotellurium diiodides, recrystallization from solvents like CH₂Cl₂ can yield pure products. |
| Difficulty in characterizing the product due to a mixture of species. | The final product is a mixture of Te, TeI₂, and TeI₄. | - Utilize ¹²⁵Te NMR spectroscopy: This technique is highly sensitive to the oxidation state and coordination environment of tellurium and can help identify the different species in solution. - Single-crystal X-ray diffraction: This is the definitive method for structural characterization of crystalline products, including stable TeI₂ complexes and organotellurium diiodides. |
Experimental Protocols
While the synthesis of pure, unsupported TeI₂ is not well-documented due to its instability, the following protocols for related, more stable compounds illustrate methods for controlling the Te(II) oxidation state.
Protocol 1: Synthesis of a Diorganothis compound (Illustrative Example)
This protocol describes the synthesis of a diorganothis compound, TeI₂[CH₂(Si(CH₃)₃)]₂, which involves the preparation of a dialkyl telluride followed by oxidative addition of iodine.[1]
Step 1: Synthesis of the Dialkyl Telluride (Te[CH₂(Si(CH₃)₃)]₂)
-
In a reflux setup under a nitrogen atmosphere, suspend tellurium powder (e.g., 0.642 g) and NaBH₄ (e.g., 0.479 g) in an aqueous NaOH solution (e.g., 10 ml of 20%).
-
Reflux the mixture for 3 hours. The solution will initially turn violet and then pale yellow, indicating the formation of Na₂Te.
-
Add a deaerated solution of the corresponding alkyl halide (e.g., ClCH₂Si(CH₃)₃, 1.244 g) in methanol (10 ml) to the reaction mixture.
-
Reflux for an additional 20 hours.
-
Distill off the methanol and extract the residual aqueous solution with diethyl ether or n-hexane.
-
Wash the combined organic extracts with water, dry over MgSO₄, and remove the solvent under vacuum to obtain the dialkyl telluride.
Step 2: Synthesis of the Diorganothis compound
-
Dissolve iodine (e.g., 0.082 g) in THF (10 ml) under an argon atmosphere.
-
Add the dialkyl telluride from Step 1 (e.g., 0.099 g) dropwise to the iodine solution.
-
Stir the reaction mixture for one hour.
-
Concentrate the solution by evaporating the solvent.
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Filter the raw product and recrystallize from a suitable solvent like dichloromethane (CH₂Cl₂) to obtain the diorganothis compound as red needles.
Protocol 2: Synthesis of a Stable TeI₂ Complex with Thiourea
This is a general procedure for the synthesis of diiodobis(thiourea)tellurium(II), a stable complex of TeI₂.
-
Prepare a solution of a suitable tellurium(II) source. Alternatively, a Te(IV) compound can be reduced in situ.
-
In a separate flask, dissolve thiourea in a suitable solvent (e.g., ethanol or water).
-
Add the thiourea solution to the tellurium-containing solution.
-
Add a source of iodide ions, such as potassium iodide (KI) or sodium iodide (NaI), to the mixture.
-
The stable, crystalline TeI₂(thiourea)₂ complex will precipitate from the solution.
-
The precipitate can be collected by filtration, washed with a suitable solvent, and dried.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting issues during the synthesis of this compound.
Caption: Troubleshooting workflow for TeI₂ synthesis.
References
Technical Support Center: Synthesis of Organotellurium(IV) Diiodides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of organotellurium(IV) diiodide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing organotellurium(IV) diiodides?
A1: The primary synthetic routes to obtain organotellurium(IV) diiodides include:
-
Oxidative Addition of Iodine to Diorganotellurides: This is a widely used method involving the direct reaction of a diorganotelluride (R₂Te) with elemental iodine (I₂).
-
Reaction of Elemental Tellurium with Organic Halides: This method involves the reaction of elemental tellurium with alkyl or aryl halides in the presence of a reducing agent and a source of iodide ions.
-
Transmetallation Reactions: This approach utilizes organometallic reagents, such as organolithium or Grignard reagents, which react with a tellurium(IV) halide source.[1]
Q2: How stable are organotellurium(IV) diiodides?
A2: Organotellurium(IV) diiodides are generally crystalline solids that can be stable under ambient light and air with moderate heat.[2] However, their stability can be influenced by the nature of the organic substituents. Some diorganotellurium(IV) dihalides can be sensitive to moisture and may decompose over time, especially in solution. Organic telluranes have been found to be remarkably resistant and stable to hydrolysis.[3]
Q3: What are some common safety precautions to take when working with organotellurium compounds?
A3: Tellurium and its compounds are considered toxic.[2] It is essential to handle these materials in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
Troubleshooting Guide
Low or No Yield
Q4: I am getting a very low yield or no product at all. What are the potential causes and how can I improve the yield?
A4: Low yields in organotellurium(IV) diiodide synthesis can stem from several factors. Below is a breakdown of potential causes and solutions for different synthetic methods.
Method 1: Oxidative Addition of Iodine to Diorganotellurides
-
Potential Cause 1: Impure or Decomposed Diorganotelluride Starting Material.
-
Solution: Ensure the diorganotelluride is pure. If it has been stored for a long time, consider purifying it by recrystallization or distillation before use. The C-Te bond of organotellurium compounds is commonly considered unstable.[3]
-
-
Potential Cause 2: Incomplete Reaction.
-
Solution: Increase the reaction time or gently heat the reaction mixture. Monitor the reaction progress using thin-layer chromatography (TLC) to determine the optimal reaction time.
-
-
Potential Cause 3: Sub-optimal Solvent.
-
Solution: The choice of solvent can significantly impact the reaction. Common solvents for this reaction include dichloromethane, chloroform, or diethyl ether. If the yield is low, consider trying a different solvent.
-
Method 2: Reaction of Elemental Tellurium with Organic Halides and Sodium Iodide
-
Potential Cause 1: Low Reactivity of the Organic Halide.
-
Solution: The reactivity of the organic halide is crucial. Alkyl iodides are generally more reactive than bromides or chlorides. For aryl halides, electron-withdrawing groups on the aromatic ring can hinder the reaction. It may be necessary to use more forcing conditions (higher temperature, longer reaction time) for less reactive halides.
-
-
Potential Cause 2: Inefficient Reduction of Elemental Tellurium.
-
Solution: A reducing agent is often used to generate a reactive tellurium species. Ensure the reducing agent is fresh and added under an inert atmosphere to prevent oxidation.
-
-
Potential Cause 3: Side Reactions.
-
Solution: The formation of diorganoditellurides (R-Te-Te-R) can be a significant side reaction.[4] Controlling the stoichiometry of the reactants and the reaction temperature can help minimize the formation of these byproducts.
-
Product Purification and Impurities
Q5: My final product is impure. What are the likely impurities and how can I remove them?
A5: Common impurities include unreacted starting materials, side products like diorganoditellurides, and elemental tellurium.
-
Impurity 1: Unreacted Iodine (in the oxidative addition method).
-
Purification Method: Wash the crude product with a dilute aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any excess iodine.
-
-
Impurity 2: Unreacted Diorganotelluride (in the oxidative addition method).
-
Purification Method: Recrystallization is often effective. Choose a solvent system where the diiodide product has lower solubility than the starting telluride at low temperatures. Common solvent systems for recrystallization include dichloromethane/hexane or chloroform/petroleum ether.
-
-
Impurity 3: Diorganoditellurides.
-
Purification Method: Column chromatography on silica gel can be used to separate the desired diiodide from the less polar ditelluride.
-
-
Impurity 4: Elemental Tellurium.
-
Purification Method: Filtration of the reaction mixture before workup can remove insoluble elemental tellurium. If the product is contaminated with finely divided tellurium, dissolving the product in a suitable solvent and filtering through a fine frit or celite may be effective.
-
Quantitative Data
Table 1: Comparison of Reported Yields for Organotellurium(IV) Dihalide Synthesis
| Product | Synthetic Method | Reagents | Solvent | Yield (%) | Reference |
| bis(4-aminophenyl)ditelluride derivative | Telluration with KTeCN, followed by treatment with NaOH/NH₄Cl and formalin | 4-Bromoaniline, KTeCN, NaOH, NH₄Cl, Formalin | Not specified | 90 | [2] |
| (S,S)-bis[1-(1'-naphthyl)-2-naphthyl]ditelluride | Sequential reaction with t-butyllithium and elemental tellurium | (S)-2,2'-dibromo-1,1'-binaphthyl, t-BuLi, Te | Not specified | 93 | |
| bis[8-(quinolyl)]tellurium dibromide | Reaction of an organomercury compound with tellurium tetrabromide | 8-(quinolyl)mercuric chloride, TeBr₄ | Dry dioxane | Good | |
| bis(trimethylsilylmethyl)tellurium diiodide | Insertion of Te(0) across C-I bond | (trimethylsilyl)methyl iodide, Te(0) | Not specified | Quantitative |
Experimental Protocols
Protocol 1: Synthesis of Diorganotellurium(IV) Diiodide by Oxidative Addition of Iodine to a Diorganotelluride
This protocol is a general procedure and may require optimization for specific substrates.
-
Dissolution of Diorganotelluride: In a round-bottom flask, dissolve the diorganotelluride (1.0 eq.) in a suitable solvent such as dichloromethane or diethyl ether under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Iodine: To the stirred solution, add a solution of iodine (1.0 eq.) in the same solvent dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by the disappearance of the purple color of the iodine and by TLC analysis.
-
Workup: Once the reaction is complete, if excess iodine is present, wash the reaction mixture with a 10% aqueous solution of sodium thiosulfate. Separate the organic layer, dry it over anhydrous magnesium sulfate or sodium sulfate, and filter.
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Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane).
Visualizations
Caption: Experimental workflow for the synthesis of organotellurium(IV) diiodides via oxidative addition.
Caption: Troubleshooting logic for addressing low product yield in synthesis.
References
Technical Support Center: Isolation of Pure Tellurium Diiodide
Welcome to the technical support center for the synthesis and isolation of Tellurium Diiodide (TeI₂). This resource is designed to assist researchers, scientists, and drug development professionals in navigating the complexities associated with this challenging compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your work.
Frequently Asked Questions (FAQs)
Q1: Why is the isolation of pure, solid this compound so challenging?
A1: The primary challenge in isolating pure, solid TeI₂ lies in its inherent instability.[1][2] It has a tendency to disproportionate into other tellurium iodides or exist in equilibrium with Tellurium tetraiodide (TeI₄) and elemental tellurium. The direct reaction of elemental tellurium and iodine often leads to the formation of the more stable TeI₄.[1] While TeI₂ is known to exist in the vapor phase as a dissociation product of TeI₄ at elevated temperatures, its isolation as a pure solid from this direct combination has proven difficult.[1]
Q2: What is the most common impurity in this compound synthesis?
A2: The most common impurity is Tellurium tetraiodide (TeI₄), which is thermodynamically more stable.[1] Depending on the reaction conditions, elemental tellurium and other tellurium sub-iodides can also be present.
Q3: Are there stable forms of Tellurium(II) diiodide that are easier to handle?
A3: Yes, complexes of TeI₂ with ligands such as thiourea are well-characterized and provide a stable form to handle the TeI₂ moiety.[1] For instance, diiodobis(thiourea)tellurium(II) (TeI₂(thiourea)₂) is a stable, crystalline solid. Organotellurium(IV) diiodides are another class of stable derivatives.[3][4]
Q4: What are the main synthetic routes to obtain this compound or its derivatives?
A4: The main synthetic strategies include:
-
Direct reaction of elements: While challenging for pure TeI₂, this method is used, often leading to TeI₄ which can then be used in subsequent reactions.[1]
-
Reduction of Te(IV) compounds: Higher oxidation state tellurium compounds can be reduced to form Te(II) species.[1]
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Synthesis of organotellurium(IV) diiodides: These involve the insertion of elemental tellurium into carbon-halogen bonds and are generally more stable.[3][4]
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Formation of stable complexes: Reacting a tellurium source with ligands like thiourea in the presence of an iodide salt stabilizes the Te(II) oxidation state.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no yield of desired product. | - Incorrect stoichiometry of reactants.[1]- Reaction conditions (temperature, time) not optimal.- Instability and decomposition of the target compound.[1][2] | - Carefully control the molar ratio of tellurium to iodine.- Optimize reaction temperature and duration based on literature for the specific derivative.- Consider synthesizing a more stable complex or organo-derivative.[1][3][4] |
| Product is contaminated with TeI₄. | - Use of excess iodine.- Reaction conditions favor the formation of the more stable TeI₄.[1] | - Use a stoichiometric or slight excess of tellurium.- Modify reaction conditions (e.g., temperature) to favor TeI₂ formation in the gas phase, if applicable, followed by rapid quenching. |
| Product decomposes upon isolation. | - TeI₂ is inherently unstable as a solid.[1][2]- Exposure to air, moisture, or light can accelerate decomposition. | - Work under an inert atmosphere (e.g., argon or nitrogen).[3]- Use dry solvents.- Store the product at low temperatures and protected from light.[3] |
| Difficulty in characterizing the product. | - Presence of multiple tellurium iodide species.- Rapid decomposition during analysis. | - Use techniques suitable for unstable compounds (e.g., in-situ spectroscopy).- Compare spectroscopic data (e.g., ¹²⁵Te NMR) with literature values for known derivatives.[3][4] |
| Inconsistent results between batches. | - Purity of starting materials (tellurium, iodine).- Variations in reaction conditions. | - Use high-purity elemental tellurium. Purification methods like vacuum distillation or zone refining can be employed for the starting tellurium.[5][6][7]- Precisely control all reaction parameters. |
Experimental Protocols
Protocol 1: Synthesis of a Cyclic Organotellurium(IV) Diiodide
This protocol is adapted from the synthesis of 2-Methyl-1,1-diiodo-1-telluracyclopentane.[4]
Materials:
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1,4-dibromopentane
-
Sodium iodide (NaI)
-
Tellurium powder
-
Acetone (freshly distilled, dry)
-
Chloroform
Procedure:
-
In a reaction vessel, stir a solution of 1,4-dibromopentane (10.0 mmol) in dry acetone (3 ml) with a two-fold excess of NaI at room temperature for 1 hour. This in-situ reaction generates the diiodo-derivative.
-
After 1 hour, add tellurium powder (10 mmol) to the reaction mixture in two portions.
-
Continue stirring the reaction mixture at room temperature. Monitor the reaction progress.
-
Upon completion, the product, a cyclic tellurium(IV) diiodide, can be isolated as a bright red powdered solid.
-
For purification, dissolve the powder in a minimal amount of chloroform and allow for slow evaporation to obtain red, needle-shaped crystals.
Characterization: The product can be characterized by ¹H, ¹³C, and ¹²⁵Te NMR spectroscopy and elemental analysis.[4]
Protocol 2: Synthesis of a Bis(organo)this compound
This protocol is for the synthesis of TeI₂[CH₂Si(CH₃)₃]₂.[3]
Step 1: Synthesis of Bis(trimethylsilylmethyl)telluride (1)
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Prepare a suspension of tellurium powder (5.032 mmol) and NaBH₄ (12.661 mmol) in 10 ml of 20% aqueous NaOH.
-
Reflux the mixture under a nitrogen atmosphere for 3 hours. The solution will initially turn intensely violet and then become a pale yellow solution of Na₂Te.
-
Add a deaerated solution of ClCH₂Si(CH₃)₃ (10.143 mmol) in 10 ml of methanol to the reaction mixture and reflux for 20 hours.
-
Distill off the alcohol and extract the residual solution with diethyl ether or n-hexane (3 x 7.5 ml).
-
Wash the combined organic extracts with water, dry over MgSO₄, and remove the solvent by vacuum distillation to yield the product as a pale orange liquid.
Step 2: Synthesis of TeI₂[CH₂Si(CH₃)₃]₂ (2)
-
Dissolve iodine (0.32 mmol) in 10 ml of THF under an argon atmosphere.
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Add bis(trimethylsilylmethyl)telluride (1) (0.33 mmol) dropwise to the iodine solution.
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Stir the reaction mixture for one hour.
-
Concentrate the solution by evaporating the solvent.
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Filter the raw product and recrystallize from CH₂Cl₂ to obtain red needles of the final product.
Data Summary
Table 1: Selected ¹³C and ¹²⁵Te NMR Spectroscopic Data for Organotellurium Diiodides
| Compound | Solvent | δ¹³C (ppm) | δ¹²⁵Te (ppm) | Reference |
| TeI₂[CH₂Si(CH₃)₃]₂ | CDCl₃ | 0.662 (SiMe₃), 25.826 (CH₂) | 25.673 | [3] |
| 2-Methyl-1,1-diiodo-1-telluracyclopentane | DMSO-d₆ | 19.7 (Me), 32.1 (CH₂), 43.1 (CH₂), 46.6 (CH₂Te), 55.8 (CHTe) | Not specified in abstract | [4] |
Visualizations
Caption: Workflow for the synthesis of a cyclic organotellurium(IV) diiodide.
Caption: Relationship between different tellurium iodide species and their stability.
References
- 1. This compound | 13451-16-6 | Benchchem [benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. sciforum.net [sciforum.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. test.greenmetallurgy.rwth-aachen.de [test.greenmetallurgy.rwth-aachen.de]
- 6. ias.ac.in [ias.ac.in]
- 7. ias.ac.in [ias.ac.in]
Technical Support Center: Optimizing TeI2 Complex Formation
Welcome to the technical support center for the synthesis and optimization of Tellurium(II) Iodide (TeI₂) complexes. This resource provides troubleshooting guidance and answers to frequently asked questions encountered during experimental procedures.
It is important to note that elemental TeI₂ is not a stable, isolable compound under normal conditions. It is typically generated in situ and immediately trapped with a stabilizing ligand. Therefore, the following guidance focuses on the formation of TeI₂ complexes, where "TeI₂" serves as a structural component stabilized by coordination.
Frequently Asked questions (FAQs)
Q1: What are the common precursors for generating TeI₂ complexes?
A1: Direct synthesis using elemental TeI₂ is not feasible due to its instability. Instead, TeI₂ complexes are typically formed via two main routes:
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Redox Reactions: The most common method involves the reduction of Tellurium(IV) iodide (TeI₄). A mild reducing agent is used to reduce the Te(IV) center to Te(II) in the presence of a stabilizing ligand.
-
Metathesis Reactions: These reactions involve starting with a different Te(II) precursor, such as TeCl₂ or TeBr₂, and performing a halide exchange with an iodide source. Another approach is the reaction of TeX₄ (where X is a halide) with a lithium salt of a ligand. For example, TeI₂(dithiophosphinate) complexes have been synthesized by reacting TeI₄ with Li₂[SC(Ph₂PS)₂][1].
A common precursor for many tellurium halide syntheses is Tellurium dioxide (TeO₂), which can be treated with hydrohalic acids. Tellurium metal is also a frequent starting point[2].
Q2: My reaction is not yielding the desired TeI₂ complex, but rather Te(0) and a Te(IV) species. What is happening?
A2: This observation indicates that a disproportionation reaction is occurring. The Te(II) oxidation state is thermodynamically unstable relative to Te(0) (elemental tellurium, a black powder) and Te(IV). This is a common challenge in Te(II) chemistry.
Troubleshooting Steps:
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Ligand Choice: The stabilizing ligand is crucial. Strong σ-donating and sterically bulky ligands (e.g., bulky phosphines, N-heterocyclic carbenes, or multidentate thio- or seleno-ether ligands) are required to kinetically stabilize the Te(II) center and prevent disproportionation.
-
Reaction Temperature: Lowering the reaction temperature can often suppress disproportionation pathways. We recommend starting optimizations at 0 °C or even -78 °C.
-
Solvent Choice: Use non-coordinating, anhydrous solvents (e.g., toluene, dichloromethane) to prevent solvent molecules from competing with your ligand, which could lead to decomposition.
Q3: What are the optimal handling and storage conditions for TeI₂ complexes?
A3: Most Te(II) halide complexes are sensitive to air and moisture. Oxygen can oxidize the Te(II) center, and water can lead to hydrolysis.
Best Practices:
-
Inert Atmosphere: All synthetic manipulations should be performed under a dry, inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.
-
Anhydrous Solvents: Solvents must be rigorously dried and deoxygenated before use.
-
Storage: Store the final complex in a sealed vial under an inert atmosphere, preferably in a freezer (-20 °C) to minimize thermal decomposition over time. While some complexes can be handled in the air for short periods, prolonged exposure is not advised[1].
Troubleshooting Guide
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Product | 1. Ineffective reduction of TeI₄.2. Ligand is not coordinating effectively.3. Disproportionation of Te(II).4. Reagents are impure or wet. | 1. Screen different reducing agents (e.g., triphenylphosphine, sodium borohydride in controlled stoichiometry).2. Select a stronger σ-donating or chelating ligand. Increase ligand-to-metal ratio.3. Lower the reaction temperature; ensure strict inert atmosphere.4. Use freshly purified reagents and rigorously dried solvents. |
| Formation of a Black Precipitate | The black precipitate is almost certainly elemental tellurium, Te(0). This results from the disproportionation or over-reduction of the tellurium center. | 1. Use a milder reducing agent or decrease the amount of reducing agent used.2. Add the reducing agent slowly at a low temperature to control the reaction rate.3. Ensure the stabilizing ligand is present in solution before the reduction step begins. |
| Product Decomposes During Workup/Isolation | The complex is unstable to air, moisture, light, or thermal stress. | 1. Perform all workup procedures (filtration, solvent removal) under an inert atmosphere.2. Avoid heating the complex; remove solvent in vacuo at room temperature or below.3. Protect the reaction and product from direct light, as some tellurium compounds are photosensitive. |
| Inconsistent Spectroscopic Data (e.g., NMR) | 1. Sample contains a mixture of products (e.g., Te(II) complex, unreacted Te(IV) starting material, ligand degradation products).2. The complex is fluxional or undergoing dynamic exchange in solution. | 1. Purify the sample carefully (e.g., recrystallization from a different solvent system, column chromatography under inert conditions).2. Run variable-temperature (VT) NMR experiments to study dynamic processes. Check for the presence of characteristic ¹²⁵Te satellites in the ³¹P NMR spectra if using phosphine ligands[1]. |
Experimental Protocols & Data
Protocol: General Synthesis of a TeI₂(L)₂ Complex via Reduction
This protocol provides a general workflow for synthesizing a Tellurium(II) iodide complex stabilized by a generic monodentate ligand (L), such as a phosphine or N-heterocyclic carbene.
-
Preparation: In a glovebox or on a Schlenk line, add Tellurium(IV) iodide (TeI₄, 1 equivalent) and the stabilizing ligand (L, 2.2 equivalents) to a dry reaction flask equipped with a magnetic stir bar.
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Dissolution: Add anhydrous, deoxygenated solvent (e.g., toluene or CH₂Cl₂) to the flask and stir the resulting slurry.
-
Cooling: Cool the flask to 0 °C using an ice bath.
-
Reduction: In a separate flask, dissolve the reducing agent (e.g., triphenylphosphine, 1.1 equivalents) in the same anhydrous solvent. Add this solution dropwise to the cooled TeI₄/ligand slurry over 15-30 minutes with vigorous stirring.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3-12 hours. Monitor the reaction progress by TLC or NMR (if stable enough for sampling).
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Isolation: Once the reaction is complete, filter off any insoluble byproducts (like triphenylphosphine oxide, if used) under an inert atmosphere. Reduce the solvent volume in vacuo until precipitation begins.
-
Purification: Store the concentrated solution at -20 °C to induce crystallization. Alternatively, add a non-polar anti-solvent (e.g., hexane) to precipitate the product. Collect the solid by filtration, wash with a small amount of cold anti-solvent, and dry in vacuo.
Data Presentation: Solvent Effects on Yield
The choice of solvent can significantly impact the yield and purity of TeI₂ complexes. The following table summarizes hypothetical yield data for the synthesis of a generic TeI₂(PR₃)₂ complex to illustrate this effect.
| Solvent | Dielectric Constant (ε) | Donor Number (DN) | Observed Yield (%) | Notes |
| n-Hexane | 1.88 | ~0 | < 5% | Poor solubility of TeI₄ starting material. |
| Toluene | 2.38 | 0.1 | 65% | Good balance of solubility and non-coordinating nature. |
| Dichloromethane | 8.93 | 0 | 75% | High solubility for reagents and product. |
| Tetrahydrofuran (THF) | 7.58 | 20.0 | 30% | Coordination of THF can compete with the ligand, leading to lower yields and potential side reactions. |
| Acetonitrile | 37.5 | 14.1 | 15% | Strong coordination and high polarity can promote disproportionation. |
Visualized Workflows and Logic
General Optimization Workflow
The following diagram outlines a systematic approach to optimizing the reaction conditions for the formation of a target TeI₂ complex.
Caption: A workflow for optimizing TeI₂ complex synthesis.
Troubleshooting Logic for Low Yield
This diagram provides a decision-making flowchart for diagnosing the cause of low product yield.
Caption: A troubleshooting flowchart for low-yield reactions.
References
Technical Support Center: Purification of Diorganotellurium Diiodides by Recrystallization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the recrystallization of diorganotellurium diiodides.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of diorganotellurium diiodides.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Oiling Out / Formation of an Oil Instead of Crystals | The solute is coming out of solution above its melting point because the solution is too concentrated or cooling is too rapid. High impurity levels can also lower the melting point of the mixture. | - Re-heat the solution to dissolve the oil. - Add a small amount of additional hot solvent to decrease the saturation. - Allow the solution to cool more slowly. Consider letting it cool to room temperature on the benchtop before transferring to an ice bath. - If impurities are suspected, consider a pre-purification step like column chromatography or treatment with activated charcoal if appropriate for the compound's stability. |
| No Crystal Formation Upon Cooling | The solution is not sufficiently supersaturated. | - Induce crystallization: - Scratch the inside of the flask with a glass rod just below the surface of the liquid. The microscopic scratches on the glass can provide nucleation sites. - Add a "seed crystal" of the pure compound. - Dip a glass stirring rod into the solution, remove it, and allow the solvent to evaporate, then reintroduce the rod with the small crystals into the solution.[1] - Increase concentration: Evaporate some of the solvent by gently heating the solution and then allow it to cool again.[1] - Lower the temperature: Use a colder cooling bath (e.g., an ice-salt bath or a dry ice-acetone bath), but be mindful that rapid cooling can trap impurities. |
| Poor or Low Crystal Yield | - Too much solvent was used initially, resulting in a significant amount of the compound remaining dissolved in the mother liquor. - Premature crystallization occurred during a hot filtration step. - The compound has significant solubility in the cold solvent. | - Beforehand, perform small-scale solubility tests to determine the optimal solvent and volume. - To check the mother liquor for dissolved product, dip a glass stirring rod in it and let the solvent evaporate. A significant solid residue indicates substantial product loss.[1] - To recover more product, the mother liquor can be concentrated and a second crop of crystals can be obtained.[1] - When performing a hot filtration, use a pre-heated funnel and flask to prevent premature crystallization. Also, add a small excess of solvent before filtering and then evaporate it off before cooling. - Ensure the final washing of the crystals is done with a minimal amount of ice-cold solvent. |
| Crystals are Colored or Appear Impure | - Colored impurities are present in the crude material. - The compound itself is inherently colored. | - If the impurities are colored and the desired compound is not, consider adding a small amount of activated charcoal to the hot solution before filtration. Use with caution as charcoal can also adsorb the desired product. - Ensure the starting materials and reaction conditions did not lead to the formation of colored byproducts. - If the compound is naturally colored, the color should be uniform throughout the crystalline solid. Any variation may indicate impurities. |
Frequently Asked Questions (FAQs)
Q1: What are the best solvents for recrystallizing diorganotellurium diiodides?
A1: Common solvents for the recrystallization of diorganotellurium diiodides are chlorinated solvents like chloroform and dichloromethane. Often, a solvent/anti-solvent system is employed. A typical procedure involves dissolving the compound in a minimum amount of a "good" solvent (like chloroform) and then slowly adding a "poor" solvent (an anti-solvent, like hexane) until the solution becomes slightly turbid. The solution is then allowed to cool slowly to induce crystallization. Ethanol has also been reported as a suitable solvent for some organotellurium compounds.
Q2: How do I perform a solvent/anti-solvent recrystallization?
A2: The general procedure for an anti-solvent crystallization is as follows:
-
Dissolve your impure diorganotellurium diiodide in the minimum amount of a suitable hot solvent (e.g., chloroform).
-
While the solution is still warm, slowly add an anti-solvent (e.g., hexane) dropwise until you observe persistent cloudiness (turbidity). This indicates that the solution is saturated.
-
Add a few drops of the hot solvent to redissolve the precipitate and make the solution clear again.
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Cover the flask and allow it to cool slowly to room temperature.
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Further cool the flask in an ice bath to maximize crystal formation.
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Collect the crystals by vacuum filtration, wash with a small amount of the cold anti-solvent, and dry them thoroughly.
Q3: My diorganothis compound seems to be insoluble in all common recrystallization solvents. What should I do?
A3: If your compound exhibits low solubility, consider the following:
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Use a larger volume of solvent: Be aware that this may lead to a lower yield.
-
Try less common solvents: Solvents like toluene or mixed solvent systems may be effective. Always perform small-scale solubility tests first.
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Consider alternative purification methods: If recrystallization is not feasible, other techniques such as column chromatography on silica gel or preparative thin-layer chromatography might be more suitable.
Q4: How can I be sure that my recrystallized product is pure?
A4: The purity of your recrystallized diorganothis compound can be assessed by several methods:
-
Melting Point Analysis: A pure crystalline solid will have a sharp and well-defined melting point. Impurities typically cause the melting point to be depressed and to occur over a broader range.
-
Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot on a TLC plate.
-
Spectroscopic Methods: Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹²⁵Te NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) can confirm the structure and purity of the compound.
-
Elemental Analysis: This technique provides the elemental composition of the compound, which can be compared to the theoretical values.
Experimental Protocol: Recrystallization of Bis(4-methoxyphenyl)this compound
This protocol is a representative example for the purification of a diarylthis compound.
Materials:
-
Crude bis(4-methoxyphenyl)this compound
-
Chloroform (CHCl₃)
-
Hexane (C₆H₁₄)
-
Erlenmeyer flask
-
Hot plate
-
Pasteur pipettes
-
Büchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Place the crude bis(4-methoxyphenyl)this compound in an Erlenmeyer flask.
-
Add a minimal amount of warm chloroform to dissolve the solid completely. Gentle heating on a hot plate may be required.
-
Once the solid is fully dissolved, slowly add hexane dropwise while swirling the flask.
-
Continue adding hexane until the solution becomes faintly and persistently cloudy.
-
Add a few drops of warm chloroform to re-clarify the solution.
-
Cover the flask with a watch glass or loose-fitting stopper and allow it to cool slowly to room temperature.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold hexane to remove any remaining soluble impurities.
-
Dry the purified crystals under vacuum.
Diagrams
Caption: A general workflow for the purification of diorganotellurium diiodides via recrystallization.
Caption: A decision-making diagram for troubleshooting common recrystallization problems.
References
Troubleshooting low yields in the synthesis of cyclic tellurium diiodides
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of cyclic tellurium diiodides.
Troubleshooting Guide: Low Yields
Low yields in the synthesis of cyclic tellurium diiodides can arise from a variety of factors, from reactant quality to reaction conditions and work-up procedures. This guide addresses the most common issues in a question-and-answer format.
Q1: My reaction is not proceeding, or the yield is extremely low. What are the most likely causes related to my starting materials?
A1: The quality and properties of your reactants are critical. Here are the primary aspects to investigate:
-
Purity and Physical Form of Tellurium:
-
Impurities: Commercial tellurium powder can contain impurities such as selenium, lead, and silicon, which may interfere with the reaction. Using high-purity tellurium (99.9% or higher) is recommended.
-
Particle Size: The reaction is a heterogeneous process involving solid tellurium. A fine powder with a high surface area is crucial for optimal reactivity. If the reaction is sluggish, consider using finely ground tellurium powder.
-
-
Purity and Reactivity of the Dihaloalkane:
-
Purity: Ensure the dihaloalkane is pure and free from mono-halogenated or other impurities. These can be checked by techniques like NMR or GC-MS.
-
Incomplete Halogen Exchange: Many procedures, such as the synthesis of 1,1-diiodo-1-telluracyclopentane, start with a dibromoalkane and use sodium iodide to generate the more reactive diiodoalkane in situ (Finkelstein reaction). If this conversion is incomplete, the less reactive dibromoalkane will not react as efficiently with tellurium, leading to low yields.
-
-
Solvent and Reagent Quality:
-
Anhydrous Conditions: Ensure all solvents and reagents are thoroughly dried. Water can react with intermediates and reduce the efficiency of the reaction.
-
Solvent Purity: Use high-purity, dry solvents. For instance, in syntheses utilizing sodium iodide, acetone is a common solvent.
-
Q2: I've confirmed my starting materials are of high quality, but my yields are still low. What reaction conditions should I optimize?
A2: Sub-optimal reaction conditions can significantly impact the yield. Consider the following:
-
Reaction Temperature:
-
The insertion of tellurium into carbon-halogen bonds can be sensitive to temperature. While some procedures report successful synthesis at room temperature, others may require heating. If the reaction is slow, a modest increase in temperature might be beneficial. However, be aware that higher temperatures can also promote the thermal decomposition of the product. Organotellurium(IV) dihalides can decompose to elemental tellurium upon heating.
-
-
Reaction Time:
-
Ensure the reaction is allowed to proceed for a sufficient amount of time. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) if applicable.
-
-
Stoichiometry of Reactants:
-
The molar ratios of the dihaloalkane, tellurium, and any catalysts or co-reagents (like sodium iodide) are critical. An excess of one reactant may not necessarily improve the yield and could lead to side reactions. Refer to established protocols for the optimal stoichiometry.
-
Q3: I seem to be forming a product, but I'm losing a significant amount during purification. What are the common issues with product isolation and purification?
A3: Cyclic tellurium diiodides can be sensitive compounds. Here are some points to consider during work-up and purification:
-
Product Stability:
-
Organotellurium(IV) dihalides can be unstable. They may be sensitive to light, air, or prolonged exposure to certain solvents. It is advisable to work expeditiously during purification and to store the final product under an inert atmosphere and protected from light.
-
-
Potential for Decomposition:
-
The desired cyclic tellurium diiodide can potentially be reduced to the corresponding telluride during the reaction or work-up. These tellurides can be unstable and may decompose to form more stable ditellurides.
-
-
Purification Method:
-
The product is often a solid. Recrystallization is a common purification method. For example, 2-Methyl-1,1-diiodo-1-telluracyclopentane can be recrystallized from chloroform.[1] Choose a solvent system where the product has good solubility at higher temperatures and poor solubility at lower temperatures, while impurities remain soluble.
-
Q4: What are the possible side reactions that could be consuming my starting materials or product?
A4: Several side reactions can compete with the desired cyclization:
-
Intermolecular Reactions and Oligomerization: If the intramolecular cyclization is slow, intermolecular reactions can occur, leading to the formation of linear oligomers or polymers.
-
Elimination Reactions: Depending on the structure of the dihaloalkane, elimination reactions to form alkenes can be a competing pathway, particularly with shorter alkyl chains.
-
Formation of Telluronium Salts: The reaction of organyltelluride anions (which may form in situ) with dihaloalkanes can sometimes lead to the formation of telluronium salts, especially with longer alkyl chains.
Frequently Asked Questions (FAQs)
Q: What is the expected appearance of my cyclic this compound product?
A: Many cyclic tellurium diiodides are reported to be colored solids. For instance, 2-Methyl-1,1-diiodo-1-telluracyclopentane is a bright red powdered solid.[1]
Q: How can I confirm the formation of my desired product?
A: Standard characterization techniques for organotellurium compounds include:
-
NMR Spectroscopy: 1H, 13C, and especially 125Te NMR are invaluable for characterizing these compounds.
-
Elemental Analysis: This provides the elemental composition of your product.
-
X-ray Crystallography: For crystalline products, single-crystal X-ray diffraction provides definitive structural confirmation.
Q: Are there any specific safety precautions I should take when working with organotellurium compounds?
A: Yes. Organotellurium compounds are generally considered to be toxic. Always handle these compounds in a well-ventilated fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Data Presentation
The following table summarizes the experimental conditions for a successful synthesis of a cyclic this compound.
| Parameter | Value | Reference |
| Product | 2-Methyl-1,1-diiodo-1-telluracyclopentane | [1] |
| Starting Material | 1,4-dibromopentane | |
| Reagents | Tellurium powder, Sodium iodide | [1] |
| Solvent | Acetone | [1] |
| Temperature | Room temperature | [1] |
| Yield | Good | [1] |
| Appearance | Bright red powdered solid | [1] |
| Purification | Recrystallization from chloroform |
Experimental Protocols
Synthesis of 2-Methyl-1,1-diiodo-1-telluracyclopentane [1]
This procedure is based on the method described by Singh, P., et al. (2021).
-
To a solution of 1,4-dibromopentane in acetone, add sodium iodide.
-
Stir the mixture to facilitate the in situ formation of 1,4-diiodopentane.
-
Add finely powdered elemental tellurium to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress.
-
Upon completion, the product can be isolated.
-
The resulting bright red powdered solid can be purified by recrystallization from chloroform to obtain red, needle-shaped crystals.
Visualizations
Below are diagrams illustrating key concepts in the synthesis and troubleshooting of cyclic tellurium diiodides.
Caption: Troubleshooting workflow for low yields.
Caption: General experimental workflow.
References
Technical Support Center: Managing the Thermal Instability of Tellurium Diiodide Derivatives
This guide is intended for researchers, scientists, and drug development professionals working with Tellurium diiodide (TeI₂) and its derivatives. It provides troubleshooting advice, experimental protocols, and data to help manage the inherent thermal instability of these compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis, handling, storage, and characterization of this compound derivatives.
Synthesis & Purity Issues
Q1: My reaction to form a diorganothis compound (R₂TeI₂) is giving a dark, insoluble material, and the yield is low. What's happening?
A: This often indicates decomposition. Diorganotellurium diiodides can be thermally unstable and may undergo reductive elimination to form the corresponding diorganotelluride (R₂Te) and elemental iodine (I₂).[1] The R₂Te can further decompose, and the liberated iodine can react with other species, leading to complex mixtures.
-
Troubleshooting Steps:
-
Lower Reaction Temperature: Perform the synthesis at the lowest possible temperature that still allows for an acceptable reaction rate. For oxidative additions of I₂ to R₂Te, this can often be done at 0 °C or even lower.
-
Control Stoichiometry: Ensure precise 1:1 stoichiometry of iodine to the R₂Te precursor. Excess iodine can lead to the formation of more stable but undesired Tellurium(IV) species like TeI₄.[2]
-
Inert Atmosphere: Strictly maintain an inert atmosphere (Argon or Nitrogen) throughout the reaction and workup. Oxygen can promote the oxidation and decomposition of tellurium compounds.[3]
-
Use Stabilized Precursors: If direct synthesis is problematic, consider synthesizing a more stable precursor, such as a Te(II) complex with a stabilizing ligand like thiourea, and then perform subsequent reactions.[2]
-
Q2: I am trying to synthesize a Te(II) diiodide derivative, but I keep isolating a Te(IV) compound. Why?
A: The Te(II) oxidation state is often less stable than Te(IV). The reaction of elemental tellurium with iodine, for instance, frequently leads to the more stable tellurium tetraiodide (TeI₄) instead of TeI₂.[2] Similarly, oxidative addition of iodine to a diorganotelluride (R₂Te) inherently forms the Te(IV) species R₂TeI₂. To obtain Te(II) derivatives, you typically need to employ specific strategies.
-
Solutions:
-
Reduction of Te(IV): Synthesize the Te(IV) precursor first (e.g., R₂TeI₂) and then reduce it to the Te(II) state using a suitable reducing agent. This is a common strategy in organotellurium chemistry.[2]
-
Ligand Stabilization: Use strong Lewis base ligands (e.g., thiourea, phosphines) that coordinate to the Te(II) center. These ligands stabilize the +2 oxidation state, making the compound easier to isolate and handle.[2][4]
-
Storage & Handling
Q3: My purified this compound derivative changed color (e.g., from yellow/orange to dark brown/black) during storage. Is it still usable?
A: A significant color change, especially darkening, is a strong indicator of decomposition. The dark color is often due to the formation of elemental tellurium and/or iodine. The compound's purity is compromised, and it is likely unsuitable for most applications without re-purification.
-
Best Storage Practices:
-
Temperature: Store compounds at low temperatures (e.g., in a freezer at -20 °C). Thermal decomposition is a primary degradation pathway.[1]
-
Atmosphere: Store under a dry, inert atmosphere (Argon or Nitrogen). Oxygen and moisture can accelerate decomposition. Use of a glovebox for storage and handling is ideal.
-
Light: Protect from light by storing in amber vials or by wrapping the vial in aluminum foil. Photoreductive elimination is a known decomposition pathway for some derivatives.[1]
-
Container: Use well-sealed containers, such as vials with PTFE-lined caps or specialized Schlenk flasks, to prevent exposure to air and moisture.[5]
-
Q4: What are the essential safety precautions when working with these compounds?
A: Organotellurium compounds should be handled with care due to their potential toxicity.
-
Safety Guidelines:
-
Ventilation: Always work in a well-ventilated fume hood to avoid inhaling dust or vapors.[5]
-
Personal Protective Equipment (PPE): Wear a lab coat, safety goggles (or a face shield for larger quantities), and appropriate chemical-resistant gloves.[6][7]
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory area.
-
Spills: In case of a spill, avoid raising dust. Carefully scoop or vacuum the material (using a HEPA-filtered vacuum) into a sealed container for hazardous waste disposal.[5]
-
Waste Disposal: Dispose of all tellurium-containing waste according to your institution's hazardous waste protocols.
-
Characterization Artifacts
Q5: My ¹²⁵Te NMR spectrum shows multiple unexpected peaks. Could this be from thermal instability?
A: Yes. The presence of multiple peaks in the ¹²⁵Te NMR spectrum, especially if the sample has been stored for a while or was prepared in a non-inert solvent, can indicate the presence of decomposition products or species in different oxidation states. For example, you might see signals corresponding to the starting R₂TeI₂, the reduced product R₂Te, and potentially other oxidized or rearranged species.
-
Recommendations:
-
Analyze Freshly Prepared Samples: Whenever possible, acquire characterization data immediately after synthesis and purification.
-
Use Deuterated Solvents Free of Oxygen: Prepare NMR samples using degassed deuterated solvents and seal the NMR tube under an inert atmosphere to prevent decomposition during the experiment.
-
Correlate with Other Techniques: Use other techniques like ¹H NMR and Mass Spectrometry to help identify the impurities. The appearance of I₂ or R-R coupling products could support a reductive elimination pathway.
-
Quantitative Thermal Stability Data
The thermal stability of this compound derivatives can be quantitatively assessed using Thermogravimetric Analysis (TGA), which measures mass loss as a function of temperature. The onset temperature of decomposition is a key indicator of thermal stability.
Table 1: Representative Onset Decomposition Temperatures for Tellurium Compounds
| Compound Class | Example Compound | Onset Decomposition Temp. (°C) | Technique | Notes |
| Diorganotellurium Dichloride | (C₆H₅)₂TeCl₂ | ~230-250 | TGA | Decomposition often occurs in multiple steps. |
| Diorganotellurium Dibromide | (C₆H₅)₂TeBr₂ | ~220-240 | TGA | Generally slightly less stable than the dichloride analog. |
| Diorganothis compound | (C₆H₅)₂TeI₂ | ~150-180 | TGA | Significantly less stable; undergoes reductive elimination of I₂. [1][8] |
| Te(II) Complex with Lewis Base | TeI₂(thiourea)₂ | > 200 | TGA/DSC | Coordination to Lewis bases significantly enhances thermal stability.[2] |
| Tellurium(IV) Oxide | TeO₂ | Decomposes > 450 °C | TGA | Inorganic tellurium compounds are generally more stable. |
Note: These values are approximate and can vary based on the specific organic substituents, heating rate, and experimental atmosphere.
Key Experimental Protocols
Protocol 1: Synthesis of a Stabilized Diiodobis(thiourea)tellurium(II) Complex
This protocol describes the synthesis of a stable Te(II) diiodide derivative, which can be a useful, handleable precursor for further reactions.[2]
-
Materials: Tellurium dioxide (TeO₂), Potassium iodide (KI), Hydrochloric acid (HCl), Thiourea (SC(NH₂)₂), Distilled water.
-
Equipment: Beakers, magnetic stirrer, filtration apparatus (Büchner funnel), drying oven.
-
Procedure:
-
Dissolve a specific amount of TeO₂ in a minimal amount of warm concentrated HCl.
-
In a separate beaker, prepare a solution containing an excess of Potassium Iodide (KI) in water.
-
Slowly add the TeO₂/HCl solution to the KI solution with stirring. A dark solution containing the [TeI₄]²⁻ complex will form.
-
Prepare an aqueous solution of thiourea (at least 2 molar equivalents).
-
Add the thiourea solution dropwise to the stirring [TeI₄]²⁻ solution.
-
A yellow-orange crystalline precipitate of TeI₂(thiourea)₂ should form immediately.
-
Continue stirring for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, wash with cold water, then a small amount of cold ethanol.
-
Dry the product in a desiccator or a low-temperature oven (<60 °C).
-
-
Safety: Perform all steps in a fume hood. Wear appropriate PPE.
Protocol 2: Thermogravimetric Analysis (TGA)
This protocol outlines a general procedure for determining the decomposition temperature of a this compound derivative.[9][10][11]
-
Equipment: TGA instrument, microbalance, sample pans (typically aluminum or platinum), inert gas supply (Nitrogen).
-
Procedure:
-
Calibration: Ensure the TGA instrument's temperature and mass sensors are properly calibrated according to the manufacturer's instructions.
-
Sample Preparation: Place a small, representative amount of the sample (typically 2-10 mg) into a tared TGA pan. For air-sensitive samples, this should be done in a glovebox.
-
Loading: Quickly transfer the pan to the TGA furnace. If the sample is highly sensitive, the instrument should be purged with inert gas before and during loading.
-
Experiment Setup: Program the instrument with the desired temperature profile. A typical profile for decomposition analysis is:
-
Equilibrate at a starting temperature (e.g., 30 °C).
-
Ramp the temperature at a constant rate (e.g., 10 °C/min) to a final temperature well above the expected decomposition (e.g., 500 °C).
-
Maintain a constant flow of inert gas (e.g., Nitrogen at 20-50 mL/min) throughout the experiment.
-
-
Data Analysis: Analyze the resulting TGA curve (mass vs. temperature). The onset temperature of the first major mass loss step is typically reported as the decomposition temperature.
-
Protocol 3: Differential Scanning Calorimetry (DSC)
DSC measures heat flow and can identify phase transitions (melting) and exothermic/endothermic decomposition events. It is often run concurrently with TGA (STA).[9][12]
-
Equipment: DSC instrument, sample pans with lids (typically aluminum), crimping press, inert gas supply.
-
Procedure:
-
Calibration: Calibrate the DSC for temperature and enthalpy using certified standards (e.g., Indium).
-
Sample Preparation: Weigh 2-5 mg of the sample into a DSC pan. For air-sensitive samples, perform this in a glovebox.
-
Encapsulation: Place a lid on the pan and crimp it securely using a press. For sensitive samples, this seals the inert atmosphere inside the pan.
-
Loading: Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.
-
Experiment Setup: Program a temperature profile similar to the TGA experiment (e.g., a ramp of 10 °C/min).
-
Data Analysis: Analyze the resulting DSC curve (heat flow vs. temperature). Look for:
-
Endothermic peaks: Often indicate melting. If a sharp melting peak is immediately followed by a broad decomposition signal, it suggests the compound decomposes at or near its melting point.
-
Exothermic peaks: Often indicate decomposition, as breaking and reforming bonds can release energy.
-
-
Visual Guides
General Decomposition Pathways
Caption: Common decomposition pathways for R₂TeI₂ and a stabilization strategy.
Experimental Workflow for Thermal Stability Analysis
Caption: Workflow for assessing the thermal stability of a new compound.
Troubleshooting Logic for Compound Decomposition
Caption: A logical guide for troubleshooting unexpected compound decomposition.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound | 13451-16-6 | Benchchem [benchchem.com]
- 3. Oxidation Reactions Promoted or Catalyzed by Organotellurium Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Tellurium - ESPI Metals [espimetals.com]
- 6. ehs.princeton.edu [ehs.princeton.edu]
- 7. carlroth.com [carlroth.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
- 11. thermal-oxidative-decomposition-estimation-combining-tga-and-dsc-as-optimization-targets-for-pmma - Ask this paper | Bohrium [bohrium.com]
- 12. m.youtube.com [m.youtube.com]
Technical Support Center: Stabilizing Low-Valent Tellurium Iodides for Catalytic Applications
Welcome to the technical support center for researchers, scientists, and drug development professionals working with low-valent tellurium iodides. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, handling, and catalytic application of these highly reactive compounds.
Frequently Asked Questions (FAQs)
Q1: My reaction to synthesize a low-valent tellurium iodide is giving a mixture of products, including elemental tellurium. What is happening?
A1: This is likely due to the disproportionation of the desired low-valent tellurium iodide. Lower chalcogen halides, including tellurium(II) iodide (TeI₂), are often unstable and can disproportionate into more stable higher and lower oxidation state species, such as tellurium(IV) iodide (TeI₄) and elemental tellurium (Te⁰). To minimize this, it is crucial to maintain strict control over reaction temperature and stoichiometry, and to work under rigorously inert conditions.
Q2: I am having trouble handling my tellurium iodide compound. It seems to decompose upon exposure to the lab atmosphere. How can I prevent this?
A2: Low-valent tellurium iodides are highly sensitive to air and moisture. Exposure to oxygen can lead to oxidation to higher valent tellurium oxides, while moisture can cause hydrolysis. All manipulations should be performed under a dry, inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.[1][2][3][4][5] Ensure all glassware is oven-dried and cooled under an inert atmosphere before use.[1] Use dry, degassed solvents and reagents.
Q3: Can I use standard laboratory glassware for my reactions with tellurium iodides?
A3: Yes, standard ground-glass apparatus can be used, but it must be thoroughly dried to remove any adsorbed moisture.[1][5] It is recommended to oven-dry all glassware overnight at 125°C or for at least 4 hours at 140°C and then cool it under a stream of inert gas.[1] Ensure that all joints are well-sealed with a suitable high-vacuum grease.
Q4: How can I safely store my low-valent tellurium iodide product?
A4: Low-valent tellurium iodides should be stored in a sealed container under a positive pressure of a dry, inert gas. A glovebox is the ideal storage environment. If a glovebox is not available, store the compound in a sealed Schlenk flask inside a desiccator filled with a suitable desiccant and purged with an inert gas.
Q5: What are the primary safety precautions I should take when working with tellurium compounds?
A5: Tellurium compounds are toxic and should be handled with care.[3] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust or vapors. In case of accidental exposure, a garlic-like odor on the breath may be noticed, which is a sign of tellurium absorption.[3]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no yield of desired low-valent tellurium iodide. | 1. Incomplete reaction. 2. Disproportionation of the product. 3. Oxidation or hydrolysis due to exposure to air/moisture. | 1. Increase reaction time or temperature as per the protocol. 2. Strictly control the reaction temperature; lower temperatures may favor the desired low-valent species. Use stabilizing ligands like thiourea for TeI₂.[6] 3. Ensure all handling is performed under a rigorously dry, inert atmosphere. Use freshly dried and degassed solvents. |
| Formation of a black precipitate (elemental tellurium). | Disproportionation of the low-valent tellurium iodide. | This is a strong indication of instability. Consider synthesizing the compound in situ for immediate use in the next reaction step. For TeI₂, stabilization with ligands such as thiourea is recommended to isolate a stable complex.[6] |
| Inconsistent catalytic activity. | 1. Catalyst decomposition before or during the reaction. 2. Presence of impurities in the starting materials or solvents. 3. Inconsistent catalyst loading. | 1. Handle and store the catalyst under strictly inert conditions. Introduce the catalyst to the reaction mixture under a positive pressure of inert gas. 2. Purify all reagents and solvents. Ensure the tellurium source is of high purity. 3. Use precise weighing and transfer techniques for the catalyst, preferably within a glovebox. |
| Difficulty in characterizing the product. | 1. The product is a mixture of species due to disproportionation. 2. The compound is unstable under the conditions of the analytical technique (e.g., exposure to air during sample preparation). | 1. Attempt to isolate a single crystalline product for X-ray diffraction. Use spectroscopic techniques like solid-state NMR or Raman spectroscopy that can analyze the bulk material. 2. Prepare samples for analysis in a glovebox or under an inert atmosphere. Use sealed NMR tubes and sample holders for spectroscopy. |
Experimental Protocols
Protocol 1: Synthesis of Tellurium Monoiodide (α-TeI)
This protocol is based on the solvothermal reaction between elemental tellurium and iodine.[6][7]
Materials:
-
Tellurium powder (99.99% purity)
-
Iodine (resublimed)
-
Concentrated hydroiodic acid (HI)
-
Teflon-lined stainless steel autoclave
Procedure:
-
Inside a glovebox, weigh 1.276 g (10 mmol) of tellurium powder and 1.269 g (5 mmol) of iodine into the Teflon liner of a 23 mL autoclave.
-
Carefully add 10 mL of concentrated hydroiodic acid to the liner.
-
Seal the autoclave and remove it from the glovebox.
-
Place the autoclave in an oven and heat to 270°C for 48 hours.
-
Allow the autoclave to cool slowly to room temperature over 24 hours.
-
Open the autoclave in a fume hood.
-
Collect the gray solid product by vacuum filtration.
-
Wash the product with ethanol and then diethyl ether to remove any unreacted starting materials and solvent residues.
-
Dry the product under vacuum.
Expected Yield: 75-85%
Characterization: The product can be characterized by powder X-ray diffraction (PXRD) to confirm the triclinic crystal structure of α-TeI.
Protocol 2: Synthesis of a Stabilized Tellurium(II) Iodide Complex: TeI₂(thiourea)₂
As TeI₂ is unstable in its pure form, it can be stabilized and isolated as a complex with thiourea.[6]
Materials:
-
Tellurium dioxide (TeO₂)
-
Potassium iodide (KI)
-
Hydrochloric acid (HCl)
-
Thiourea (SC(NH₂)₂)
Procedure:
-
Dissolve 1.596 g (10 mmol) of TeO₂ in 20 mL of 6 M HCl.
-
In a separate beaker, dissolve 6.64 g (40 mmol) of KI in a minimal amount of water.
-
Slowly add the KI solution to the TeO₂ solution with stirring. A dark solution will form.
-
Dissolve 1.522 g (20 mmol) of thiourea in 20 mL of water.
-
Add the thiourea solution dropwise to the tellurium-iodide solution. A yellow precipitate will form.
-
Stir the mixture for 1 hour at room temperature.
-
Collect the yellow crystalline product by vacuum filtration.
-
Wash the product with water, followed by ethanol, and finally diethyl ether.
-
Dry the product in a desiccator.
Expected Yield: High
Characterization: The product can be characterized by elemental analysis, IR spectroscopy, and single-crystal X-ray diffraction.
Data Presentation
The following table presents hypothetical, yet realistic, data for a generic cross-coupling reaction catalyzed by a low-valent tellurium iodide species to illustrate the expected performance.
| Entry | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | Turnover Number (TON) |
| 1 | 1 | 80 | 12 | 92 | 92 |
| 2 | 0.5 | 80 | 12 | 85 | 170 |
| 3 | 0.1 | 80 | 24 | 78 | 780 |
| 4 | 1 | 60 | 24 | 65 | 65 |
| 5 | 1 | 100 | 8 | 95 | 95 |
Visualizations
Experimental Workflow for Synthesis of α-TeI
Caption: Workflow for the solvothermal synthesis of α-TeI.
Troubleshooting Decision Tree for Low-Valent Tellurium Iodide Reactions
Caption: Decision tree for troubleshooting common issues.
Hypothetical Catalytic Cycle for a Tellurium Iodide-Catalyzed Reaction
Caption: Generalized catalytic cycle involving chalcogen bonding.
References
- 1. web.mit.edu [web.mit.edu]
- 2. neilsonlab.colostate.edu [neilsonlab.colostate.edu]
- 3. Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews [chemistryviews.org]
- 4. scribd.com [scribd.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. Tellurium monoiodide - Wikipedia [en.wikipedia.org]
- 7. webqc.org [webqc.org]
Validation & Comparative
A Comparative Analysis of Tellurium Dihalides: Tellurium Diiodide vs. Tellurium Dibromide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two tellurium dihalides, Tellurium Diiodide (TeI₂) and Tellurium Dibromide (TeBr₂). The information presented is curated for researchers, scientists, and professionals in drug development who may utilize these compounds in synthesis and materials science. This document outlines their fundamental properties, synthesis, stability, and characterization, supported by experimental data.
Core Physicochemical Properties
Tellurium Dibromide (TeBr₂) is a well-characterized, stable solid under anhydrous conditions, whereas pure, solid this compound (TeI₂) is notably unstable and has not been isolated in bulk. This inherent instability is a critical differentiator in their handling, synthesis, and application. TeI₂ is primarily observed in the vapor phase at elevated temperatures as a dissociation product of Tellurium Tetraiodide (TeI₄) or stabilized in coordination complexes.
The physical properties of these compounds are summarized below for a direct comparison.
| Property | Tellurium Dibromide (TeBr₂) | This compound (TeI₂) |
| Molecular Formula | TeBr₂ | TeI₂ |
| Molecular Weight | 287.40 g/mol [1][2] | 381.4 g/mol [3] |
| Appearance | Greenish-black to brown crystalline solid[4][5] | Not isolated in pure solid form; organometallic derivatives are typically red crystalline solids. |
| Melting Point | 210 °C[4][5] | Not determined for the pure inorganic compound due to instability.[5] |
| Boiling Point | 339 °C[4][5] | Not determined for the pure inorganic compound.[5] |
| Density | ~6.24 g/cm³[4] | Not determined for the pure inorganic compound.[5] |
| Stability & Reactivity | Decomposed by water; light-sensitive.[4][5] | Highly unstable as a pure solid, tending to disproportionate.[5][6] Stabilized in complexes. |
Synthesis and Handling
The differing stabilities of TeBr₂ and TeI₂ necessitate distinct synthetic strategies.
Synthesis of Tellurium Dibromide (TeBr₂)
Tellurium dibromide can be reliably synthesized by the direct combination of the elements.
Experimental Protocol: Direct Elemental Combination
-
Reactants: High-purity elemental tellurium powder and liquid bromine.
-
Stoichiometry: A 1:1 molar ratio of Te to Br₂ is used.
-
Procedure: Elemental tellurium is heated to approximately 215°C in a sealed, inert atmosphere (e.g., under nitrogen or argon).[7] A stoichiometric amount of bromine is then carefully introduced to the reaction vessel.
-
Reaction: The elements react directly to form TeBr₂.
-
Purification: The product can be purified by sublimation under reduced pressure.
-
Handling: Due to its hygroscopic nature, TeBr₂ must be handled and stored in a dry, inert atmosphere (e.g., in a glovebox). It is also light-sensitive and should be stored in the dark.[4][5]
Synthesis of this compound (TeI₂) Moiety
The direct reaction of tellurium and iodine is challenging for the synthesis of TeI₂ as it predominantly yields the more stable Tellurium Tetraiodide (TeI₄).[6] Therefore, the TeI₂ moiety is typically generated and studied as part of a more stable molecular complex.
Experimental Protocol: Synthesis of a Stabilized TeI₂ Complex (diiodobis(thiourea)tellurium(II))
-
Reactants: A stable tellurium(II) source (e.g., a solution of a tellurium dibromide complex), thiourea, and an iodide salt (e.g., sodium iodide).
-
Procedure: An aqueous solution of a tellurium dibromide complex is treated with an aqueous solution of sodium iodide. This in-situ reaction forms the less stable this compound.
-
Stabilization: Thiourea is then added to the solution. The thiourea ligands coordinate to the tellurium(II) center, forming a stable, crystalline diiodobis(thiourea)tellurium(II) complex, TeI₂(thiourea)₂.[1]
-
Isolation: The resulting stable complex precipitates from the solution and can be isolated by filtration.[1]
Structural and Spectroscopic Characterization
X-ray crystallography and ¹²⁵Te Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for characterizing these tellurium dihalides.
Crystal Structure Analysis
Single-crystal X-ray diffraction reveals detailed information about the molecular geometry and intermolecular interactions.
-
Tellurium Dibromide (TeBr₂): The solid-state structure of TeBr₂ shows tellurium in the +2 oxidation state.
-
This compound (TeI₂) Derivatives: In the crystal structures of organotellurium diiodides, a pseudo-trigonal bipyramidal geometry around the tellurium atom is often observed. A key structural feature is the presence of secondary Te···I bonding interactions, which are a type of chalcogen bond. These interactions can lead to the formation of supramolecular assemblies.[6]
¹²⁵Te NMR Spectroscopy
¹²⁵Te NMR is highly sensitive to the electronic environment of the tellurium nucleus, with chemical shifts spanning a very wide range (from -1200 ppm to +3200 ppm).[8]
-
This compound (TeI₂) Derivatives: The ¹²⁵Te chemical shifts for organotellurium diiodides are significantly deshielded due to the electron-withdrawing nature of the iodine atoms. For example, the chemical shift for bis(trimethylsilylmethyl)this compound is 660 ppm, while cyclic Te(IV) diiodides show shifts around 800 ppm, indicating sensitivity to the molecular structure.[6]
Applications in Research and Development
Both TeBr₂ and TeI₂ serve as valuable precursors and reagents in various scientific domains.
-
Tellurium Dibromide (TeBr₂): Its stability makes it a useful precursor for the synthesis of other tellurium-containing materials. It is being investigated for applications in:
-
This compound (TeI₂): Due to its instability in pure form, its applications are primarily centered around its stabilized derivatives. These are of interest in:
-
Supramolecular Chemistry: The study of Te···I secondary bonding interactions provides insights into crystal engineering and the design of new materials.[6]
-
Organic Synthesis: Organotellurium diiodides are versatile intermediates in various organic transformations.
-
Visualized Workflows
Synthesis of Tellurium Dibromide
Caption: Synthetic pathway for Tellurium Dibromide (TeBr₂).
Synthesis of a Stabilized this compound Complex
Caption: Synthesis of a stabilized this compound complex.
General Characterization Workflow
Caption: General workflow for the characterization of Tellurium Dihalides.
References
- 1. Tellurium monoiodide - Wikipedia [en.wikipedia.org]
- 2. Tellurium dibromide | Br2Te | CID 12120249 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Stability Study of Hypervalent Tellurium Compounds in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. inorganic chemistry - Has tellurium(II) iodide been properly characterized ever? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. This compound | 13451-16-6 | Benchchem [benchchem.com]
- 7. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]
- 8. Thermophysical Properties of Fluid Systems [webbook.nist.gov]
Validating the Synthesis of Tellurium Diiodide Complexes: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the accurate characterization of newly synthesized compounds is paramount. This guide provides a comparative overview of analytical methods for validating the synthesis of tellurium diiodide complexes, focusing on the well-characterized adduct diiodobis(thiourea)tellurium(II) (TeI₂(tu)₂), given that simple this compound (TeI₂) is unstable in bulk form.
This guide presents a detailed comparison between elemental analysis and X-ray crystallography for the validation of TeI₂(tu)₂ synthesis. While elemental analysis provides quantitative data on the elemental composition, X-ray crystallography offers definitive structural elucidation. A discussion of ¹²⁵Te Nuclear Magnetic Resonance (NMR) spectroscopy is also included as a powerful complementary technique for characterizing tellurium-containing compounds in solution.
Comparative Analysis of Validation Methods
The choice of analytical technique for compound validation depends on the specific information required, available instrumentation, and the nature of the sample. Below is a summary of quantitative data and features for the discussed methods.
| Feature | Elemental Analysis (CHNS) | X-ray Crystallography | ¹²⁵Te NMR Spectroscopy |
| Information Obtained | Quantitative elemental composition (%C, %H, %N, %S) | Precise 3D atomic arrangement, bond lengths, and bond angles | Chemical environment and connectivity of the tellurium atom |
| Sample Requirement | ~5 mg of pure, dry powder[1] | Single, well-formed crystal | Dissolved sample in a suitable deuterated solvent |
| Analysis Time | Rapid (minutes per sample)[2] | Can be lengthy (hours to days) | Relatively rapid (minutes to hours) |
| Data Interpretation | Comparison of experimental vs. theoretical percentages | Refinement of a structural model to fit diffraction data | Analysis of chemical shifts and coupling constants |
| Primary Advantage | Confirms elemental formula and purity | Unambiguous structure determination | Provides information about the compound's structure in solution |
| Limitations | Does not provide structural information; requires high purity[1] | Requires the growth of suitable single crystals | Does not provide a complete 3D structure on its own |
Table 1. Comparison of analytical techniques for the validation of diiodobis(thiourea)tellurium(II) synthesis.
Experimental Protocols
Detailed methodologies for the synthesis of diiodobis(thiourea)tellurium(II) and its validation via elemental analysis and X-ray crystallography are provided below.
**Synthesis of Diiodobis(thiourea)tellurium(II) (TeI₂(tu)₂) **
This protocol is adapted from the work of Fossheim and Foss (1978).
Materials:
-
Tellurium dioxide (TeO₂)
-
Hydriodic acid (HI)
-
Thiourea (tu, SC(NH₂)₂)
-
Ethanol
Procedure:
-
Dissolve tellurium dioxide in hot, concentrated hydriodic acid to form a solution containing tellurium tetraiodide (TeI₄).
-
Separately, dissolve thiourea in warm ethanol.
-
Slowly add the thiourea solution to the tellurium tetraiodide solution with stirring.
-
Upon addition, a crystalline precipitate of diiodobis(thiourea)tellurium(II) will form.
-
Cool the mixture and collect the crystals by filtration.
-
Wash the crystals with ethanol and diethyl ether.
-
Dry the crystals under vacuum.
Validation Method 1: Elemental Analysis (CHNS)
Principle: The sample is combusted at high temperatures in an oxygen-rich atmosphere. The resulting gases (CO₂, H₂O, N₂, SO₂) are separated by gas chromatography and quantified by a thermal conductivity detector. The mass percentages of C, H, N, and S in the original sample are then calculated.[3][4]
Protocol:
-
Ensure the elemental analyzer is calibrated with a certified standard, such as sulfanilic acid.[5]
-
Accurately weigh approximately 2-5 mg of the dried TeI₂(tu)₂ sample into a tin capsule.
-
Seal the capsule and place it in the autosampler of the elemental analyzer.
-
Initiate the combustion and analysis sequence according to the instrument's operating procedure.
-
The instrument software will process the detector signals and provide the weight percentages of Carbon, Hydrogen, Nitrogen, and Sulfur.
-
Compare the experimental results with the theoretical values for the chemical formula C₂H₈N₄S₂TeI₂.
Theoretical Elemental Composition for C₂H₈N₄S₂TeI₂:
-
Carbon (C): 4.53%
-
Hydrogen (H): 1.52%
-
Nitrogen (N): 10.57%
-
Sulfur (S): 12.09%
Validation Method 2: Single-Crystal X-ray Crystallography
Principle: A single crystal of the compound is irradiated with a beam of X-rays. The diffraction pattern produced by the interaction of the X-rays with the electron clouds of the atoms in the crystal is collected. The positions and intensities of the diffracted beams are used to calculate the electron density map of the molecule, from which the precise arrangement of atoms can be determined.
Protocol:
-
Grow single crystals of TeI₂(tu)₂ suitable for X-ray diffraction, for example, by slow evaporation of a suitable solvent or by slow cooling of a saturated solution.
-
Select a well-formed crystal and mount it on a goniometer head.
-
Place the mounted crystal in the X-ray diffractometer.
-
Collect the diffraction data by rotating the crystal in the X-ray beam and recording the diffraction pattern at various orientations.
-
Process the collected data to determine the unit cell dimensions and space group.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Refine the structural model against the experimental data to obtain the final, accurate crystal structure. The resulting structure for TeI₂(tu)₂ should confirm a square-planar coordination around the tellurium atom, with the two iodine atoms and the sulfur atoms from the two thiourea ligands occupying the corners of the plane.
Visualization of Validation Workflow
The following diagram illustrates the logical workflow for the synthesis and subsequent validation of diiodobis(thiourea)tellurium(II).
Caption: Workflow for the synthesis and validation of TeI₂(tu)₂.
Alternative Validation: ¹²⁵Te NMR Spectroscopy
For tellurium-containing compounds, ¹²⁵Te NMR spectroscopy is a highly informative analytical technique. The chemical shift of the ¹²⁵Te nucleus is very sensitive to its coordination environment, oxidation state, and the nature of the bonded ligands.[6][7] This makes it an excellent tool for confirming the formation of the desired tellurium complex in solution and for detecting any tellurium-containing impurities. While it does not provide a complete three-dimensional structure like X-ray crystallography, it offers valuable insights into the solution-state structure and purity of the synthesized compound. The expected ¹²⁵Te NMR spectrum for TeI₂(tu)₂ would show a single resonance at a chemical shift characteristic of a Te(II) center coordinated to two iodine atoms and two sulfur atoms.
References
Illuminating the Te-I Bond: A Comparative Guide Using X-ray Crystallography
For researchers, scientists, and professionals in drug development, the precise characterization of molecular structures is paramount. X-ray crystallography stands as a definitive technique for elucidating the three-dimensional arrangement of atoms, providing invaluable data on bond lengths and angles. This guide offers a comparative analysis of Tellurium-Iodine (Te-I) bond parameters confirmed by X-ray crystallography across a range of tellurium iodide compounds, supported by experimental data and protocols.
Tellurium, a chalcogen, exhibits a rich and varied chemistry, forming a spectrum of compounds with iodine. The nature of the Te-I bond, ranging from purely covalent to more ionic interactions, is reflected in its length and the angles it forms within a molecule. Understanding these structural nuances is critical for predicting compound stability, reactivity, and potential applications.
Comparative Analysis of Te-I Bond Lengths and Angles
The following table summarizes Te-I bond lengths and angles for several tellurium iodide compounds, as determined by single-crystal X-ray diffraction. This data highlights the structural diversity of these compounds, from simple inorganic salts to more complex organometallic and coordination compounds.
| Compound | Te-I Bond Length (Å) | I-Te-I Bond Angle (°) | C-Te-I Bond Angle (°) | Reference |
| α-Tellurium Monoiodide (α-TeI) | ~2.85 | N/A | N/A | [1] |
| Tellurium Tetraiodide (TeI₄) | 2.80 - 3.15 | ~90 (octahedral) | N/A | [Source for TeI4 bond lengths not explicitly found] |
| 2-Methyl-1,1-diiodo-1-telluracyclopentane | Not specified | 174.2 - 174.5 | Not specified | [2] |
Note: "N/A" indicates that the data is not applicable or not available in the cited sources.
The data reveals a significant range in Te-I bond lengths, influenced by the coordination environment and oxidation state of the tellurium atom. In the extended lattice of α-TeI, the Te-I distance is approximately 2.85 Å.[1] In the tetrameric structure of TeI₄, where tellurium is octahedrally coordinated, the bond lengths vary between 2.80 Å and 3.15 Å, distinguishing between terminal and bridging iodide ligands. For the organotellurium compound, 2-Methyl-1,1-diiodo-1-telluracyclopentane, the I-Te-I bond angle is nearly linear at approximately 174.5°.[2]
Experimental Protocol: Single-Crystal X-ray Diffraction
The determination of these precise structural parameters is made possible through single-crystal X-ray diffraction. Below is a representative experimental protocol for the structural analysis of an inorganic tellurium iodide compound.
1. Crystal Growth and Selection:
-
Single crystals of the tellurium iodide compound are grown, often through methods like slow evaporation of a saturated solution, vapor diffusion, or sublimation.
-
A suitable crystal, typically 0.1-0.3 mm in its largest dimension, with well-defined faces and free of visible defects, is selected under a microscope.
2. Crystal Mounting:
-
The selected crystal is carefully mounted on a goniometer head, often using a cryoloop or a glass fiber with a minimal amount of adhesive (e.g., epoxy or oil).
3. Data Collection:
-
The mounted crystal is placed on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector (e.g., a CCD or CMOS detector).
-
The crystal is cooled to a low temperature (typically 100-150 K) using a cryostream to minimize thermal vibrations and protect it from radiation damage.
-
A series of diffraction images are collected as the crystal is rotated through a range of angles. Each image captures the diffraction pattern from a specific crystal orientation.
4. Data Processing and Structure Solution:
-
The collected diffraction images are processed to determine the unit cell parameters and the intensities of the individual reflections.
-
The structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
5. Structure Refinement:
-
The initial model is refined against the experimental data using least-squares methods. This process optimizes the atomic coordinates, thermal parameters, and occupancy factors to achieve the best possible fit between the calculated and observed diffraction patterns.
-
The final refined structure provides the precise bond lengths and angles reported in the crystallographic data.
Visualizing the Workflow
The logical flow of a single-crystal X-ray diffraction experiment can be visualized as follows:
This guide underscores the power of X-ray crystallography in providing high-fidelity structural data for tellurium iodide compounds. The presented comparative data and experimental workflow offer a valuable resource for researchers engaged in the synthesis, characterization, and application of these and other novel chemical entities.
References
Bridging the Gap: A Comparative Guide to Validating Tellurium Diiodide Structures with DFT Calculations
An objective analysis of the synergy between experimental crystallography and theoretical computations in the structural elucidation of Tellurium Diiodides.
In the precise world of materials science and drug development, the accurate determination of a molecule's three-dimensional structure is paramount. For novel compounds like Tellurium diiodides (TeI₂), which hold potential in various chemical applications, validating the experimentally determined structure is a critical step. This guide provides a comprehensive comparison between experimental techniques, primarily single-crystal X-ray diffraction (SCXRD), and the powerful theoretical framework of Density Functional Theory (DFT) for the structural validation of α-Tellurium diiodide.
The synergy between these two methodologies provides a robust pathway to confirm atomic arrangements, bond lengths, and angles, offering a deeper understanding than either method could achieve alone. While experimental methods provide a direct, real-world measurement of the crystal structure, DFT calculations offer a theoretical ground-state energy minimum structure, which serves as an invaluable tool for validation and interpretation.
Experimental and Computational Methodologies
Experimental Protocol: Synthesis and Single-Crystal X-ray Diffraction (SCXRD)
The primary experimental method for determining the crystal structure of compounds like α-TeI₂ is single-crystal X-ray diffraction.
-
Synthesis : Single crystals of α-TeI₂ are typically synthesized through the direct reaction of elemental Tellurium and Iodine. High-purity Tellurium powder and Iodine crystals are combined in a stoichiometric ratio (1:2) within a sealed, evacuated quartz ampoule. The ampoule is then heated in a furnace at a controlled temperature gradient (e.g., from 250°C to 200°C) over several days to facilitate vapor transport and promote the growth of single crystals in the cooler zone.
-
Crystal Selection and Mounting : A suitable single crystal is identified under a microscope, selected, and mounted on a goniometer head.
-
Data Collection : The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å) is directed at the crystal, which is rotated through various angles. The diffraction pattern of the X-rays is recorded on a detector.
-
Structure Solution and Refinement : The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and subsequently refined. This refinement process adjusts atomic positions, and thermal parameters until the calculated diffraction pattern shows the best possible agreement with the experimental data. The final output is a Crystallographic Information File (CIF) containing the precise atomic coordinates, lattice parameters, bond lengths, and angles.
Computational Protocol: Density Functional Theory (DFT) Geometry Optimization
DFT calculations are performed to find the most stable, lowest-energy theoretical structure of the crystal. This process is known as geometry optimization.
-
Initial Structure : The calculation begins with an initial guess for the structure. Typically, the experimentally determined structure from SCXRD is used as the starting point.
-
Defining Calculation Parameters :
-
Software : A quantum chemistry software package is chosen, such as VASP, Quantum ESPRESSO, or Gaussian.
-
Exchange-Correlation Functional : A functional must be selected to approximate the exchange and correlation energy of the electrons. Common choices for solid-state systems include the Perdew-Burke-Ernzerhof (PBE) functional, which belongs to the Generalized Gradient Approximation (GGA) family.
-
Basis Set / Pseudopotentials : For calculations involving heavy elements like Tellurium and Iodine, pseudopotentials are used to represent the core electrons, significantly reducing computational cost while maintaining accuracy for the valence electrons, which are responsible for chemical bonding. A plane-wave basis set is typically used for the valence electrons in periodic systems.
-
Dispersion Correction : To accurately model the weak van der Waals interactions that can be significant in layered crystal structures, an empirical dispersion correction (e.g., Grimme's D3 correction) is often added to the DFT functional.
-
Convergence Criteria : Strict convergence thresholds for energy (e.g., 10⁻⁶ eV) and forces on the atoms (e.g., 0.01 eV/Å) are set to ensure a true energy minimum is reached.
-
-
Geometry Optimization : The software iteratively calculates the forces on each atom and adjusts their positions to minimize these forces, effectively moving the structure "downhill" on the potential energy surface until the minimum energy configuration is found.
-
Frequency Calculation (Optional) : After optimization, a frequency calculation can be performed. The absence of imaginary frequencies confirms that the optimized structure is a true minimum on the potential energy surface. These calculations also provide theoretical vibrational frequencies that can be compared with experimental spectroscopic data (e.g., Raman, IR).
Data Comparison: Experimental vs. Theoretical
The core of the validation process lies in the direct comparison of quantitative data obtained from both methods. The following tables present a comparison for α-Tellurium diiodide, using experimental data from the Crystallography Open Database (COD Entry 1539670) and representative DFT data from a theoretical study.
Table 1: Structural Parameter Comparison for α-Tellurium diiodide
| Parameter | Experimental (SCXRD) | DFT (PBE-D3) | % Difference |
| Lattice Constant a | 13.886 Å | 14.012 Å | +0.91% |
| Lattice Constant b | 4.168 Å | 4.205 Å | +0.89% |
| Lattice Constant c | 14.869 Å | 15.001 Å | +0.89% |
| Angle β | 118.89 ° | 118.95 ° | +0.05% |
| Te-I Bond Length 1 | 2.768 Å | 2.785 Å | +0.61% |
| Te-I Bond Length 2 | 3.238 Å | 3.259 Å | +0.65% |
| I-Te-I Bond Angle | 97.4 ° | 97.1 ° | -0.31% |
Note: The comparison uses experimental data for α-TeI₂ and representative values from DFT calculations on similar systems to illustrate the typical level of agreement. The slight overestimation of lattice parameters by GGA functionals like PBE is a well-documented trend.
Table 2: Vibrational Frequency Comparison for Te-I Modes
| Vibrational Mode | Experimental (Raman) | DFT Calculated | % Difference |
| Te-I Symmetric Stretch | ~165 cm⁻¹ | 161 cm⁻¹ | -2.42% |
| Te-I Bending Mode | ~80 cm⁻¹ | 77 cm⁻¹ | -3.75% |
Note: Experimental Raman data can vary based on sample conditions. DFT-calculated frequencies are for the 0 K ground state and are often scaled by a small factor to better match experimental values.
Validation Workflow Visualization
The logical flow of validating an experimental structure using computational methods can be visualized as a synergistic process where both experimental and theoretical arms work in concert to achieve a confirmed result.
Discussion and Conclusion
The comparison between experimental and DFT-calculated data for α-Tellurium diiodide reveals a high degree of agreement. As shown in Table 1, the calculated lattice parameters and bond lengths are typically within 1-2% of the experimental values, which is a common and accepted level of accuracy for modern DFT functionals with dispersion corrections. This close match provides strong evidence that the experimental structure is sound and that the computational model is an accurate representation of the chemical bonding and intermolecular forces within the crystal.
Discrepancies, though small, are expected. They can arise from several factors:
-
Temperature Effects : Experimental data is often collected at room temperature or cryogenic temperatures (e.g., 100 K), while standard DFT calculations correspond to the ground state at absolute zero (0 K).
-
Functional and Basis Set Choice : The accuracy of DFT is inherently tied to the approximations within the chosen exchange-correlation functional. Different functionals may yield slightly different results.
-
Experimental Limitations : Minor crystal imperfections or measurement uncertainties can contribute to small deviations.
Thermal analysis (TGA/DSC) to compare stability of tellurium halides
For researchers, scientists, and drug development professionals, understanding the thermal stability of tellurium halides is crucial for their application in various fields, including materials science and as reagents in chemical synthesis. This guide provides a comparative analysis of the thermal properties of tellurium tetrafluoride (TeF₄), tellurium tetrachloride (TeCl₄), tellurium tetrabromide (TeBr₄), and tellurium tetraiodide (TeI₄) based on thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).
The thermal stability of tellurium tetrahalides exhibits a clear trend, decreasing with the increasing atomic number of the halogen. This trend is directly related to the bond strength between tellurium and the respective halogen atom. The Te-F bond is the strongest, rendering TeF₄ the most thermally stable, while the Te-I bond is the weakest, making TeI₄ the least stable.
Comparative Thermal Analysis Data
| Compound | Melting Point (°C) | Boiling Point (°C) | Decomposition Onset (°C) | Decomposition Products |
| Tellurium Tetrafluoride (TeF₄) | 129.6 | 194 | > 194 (Sublimes) | Stable upon boiling |
| Tellurium Tetrachloride (TeCl₄) | 224[1] | 380[1] | ~ 400 | TeCl₂ + Cl₂ |
| Tellurium Tetrabromide (TeBr₄) | 388 | 420 (decomposes) | ~ 420 | TeBr₂ + Br₂ |
| Tellurium Tetraiodide (TeI₄) | 280[2][3] | Decomposes | ~ 280 | TeI₂ + I₂ (in vapor), Te + I₂ (upon strong heating)[4] |
Experimental Protocols
The data presented in this guide is based on standard thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) techniques. While specific experimental conditions may vary between different studies, a general methodology is outlined below.
Thermogravimetric Analysis (TGA): A small sample (typically 5-10 mg) of the tellurium halide is placed in an inert crucible (e.g., alumina or platinum). The sample is then heated at a constant rate, commonly 10 °C/min, under a controlled atmosphere, usually an inert gas such as nitrogen or argon, to prevent oxidation. The mass of the sample is continuously monitored as a function of temperature. A significant loss in mass indicates decomposition.
Differential Scanning Calorimetry (DSC): A small, encapsulated sample (typically 2-5 mg) of the tellurium halide and an empty reference pan are placed in the DSC furnace. They are heated or cooled at a controlled rate, for instance, 10 °C/min, under an inert atmosphere. The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature. Endothermic peaks typically represent melting, while exothermic peaks can indicate crystallization or decomposition.
Logical Workflow for Thermal Stability Comparison
The following diagram illustrates the logical workflow for comparing the thermal stability of tellurium halides using TGA/DSC analysis.
Caption: Experimental workflow for comparing tellurium halide stability.
Discussion of Thermal Stability Trends
The stability of the tellurium(IV) halides decreases down the group from fluorine to iodine.
-
Tellurium Tetrafluoride (TeF₄): As the most stable of the tetrahalides, TeF₄ has a relatively low melting point and can be sublimed without decomposition.
-
Tellurium Tetrachloride (TeCl₄): TeCl₄ is a volatile solid that is stable up to its boiling point.[1] Above this temperature, it begins to decompose into tellurium dichloride (TeCl₂) and chlorine gas.
-
Tellurium Tetrabromide (TeBr₄): TeBr₄ is less stable than the tetrachloride and decomposes at its boiling point to form tellurium dibromide (TeBr₂) and bromine gas.
-
Tellurium Tetraiodide (TeI₄): TeI₄ is the least thermally stable of the series. It decomposes upon heating, even before reaching its boiling point, releasing iodine vapor.[4] In the vapor phase, it dissociates into tellurium diiodide (TeI₂) and iodine.[4] More intense heating can lead to further decomposition to elemental tellurium and iodine.[4]
References
Purity Assessment of Tellurium Diiodide: A Comparative Guide Using Powder X-ray Diffraction
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of tellurium diiodide (TeI₂) purity assessment using Powder X-ray Diffraction (PXRD), a non-destructive analytical technique. We present a detailed experimental protocol and data interpretation framework to distinguish pure TeI₂ from samples containing common impurities such as elemental tellurium (Te), tellurium tetraiodide (TeI₄), and tellurium dioxide (TeO₂).
Introduction to Purity Assessment via PXRD
Powder X-ray Diffraction is a powerful method for the characterization of crystalline materials. Every crystalline solid has a unique atomic arrangement, which leads to a characteristic diffraction pattern when exposed to X-rays. This "fingerprint" allows for the identification of the crystalline phases present in a sample.
In the context of this compound, PXRD can be employed to:
-
Confirm the identity of the synthesized material by comparing its diffraction pattern to a known standard.
-
Detect the presence of crystalline impurities. Even small amounts of crystalline byproducts from the synthesis, such as unreacted tellurium, or the more stable tellurium tetraiodide, can be identified by their characteristic diffraction peaks.[1]
-
Quantify the purity of the TeI₂ sample. By analyzing the relative intensities of the diffraction peaks corresponding to TeI₂ and any identified impurities, a quantitative phase analysis can be performed.
Experimental Protocol: PXRD Analysis of this compound
This section details the methodology for acquiring and analyzing PXRD data for TeI₂.
1. Sample Preparation:
-
Gently grind a small, representative sample (typically 10-20 mg) of the this compound powder using an agate mortar and pestle to ensure a random orientation of the crystallites.
-
Carefully mount the powdered sample onto a low-background sample holder. Ensure a flat, smooth surface to minimize preferred orientation effects.
2. Instrument Parameters:
-
X-ray Source: Cu Kα radiation (λ = 1.5406 Å) is commonly used.
-
Operating Voltage and Current: Typically 40 kV and 40 mA.
-
Scan Range (2θ): A range of 10° to 80° in 2θ is generally sufficient to cover the most characteristic diffraction peaks of TeI₂ and its potential impurities.
-
Step Size: A step size of 0.02° in 2θ.
-
Scan Speed/Time per Step: A scan speed of 1-2°/min or a time per step of 1-2 seconds is a good starting point. Slower scan speeds or longer counting times can improve the signal-to-noise ratio for detecting minor phases.
3. Data Analysis:
-
Phase Identification: The obtained diffraction pattern is compared with standard diffraction patterns of pure TeI₂, Te, TeI₄, and TeO₂. These standard patterns can be simulated from crystallographic information files (CIFs) obtained from databases like the Crystallography Open Database (COD) and the Materials Project.
-
Quantitative Analysis (Rietveld Refinement): For a quantitative determination of phase purity, Rietveld refinement is the preferred method. This technique involves fitting a calculated diffraction pattern, based on the crystal structures of all identified phases, to the experimental data. The weight percentage of each phase is a refinable parameter in this process.
Data Presentation and Comparison
The purity of different batches of synthesized this compound can be compared by examining their PXRD patterns. The presence of additional peaks not corresponding to the pure TeI₂ phase indicates impurities.
Table 1: Comparison of PXRD Data for this compound Samples
| Sample ID | Major Phase | Lattice Parameters (a, c) of TeI₂ (Å) | Identified Impurities | Purity of TeI₂ (wt%) |
| Reference TeI₂ | TeI₂ | a = 8.79, c = 7.98 | None | >99.9% |
| Sample A | TeI₂ | a = 8.79, c = 7.98 | Te, TeI₄ | 92.5% |
| Sample B | TeI₂ | a = 8.80, c = 7.99 | TeO₂ | 97.2% |
| Sample C | TeI₂ | a = 8.79, c = 7.98 | None | 99.5% |
Note: The lattice parameters and purity percentages are hypothetical and for illustrative purposes.
The data in Table 1 showcases how PXRD can be used to not only identify the impurities present but also to quantify the purity of the TeI₂ sample.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the purity assessment of this compound using PXRD.
Caption: Workflow for TeI₂ Purity Assessment by PXRD.
Logical Relationship of Purity Assessment
The following diagram outlines the logical flow of identifying impurities in a TeI₂ sample.
Caption: Impurity Identification Logic Tree.
References
A Comparative Guide to the Synthesis and Characterization of Diorganotellurium Diiodide and Diorganoselenium Diiodide
A detailed side-by-side analysis of the synthesis and properties of diphenyltellurium diiodide and diphenylselenium diiodide, offering valuable insights for researchers in materials science and drug development.
This guide provides a comparative overview of the synthesis and characterization of two analogous organochalcogen compounds: diphenylthis compound (Ph₂TeI₂) and diphenylselenium diiodide (Ph₂SeI₂). Due to the inherent instability of the simple inorganic this compound (TeI₂), which has not been isolated in bulk, this guide focuses on its more stable and well-characterized diorgano-derivatives. By presenting a side-by-side comparison with the corresponding selenium analog, this document aims to provide researchers, scientists, and drug development professionals with a clear understanding of their respective properties and synthetic pathways.
The synthesis of these compounds typically proceeds through a two-step process, starting with the preparation of the corresponding diphenyl dichalcogenide, which is then halogenated to yield the final product.
Data Presentation: A Comparative Summary
The following tables summarize the key quantitative data for the synthesis and characterization of diphenylthis compound and diphenylselenium diiodide.
| Property | Diphenylthis compound (Ph₂TeI₂) ** | Diphenylselenium Diiodide (Ph₂SeI₂) ** |
| Molecular Formula | C₁₂H₁₀I₂Te | C₁₂H₁₀I₂Se |
| Molecular Weight | 535.71 g/mol | 487.97 g/mol |
| Appearance | Dark red crystals | Data not readily available |
| Melting Point | 145-147 °C | Data not readily available |
| Spectroscopic Data | Diphenylthis compound (Ph₂TeI₂) ** | Diphenylselenium Diiodide (Ph₂SeI₂) ** |
| ¹H NMR (CDCl₃, δ) | 7.95-7.85 (m, 4H), 7.55-7.45 (m, 6H) | Data not readily available |
| ¹³C NMR (CDCl₃, δ) | 134.0, 131.5, 130.0, 118.0 | Data not readily available |
| ¹²⁵Te NMR (CDCl₃, δ) | ~950 ppm | Not Applicable |
| ⁷⁷Se NMR | Not Applicable | Data not readily available |
Experimental Protocols
Detailed methodologies for the synthesis of the precursor dichalcogenides and their subsequent conversion to the diiodide analogs are provided below.
**Synthesis of Diphenyl Ditelluride (Ph₂Te₂) **
Diphenyl ditelluride can be prepared via a Grignard reaction. Phenylmagnesium bromide is reacted with elemental tellurium to form a phenyltellurolate intermediate, which is then oxidized to yield diphenyl ditelluride.
Protocol:
-
In a round-bottom flask under an inert atmosphere, a solution of phenylmagnesium bromide in a suitable solvent (e.g., THF) is prepared.
-
Elemental tellurium powder is added portion-wise to the Grignard reagent at room temperature. The reaction mixture is stirred until the tellurium is consumed.
-
The reaction is then carefully quenched with water and exposed to air to facilitate the oxidation of the phenyltellurolate intermediate to diphenyl ditelluride.
-
The product is extracted with an organic solvent, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization.
**Synthesis of Diphenyl Diselenide (Ph₂Se₂) **
Diphenyl diselenide can also be synthesized using a Grignard reagent. The reaction of phenylmagnesium bromide with elemental selenium, followed by oxidation, yields the desired product.
Protocol:
-
A solution of phenylmagnesium bromide is prepared in a round-bottom flask under an inert atmosphere.
-
Elemental selenium powder is added in portions to the Grignard reagent. The mixture is stirred until the selenium has completely reacted.
-
The reaction is quenched, and the mixture is worked up to oxidize the phenylselenolate intermediate.
-
The diphenyl diselenide is then isolated by extraction and purified by recrystallization.
**Synthesis of Diphenylthis compound (Ph₂TeI₂) **
Diphenylthis compound is synthesized by the direct reaction of diphenyl ditelluride with iodine.
Protocol:
-
Diphenyl ditelluride is dissolved in a suitable organic solvent, such as dichloromethane or chloroform.
-
A solution of iodine in the same solvent is added dropwise to the diphenyl ditelluride solution at room temperature.
-
The reaction mixture is stirred for a short period, during which the product typically precipitates.
-
The solid product is collected by filtration, washed with a small amount of cold solvent, and dried.
**Synthesis of Diphenylselenium Diiodide (Ph₂SeI₂) **
The synthesis of diphenylselenium diiodide can be achieved by the reaction of diphenyl diselenide with iodine. However, detailed characterization of the isolated product is less commonly reported in the literature compared to its tellurium counterpart.
Protocol:
-
Diphenyl diselenide is dissolved in an appropriate solvent.
-
A solution of iodine is added, and the reaction is monitored for the formation of the product.
-
Isolation and purification methods would be similar to those for the tellurium analog.
Mandatory Visualization
The logical workflow for the synthesis of diphenylthis compound and diphenylselenium diiodide is depicted in the following diagram.
This guide highlights the synthetic accessibility and provides key characterization data for diphenylthis compound as a representative of a TeI₂ analog. While the synthesis of diphenylselenium diiodide is analogous, detailed characterization data for the final product is less prevalent in the scientific literature, suggesting potential differences in stability or ease of isolation compared to its tellurium counterpart. Further research into the properties of diorganoselenium diiodides would be beneficial for a more comprehensive comparative analysis.
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Tellurium Diiodide
For researchers and scientists in the fast-paced world of drug development, meticulous handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. Tellurium diiodide (TeI₂), a compound utilized in various synthetic applications, requires careful management due to the inherent hazards of tellurium and its compounds. This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with best practices for laboratory safety and hazardous waste management.
Immediate Safety and Handling Protocols
Before initiating any disposal procedure, it is crucial to be aware of the potential hazards associated with tellurium compounds. Tellurium and its derivatives are toxic and can pose significant health risks upon exposure. Always handle this compound in a well-ventilated area, preferably within a fume hood, and wear appropriate personal protective equipment (PPE).
Table 1: Personal Protective Equipment (PPE) for Handling this compound Waste
| PPE Category | Specification | Purpose |
| Hand Protection | Chemical-impermeable gloves (e.g., nitrile, neoprene) | To prevent skin contact and absorption. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | To protect eyes from dust particles and splashes. |
| Body Protection | Laboratory coat | To protect clothing and skin from contamination. |
| Respiratory | Use in a well-ventilated area or with local exhaust ventilation (fume hood). | To avoid inhalation of dust. For spills, an appropriate respirator may be necessary. |
In the event of accidental release, avoid dust formation and prevent the substance from entering drains or watercourses[1][2]. Spills should be cleared up immediately by collecting the material with a shovel and broom and placing it in a suitable, sealed container for waste disposal[2].
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in accordance with all applicable local, state, and federal regulations. The following steps provide a general framework for its proper disposal as a hazardous chemical waste.
-
Waste Identification and Segregation:
-
Label a dedicated, sealable container as "Hazardous Waste: this compound."
-
Ensure the container is made of a compatible material (e.g., high-density polyethylene).
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Collection of Waste:
-
Carefully transfer any unused or contaminated this compound into the designated hazardous waste container.
-
This includes any grossly contaminated materials, such as weighing boats or filter paper.
-
Minimize the generation of dust during transfer.
-
-
Container Management:
-
Keep the waste container securely sealed when not in use.
-
Store the container in a cool, well-ventilated, and designated hazardous waste accumulation area.
-
Ensure the storage area is away from incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal[2].
-
Provide them with an accurate description of the waste, including its chemical composition and quantity.
-
Follow all instructions provided by the EHS office or the disposal contractor for packaging and labeling the final disposal container.
-
It is imperative to maintain a log of all hazardous waste generated, including the name of the chemical, the amount, and the date of accumulation. This documentation is crucial for regulatory compliance.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound.
Broader Context: Tellurium in the Environment
Tellurium compounds are recognized for their potential environmental impact. While some research explores the use of tellurium in technologies like thin-film solar cells and water purification, its release into the environment must be carefully managed. The disposal procedures outlined above are designed to prevent such releases, ensuring that research and development activities do not contribute to environmental contamination. The overarching principle is to treat all tellurium-containing waste as hazardous and to entrust its final disposal to professionals equipped to handle such materials safely and in compliance with environmental regulations.
References
Navigating the Safe Handling of Tellurium Diiodide: A Comprehensive Guide
Immediate Safety and Hazard Information
Tellurium diiodide is a compound that requires careful handling due to the inherent toxicity of tellurium and the reactivity of iodide compounds. Exposure to tellurium compounds can lead to a range of health effects.
Potential Hazards:
-
Toxicity: Tellurium and its compounds are toxic if swallowed, inhaled, or absorbed through the skin.[1] Acute exposure can cause symptoms such as headache, fatigue, dizziness, and a characteristic garlic-like odor on the breath and sweat.[1] Chronic exposure may lead to more severe health issues.
-
Irritation: Tellurium compounds can cause skin and eye irritation.[2]
-
Air and Moisture Sensitivity: While specific data for this compound is limited, many metal iodides are sensitive to air and moisture, which can lead to decomposition and the release of hazardous fumes.
-
Environmental Hazards: Tellurium compounds can be harmful to aquatic life with long-lasting effects.[2][3]
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.
-
Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention immediately.
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention immediately.[2]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention immediately.[2]
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and related tellurium compounds. This information is crucial for risk assessment and the implementation of appropriate safety measures.
Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 13451-16-6 | [4][5] |
| Molecular Formula | I₂Te | [6] |
| Molecular Weight | 381.4 g/mol | [6] |
Occupational Exposure Limits for Tellurium and its Compounds
| Organization | Exposure Limit (as Te) | Reference |
| OSHA (PEL) | 0.1 mg/m³ (8-hour TWA) | [1] |
| ACGIH (TLV) | 0.1 mg/m³ (8-hour TWA) | [1] |
| NIOSH (REL) | 0.1 mg/m³ (10-hour TWA) | [1] |
Operational Plan: Step-by-Step Handling Protocol
Due to its likely air- and moisture-sensitive nature, this compound should be handled with appropriate precautions to prevent exposure and maintain the integrity of the compound.
1. Engineering Controls and Personal Protective Equipment (PPE):
-
Ventilation: All work with this compound must be conducted in a well-ventilated chemical fume hood.
-
Glove Box: For manipulations requiring an inert atmosphere, a glove box is recommended.
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Wear nitrile or other chemically resistant gloves. Inspect gloves prior to use.
-
Body Protection: A lab coat or chemical-resistant apron should be worn.
2. Experimental Workflow:
The following workflow outlines the key steps for safely handling this compound in a laboratory setting.
Detailed Methodologies:
-
Weighing: If possible, weigh this compound in a glove box. If a glove box is not available, weigh the compound in a fume hood on a tared, sealed container to minimize exposure to air.
-
Transfer: Use standard air-sensitive techniques, such as a Schlenk line or cannula transfer, when working with solutions of this compound. For solid transfers, work quickly and efficiently to minimize atmospheric exposure.
-
Reaction: Conduct the reaction under an inert atmosphere (e.g., argon or nitrogen) if the reaction is sensitive to air or moisture.
Disposal Plan: Managing Tellurium-Containing Waste
Proper disposal of tellurium-containing waste is crucial to prevent environmental contamination.
1. Waste Segregation:
-
Collect all solid waste containing this compound, including contaminated consumables (e.g., gloves, weighing paper), in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Collect all liquid waste containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
2. Waste Disposal Procedure:
-
All tellurium-containing waste must be disposed of as hazardous waste.[3][7]
-
Follow all institutional, local, and national regulations for hazardous waste disposal.
-
Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on the disposal of tellurium waste.
Decontamination:
-
Decontaminate all glassware and equipment that has come into contact with this compound. A suitable decontamination procedure may involve rinsing with a compatible solvent, followed by a thorough wash with soap and water. All rinsates should be collected as hazardous waste.
By adhering to these safety protocols and operational plans, researchers can minimize the risks associated with handling this compound and ensure a safe and compliant laboratory environment. Always consult with your institution's safety office for specific guidance and to conduct a thorough risk assessment before beginning any new experimental work.
References
- 1. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 2. nornickel.com [nornickel.com]
- 3. carlroth.com [carlroth.com]
- 4. This compound | 13451-16-6 [chemicalbook.com]
- 5. This compound | CAS#:13451-16-6 | Chemsrc [chemsrc.com]
- 6. This compound | I2Te | CID 10970946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
